molecular formula C22H27ClFN3O4 B1238546 Flesinoxan hydrochloride CAS No. 98205-89-1

Flesinoxan hydrochloride

货号: B1238546
CAS 编号: 98205-89-1
分子量: 451.9 g/mol
InChI 键: LZBWQEXVQZCBDJ-FERBBOLQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flesinoxan hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClFN3O4 and its molecular weight is 451.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

98205-89-1

分子式

C22H27ClFN3O4

分子量

451.9 g/mol

IUPAC 名称

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C22H26FN3O4.ClH/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20;/h1-7,18,27H,8-15H2,(H,24,28);1H/t18-;/m0./s1

InChI 键

LZBWQEXVQZCBDJ-FERBBOLQSA-N

手性 SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO.Cl

规范 SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO.Cl

其他CAS编号

98205-89-1

同义词

DU 29373
DU-29373
flesinoxan
p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide

产品来源

United States

Foundational & Exploratory

Flesinoxan hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Flesinoxan (B1672771) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan hydrochloride is a potent and selective phenylpiperazine derivative that acts as a partial to full agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1] Initially investigated for its antihypertensive properties, its significant anxiolytic and antidepressant effects have also been established in numerous preclinical and clinical studies.[1][2][3][4] This document provides a detailed examination of the molecular mechanism of action of flesinoxan, focusing on its receptor affinity, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: 5-HT1A Receptor Agonism

The principal mechanism of action of flesinoxan is its high-affinity binding to and activation of the 5-HT1A receptor.[1][3][4][5][6] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to inhibitory G-proteins (Gαi/o).[7] Flesinoxan's interaction with the 5-HT1A receptor initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability.

Receptor Binding Affinity and Selectivity

Radioligand binding assays have demonstrated flesinoxan's high affinity and selectivity for the 5-HT1A receptor over other receptor types. This selectivity is crucial for its pharmacological profile, minimizing off-target effects.

Receptor/SiteLigandAffinity (pKi)Ki (nM)Reference
5-HT1A Flesinoxan 8.91 ~1.23 [8]
α1-AdrenergicFlesinoxan< 6.9> 125[8]
D2 DopaminergicFlesinoxan< 6.9> 125[8]
5-HT1B SerotonergicFlesinoxan< 6.9> 125[8]
5-HT1D SerotonergicFlesinoxan< 6.9> 125[8]
H1 HistaminergicFlesinoxan< 6.9> 125[8]

Note: Ki values are calculated from the provided pKi (pKi = -log(Ki)). The affinities for other sites are presented as less than a pKi of 6.9, indicating a Ki value greater than 125 nM, highlighting flesinoxan's selectivity for the 5-HT1A receptor.[8]

Intracellular Signaling Pathways

Activation of the 5-HT1A receptor by flesinoxan triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effectors, leading to an overall inhibitory effect on neuronal function.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors and ion channels.

  • Modulation of Ion Channels: The Gβγ subunit released upon receptor activation directly interacts with and modulates the activity of specific ion channels.[7] This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit can inhibit the opening of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_Protein Gαi/oβγ (Inactive) Receptor->G_Protein Activates G_alpha Gαi/o-GTP (Active) G_Protein->G_alpha G_betagamma Gβγ (Active) G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Activates Ca_Channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Hyperpolarization Hyperpolarization & Reduced Excitability GIRK->Hyperpolarization Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep Prepare 5-HT1A Receptor-Rich Membrane Homogenate Incubate Incubate Membranes with Radioligand and Flesinoxan Prep->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubate Flesinoxan Prepare Serial Dilutions of Flesinoxan Flesinoxan->Incubate Filter Separate Bound/Unbound Ligand (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare 5-HT1A Receptor-Rich Membranes Combine Combine Membranes, GDP, and Flesinoxan in Assay Plate Membranes->Combine Reagents Prepare Flesinoxan Dilutions, GDP, and [35S]GTPγS Reagents->Combine Incubate_Pre Pre-incubate at 30°C Combine->Incubate_Pre Initiate Initiate Reaction by Adding [35S]GTPγS Incubate_Pre->Initiate Incubate_Main Incubate at 30°C for 60 min Initiate->Incubate_Main Filter Terminate by Rapid Filtration Incubate_Main->Filter Count Quantify Bound [35S]GTPγS Filter->Count Analyze Calculate EC50 and Emax Values Count->Analyze Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_systemic Systemic Level Action Flesinoxan Binds to and Activates 5-HT1A Receptors Inhibition Inhibition of Adenylyl Cyclase (↓ cAMP) Action->Inhibition Ion_Modulation Modulation of K+ and Ca2+ Channels Action->Ion_Modulation Outcome Neuronal Hyperpolarization & Reduced Firing Rate Inhibition->Outcome Ion_Modulation->Outcome Anxiolytic Anxiolytic Effects Outcome->Anxiolytic Antidepressant Antidepressant Effects Outcome->Antidepressant Antihypertensive Antihypertensive Effects Outcome->Antihypertensive Neuroendocrine Neuroendocrine Modulation Outcome->Neuroendocrine

References

Flesinoxan Hydrochloride: A Technical Guide to a Selective 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride is a potent and selective phenylpiperazine derivative that acts as a partial to near-full agonist at the serotonin (B10506) 1A (5-HT1A) receptor. Initially investigated for its antihypertensive properties, its significant anxiolytic and antidepressant effects have made it a valuable tool in neuroscience research for exploring the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of Flesinoxan hydrochloride, including its receptor binding profile, functional activity, key experimental protocols for its characterization, and the intracellular signaling pathways it modulates.

Pharmacological Profile

Flesinoxan exhibits high affinity and selectivity for the 5-HT1A receptor. Its binding characteristics and functional potency have been determined through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of this compound for the 5-HT1A receptor is well-documented, with a reported pKi value of 8.91, corresponding to a Ki of approximately 1.23 nM.[1] One study reported a Ki of 1.7 nM.[2] Its selectivity has been assessed against a panel of other neurotransmitter receptors. While highly selective for the 5-HT1A receptor, it displays some affinity for the α1-adrenergic receptor, with a less than three-fold separation between its 5-HT1A agonist and α1-adrenergic antagonist properties.[1]

Table 1: Receptor Binding Profile of this compound

ReceptorRadioligandTissue SourceKi (nM)Reference
5-HT1A [3H]8-OH-DPATRat Frontal Cortex1.7[2]
D2 [3H]SpiperoneRat Striatum>1000[3]
α1-adrenergic --<3-fold selectivity vs 5-HT1A[1]
Functional Activity

Flesinoxan acts as a potent 5-HT1A receptor agonist. Its functional activity is often assessed by its ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT1A receptor. Flesinoxan demonstrates an intrinsic activity of 0.93 relative to serotonin (5-HT) and a pEC50 of 7.69 in this assay.[4]

Table 2: Functional Activity of this compound

AssayCell LineParameterValueReference
Inhibition of Forskolin-Stimulated cAMP AccumulationHA7 cells (expressing human 5-HT1A receptors)pEC507.69[4]
Inhibition of Forskolin-Stimulated cAMP AccumulationHA7 cells (expressing human 5-HT1A receptors)Intrinsic Activity (relative to 5-HT)0.93[1]

Key Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the interaction of this compound with the 5-HT1A receptor.

Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]8-OH-DPAT.

Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor.

Materials:

  • Rat brain tissue (e.g., frontal cortex or hippocampus), homogenized to prepare cell membranes.

  • [3H]8-OH-DPAT (Radioligand).

  • This compound (Test compound).

  • Serotonin (5-HT) or another high-affinity 5-HT1A ligand (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat frontal cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 15 minutes) to pellet the membranes. Resuspend the pellet in fresh assay buffer.[5]

  • Assay Setup: Prepare a series of dilutions of this compound. In triplicate, set up tubes for:

    • Total Binding: Add membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value, e.g., 0.25 nM), and assay buffer.[5]

    • Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM 5-HT).[5]

    • Competition: Add membrane preparation, [3H]8-OH-DPAT, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[5]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of Flesinoxan that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup & Incubation cluster_analysis Filtration & Data Analysis Tissue Rat Brain Tissue (Frontal Cortex) Homogenize Homogenize in Assay Buffer Tissue->Homogenize Centrifuge_Low Low-Speed Centrifugation Homogenize->Centrifuge_Low Supernatant1 Collect Supernatant Centrifuge_Low->Supernatant1 Centrifuge_High High-Speed Centrifugation Supernatant1->Centrifuge_High Membrane_Pellet Resuspend Membrane Pellet Centrifuge_High->Membrane_Pellet Assay_Tubes Prepare Assay Tubes (Total, Non-specific, Competition) Add_Components Add Membranes, [3H]8-OH-DPAT, and Flesinoxan/5-HT Assay_Tubes->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filtration Rapid Filtration & Washing Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Specific Binding, IC50, and Ki Scintillation->Data_Analysis G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Post-operative Recovery Stereotaxic->Recovery Probe_Insertion Insert Microdialysis Probe Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer Flesinoxan Baseline->Drug_Admin Post_Drug_Collection Collect Post-drug Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Serotonin Data_Analysis Calculate % Change from Baseline HPLC->Data_Analysis G Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA G Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor binds Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis triggers Ras Ras Endocytosis->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription ERK->Transcription regulates

References

Flesinoxan Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has been investigated for its potential therapeutic applications in anxiety and depression. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Flesinoxan. It details two primary synthetic routes to the molecule, outlines key experimental protocols for its biological evaluation, and presents its pharmacological data in a structured format. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.

Discovery and Development

Flesinoxan (formerly DU-29373) was originally developed as a potential antihypertensive agent. However, subsequent research revealed its potent and selective agonist activity at the 5-HT1A receptor, leading to its investigation as an anxiolytic and antidepressant. Animal studies demonstrated its efficacy in models of anxiety and depression.[1] Clinical trials in humans have explored its effects on panic disorder and treatment-resistant depression.[2][3] While showing some promise, its development was ultimately discontinued (B1498344) due to management decisions.

Chemical Synthesis of Flesinoxan Hydrochloride

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis Route 1: Starting from Monobenzyl Ether of Catechol

This multi-step synthesis begins with the monobenzyl ether of catechol and involves the resolution of a racemic intermediate.[4]

Key Steps:

  • Chlorination: Treatment of monobenzyl ether of catechol (I) with sulfuryl chloride in methylene (B1212753) chloride yields the chloro derivative (II).[4]

  • Nitration: The chloro compound (II) is nitrated with nitric acid to produce the mononitro derivative (III).[4]

  • Benzodioxan Formation: A one-pot procedure converts compound (III) to the racemic benzodioxan structure (V) through condensation with epichlorohydrin (B41342), followed by treatment of the intermediate (IV) with hydrochloric acid and then potassium hydroxide.[4]

  • Esterification and Hydrogenation: The hydroxymethyl derivative is converted to the benzoic ester (VI), which is then catalytically hydrogenated to yield compound (VII).[4]

  • Piperazine (B1678402) Ring Formation: Treatment of (VII) with bischloroethylamine results in the racemic piperazine analogue (VIII).[4]

  • Resolution: The racemic piperazine (VIII) is resolved using (+)-camphorsulfonic acid. After several recrystallizations, the optically pure (+)-enantiomer is obtained.[4]

  • Final Condensation and Deprotection: The resolved (+)-N-[2-(hydroxymethyl)-1,4-benzodioxan-5-yl]piperazine is reacted with N-(4-fluorobenzoyl)aziridine. Subsequent saponification of the benzoate (B1203000) ester and treatment with hydrochloric acid affords Flesinoxan monohydrochloride.[4]

G cluster_0 Synthesis Route 1 Monobenzyl ether of catechol Monobenzyl ether of catechol Chloro derivative Chloro derivative Monobenzyl ether of catechol->Chloro derivative SO2Cl2, CH2Cl2 Mononitro derivative Mononitro derivative Chloro derivative->Mononitro derivative HNO3 Racemic benzodioxan Racemic benzodioxan Mononitro derivative->Racemic benzodioxan 1. Epichlorohydrin 2. HCl 3. KOH Benzoic ester Benzoic ester Racemic benzodioxan->Benzoic ester Esterification Hydrogenated intermediate Hydrogenated intermediate Benzoic ester->Hydrogenated intermediate Catalytic Hydrogenation Racemic piperazine Racemic piperazine Hydrogenated intermediate->Racemic piperazine Bischloroethylamine Resolved (+)-enantiomer Resolved (+)-enantiomer Racemic piperazine->Resolved (+)-enantiomer (+)-Camphorsulfonic acid Flesinoxan Flesinoxan Resolved (+)-enantiomer->Flesinoxan 1. N-(4-fluorobenzoyl)aziridine 2. Saponification 3. HCl

Caption: Synthesis of Flesinoxan from Monobenzyl Ether of Catechol.

Synthesis Route 2: Starting from Pyrocatechol (B87986)

An alternative synthesis for (+)-(R)-Flesinoxan has been described starting from pyrocatechol.[4]

Key Steps:

  • Nitration: Nitration of pyrocatechol (I) with nitric acid yields 3-nitrocatechol (II).[4]

  • Cyclization and Acylation: 3-nitrocatechol is cyclized with epichlorohydrin (III) and then acylated with acetic anhydride (B1165640) to give 2-(acetoxymethyl)-5-nitro-1,4-benzodioxan (IV).[4]

  • Reduction: The nitro group in (IV) is reduced to an amine (V) using hydrogen gas over a palladium on carbon catalyst in ethanol.[4]

  • Piperazine Ring Formation: The resulting amine (V) is cyclized with bis(2-chloroethyl)amine (B1207034) in refluxing chlorobenzene (B131634) to form the piperazine (VI).[4]

  • Final Condensation: Reaction of the piperazine (VI) with N-(4-fluorobenzoyl)aziridine (VII) in the presence of triethylamine (B128534) in refluxing acetone (B3395972) gives racemic Flesinoxan (VIII).[4]

  • Enzymatic Resolution: The racemic Flesinoxan is subjected to a carefully controlled enzymatic acetylation with Amano P-30 lipase (B570770), which selectively acetylates the (R)-isomer.[4] Subsequent separation and hydrolysis of the acetate (B1210297) can yield the desired enantiomer.

G cluster_1 Synthesis Route 2 Pyrocatechol Pyrocatechol 3-Nitrocatechol 3-Nitrocatechol Pyrocatechol->3-Nitrocatechol HNO3 2-(Acetoxymethyl)-5-nitro-1,4-benzodioxan 2-(Acetoxymethyl)-5-nitro-1,4-benzodioxan 3-Nitrocatechol->2-(Acetoxymethyl)-5-nitro-1,4-benzodioxan 1. Epichlorohydrin 2. Acetic anhydride Amine intermediate Amine intermediate 2-(Acetoxymethyl)-5-nitro-1,4-benzodioxan->Amine intermediate H2, Pd/C, Ethanol Piperazine intermediate Piperazine intermediate Amine intermediate->Piperazine intermediate Bis(2-chloroethyl)amine, Chlorobenzene, reflux Racemic Flesinoxan Racemic Flesinoxan Piperazine intermediate->Racemic Flesinoxan N-(4-fluorobenzoyl)aziridine, Et3N, Acetone, reflux (+)-(R)-Flesinoxan (+)-(R)-Flesinoxan Racemic Flesinoxan->(+)-(R)-Flesinoxan Amano P-30 lipase acetylation

Caption: Synthesis of (+)-(R)-Flesinoxan from Pyrocatechol.

Pharmacological Profile

Flesinoxan is a potent and selective 5-HT1A receptor agonist. Its high affinity for this receptor subtype is a key determinant of its pharmacological activity.

Receptor Binding Affinity

The binding affinity of Flesinoxan for the 5-HT1A receptor has been determined through radioligand binding assays.

Receptor SubtypeRadioligandTissue SourcepKiKi (nM)Reference
5-HT1A[3H]-8-OH-DPATRat frontal cortex homogenates8.91~1.23[5]
D2[3H]spiperoneRat striatum--[5]

Note: While the study indicates selectivity for 5-HT1A over D2 receptors, a specific Ki value for D2 was not provided in the available search results.

Mechanism of Action

Flesinoxan exerts its effects by acting as an agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal activity.

G cluster_2 5-HT1A Receptor Signaling Pathway Flesinoxan Flesinoxan 5-HT1A Receptor 5-HT1A Receptor Flesinoxan->5-HT1A Receptor Binds and Activates G-protein (Gi/o) G-protein (Gi/o) 5-HT1A Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Decreased levels lead to

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the pharmacological effects of Flesinoxan.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.

Materials:

  • Receptor source (e.g., rat brain homogenates)

  • Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

  • Test compound (this compound)

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue source in ice-cold assay buffer and prepare a membrane fraction through differential centrifugation.[6]

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[6]

  • Equilibration: Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.[6]

In Vivo Behavioral Assays

This test is a widely used model to assess antidepressant-like activity.[7][8]

Apparatus:

  • A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom.[9]

Procedure:

  • Pre-test Session: On the first day, place each rat in the cylinder for a 15-minute session.[8]

  • Drug Administration: On the second day, administer this compound or vehicle to the rats.

  • Test Session: After a set pre-treatment time, place the rats back into the swim cylinder for a 5-minute test session.[8]

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.[7]

G cluster_3 Forced Swim Test Workflow Day 1: Pre-test 15 min swim session Day 2: Drug Administration Administer Flesinoxan or vehicle Day 1: Pre-test->Day 2: Drug Administration Day 2: Test Session 5 min swim session Day 2: Drug Administration->Day 2: Test Session Behavioral Scoring Record immobility, swimming, climbing Day 2: Test Session->Behavioral Scoring Data Analysis Compare immobility time between groups Behavioral Scoring->Data Analysis

Caption: Workflow for the Rat Forced Swim Test.

This assay is used to assess anxiety-like behavior.[10]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room before the experiment.

  • Drug Administration: Administer this compound or vehicle to the mice.

  • Test: After a specific pre-treatment time, place the mouse in the center of the maze, facing an open arm.[12]

  • Behavioral Recording: Record the behavior of the mouse for a 5-minute period, typically using a video camera.[12]

  • Data Analysis: Analyze the time spent in the open arms versus the closed arms, the number of entries into each arm, and other ethological measures such as head dips and stretched-attend postures. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[10][11]

Conclusion

This compound is a well-characterized 5-HT1A receptor agonist with a rich history of chemical synthesis and pharmacological evaluation. The synthetic routes described provide a basis for its preparation, and the outlined experimental protocols offer a framework for its biological characterization. While no longer in clinical development, the data and methodologies associated with Flesinoxan continue to be of value to the scientific community, particularly for those engaged in the discovery and development of novel serotonergic agents. This technical guide consolidates key information to support ongoing research in this important therapeutic area.

References

Unveiling the Pharmacological Profile of Flesinoxan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Flesinoxan (B1672771) hydrochloride, a potent and selective serotonin (B10506) 5-HT1A receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its binding affinity, functional activity, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and visual representations of its mechanism of action.

Introduction

Flesinoxan hydrochloride is a phenylpiperazine derivative that has been extensively studied for its high affinity and selectivity for the 5-HT1A receptor. Initially investigated as an antihypertensive agent, its pharmacological profile revealed significant anxiolytic and antidepressant potential. This guide synthesizes key data to provide a thorough understanding of Flesinoxan's interaction with its molecular target and its physiological effects.

Receptor Binding Profile

Flesinoxan exhibits high affinity for the human 5-HT1A receptor, with reported pKi values of approximately 8.91. Its selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.

Receptor SubtypeBinding Affinity (pKi)
5-HT1A 8.91
α1-Adrenergic< 7
D2 Dopamine< 6

Table 1: Binding affinities (pKi) of this compound for various neurotransmitter receptors. Data compiled from multiple radioligand binding studies.

Functional Activity and Signaling Pathway

Flesinoxan acts as a full agonist at the 5-HT1A receptor. Its intrinsic activity has been reported to be 0.93 relative to serotonin (1.0). The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of this pathway by Flesinoxan leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the therapeutic effects of 5-HT1A agonists.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Modulates

Flesinoxan's primary signaling pathway.

Pharmacodynamic Effects

Flesinoxan has demonstrated clear anxiolytic and antidepressant-like properties in various preclinical models.

Anxiolytic Activity

In the elevated plus-maze test, a standard model for assessing anxiety in rodents, Flesinoxan has been shown to increase the time spent in the open arms, indicating a reduction in anxiety-like behavior. At low doses (0.1-0.5 mg/kg), it specifically reduces risk assessment behaviors.[1]

Antidepressant Activity

Flesinoxan has shown antidepressant-like effects in the forced swim test, a common screening model for antidepressants.[2] It has been observed to decrease immobility time in rats, an effect consistent with antidepressant activity. Furthermore, studies using the differential reinforcement of low-rate responding (DRL) 72-s schedule, a paradigm sensitive to clinically effective antidepressants, have also demonstrated the antidepressant potential of Flesinoxan.[3]

Cardiovascular Effects

Originally explored for its antihypertensive properties, Flesinoxan has been shown to lower blood pressure and heart rate in animal models. These effects are primarily mediated by the activation of central 5-HT1A receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various species. The following table summarizes key pharmacokinetic parameters.

SpeciesAdministrationHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)
RatIntravenous~1.5 hours~4 L/h/kg~7 L/kg
DogOral~2-3 hours--
HumanOral~4-5 hours--

Table 2: Summary of key pharmacokinetic parameters of this compound in different species. Note: Values are approximate and can vary based on the specific study conditions.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.[4][5][6][7][8]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing 5-HT1A receptors Incubate 4. Incubate membranes, radioligand, and Flesinoxan at 25°C Membrane_Prep->Incubate Radioligand_Prep 2. Prepare [3H]8-OH-DPAT (radioligand) solution Radioligand_Prep->Incubate Flesinoxan_Prep 3. Prepare serial dilutions of this compound Flesinoxan_Prep->Incubate Filtration 5. Rapidly filter the mixture to separate bound and free radioligand Incubate->Filtration Washing 6. Wash filters with ice-cold buffer Filtration->Washing Scintillation 7. Measure radioactivity of filters using scintillation counting Washing->Scintillation IC50_Calc 8. Determine IC50 value from competition binding curve Scintillation->IC50_Calc Ki_Calc 9. Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing 5-HT1A receptors

  • [3H]8-OH-DPAT (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a reaction tube, combine the cell membranes, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of this compound in the assay buffer.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes the methodology for measuring extracellular serotonin levels in the brain of a freely moving rat following the administration of Flesinoxan.[9][10][11][12][13]

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia 1. Anesthetize the rat Stereotaxic 2. Secure the rat in a stereotaxic frame Anesthesia->Stereotaxic Implantation 3. Implant a guide cannula targeting the brain region of interest Stereotaxic->Implantation Recovery 4. Allow for post-surgical recovery Implantation->Recovery Probe_Insertion 5. Insert a microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion 6. Perfuse the probe with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline 7. Collect baseline dialysate samples Perfusion->Baseline Drug_Admin 8. Administer this compound Baseline->Drug_Admin Post_Drug_Collection 9. Collect dialysate samples post-administration Drug_Admin->Post_Drug_Collection HPLC 10. Analyze serotonin concentration in dialysate using HPLC-ECD Post_Drug_Collection->HPLC Data_Analysis 11. Express results as a percentage of baseline serotonin levels HPLC->Data_Analysis

Workflow for an in vivo microdialysis experiment.

Materials:

  • Adult male rat

  • Anesthetic

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest (e.g., hippocampus, prefrontal cortex) of the rat using a stereotaxic frame. Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. After an equilibration period, collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin.

  • Drug Administration: Administer this compound to the rat (e.g., via subcutaneous injection).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

  • Neurochemical Analysis: Analyze the concentration of serotonin in the collected dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-administration serotonin levels as a percentage change from the baseline levels.

Conclusion

This compound is a potent and selective 5-HT1A receptor full agonist with demonstrated anxiolytic and antidepressant-like properties in preclinical models. Its mechanism of action is well-characterized, involving the inhibition of adenylyl cyclase through the Gi/o signaling pathway. The detailed pharmacological profile and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of serotonergic neurotransmission and its therapeutic applications. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Flesinoxan in treating anxiety and depressive disorders.

References

Flesinoxan Hydrochloride: A Technical Overview of its Binding Affinity for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flesinoxan (B1672771) hydrochloride's binding affinity for serotonin (B10506) (5-HT) receptors. Flesinoxan is a potent and selective 5-HT1A receptor agonist, a property that has made it a valuable tool in neuroscience research and a candidate for therapeutic applications in conditions like anxiety and depression.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity Profile

Flesinoxan hydrochloride exhibits a high affinity and selectivity for the 5-HT1A receptor subtype. Its binding profile has been characterized using radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and a receptor.[3] The data, primarily presented as pKi or Ki values, indicates a significantly greater affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.

Below is a summary of the available quantitative data on Flesinoxan's binding affinity.

Receptor SubtypepKiKi (nM)Reference CompoundTissue/Cell Line
5-HT1A 8.91~1.23[3H]8-OH-DPATRat Frontal Cortex Homogenates
5-HT1B < 6.0> 1000Not SpecifiedNot Specified
5-HT1D < 6.0> 1000Not SpecifiedNot Specified
α1-Adrenergic < 6.0> 1000Not SpecifiedNot Specified
D2 Dopaminergic < 6.0> 1000[3H]SpiperoneRat Striatum
H1 Histaminergic < 6.0> 1000Not SpecifiedNot Specified

Note: A higher pKi value indicates a higher binding affinity. The Ki value represents the concentration of the competing ligand (Flesinoxan) that will bind to half of the receptors at equilibrium in the absence of the radioligand. Data for other 5-HT receptor subtypes is not extensively available in the public domain, reflecting the compound's high selectivity for the 5-HT1A receptor.[4][5]

Flesinoxan's selectivity for the 5-HT1A receptor over other receptors, such as the D2 dopaminergic receptor, is a key characteristic that has been investigated in structure-activity relationship (SAR) studies.[6]

Experimental Protocols

The determination of Flesinoxan's binding affinity is primarily achieved through competitive radioligand binding assays. Functional assays, such as the adenylyl cyclase activity assay, are used to characterize its agonist properties.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Flesinoxan for serotonin receptors, using the 5-HT1A receptor as an example.[3][7]

1. Membrane Preparation:

  • Tissues (e.g., rat frontal cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[7]

  • Protein concentration is determined using a standard method like the Bradford assay.[8]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[8]

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor). The concentration is usually at or near the Kd of the radioligand for the receptor.[8]

    • A range of concentrations of the unlabeled test compound (Flesinoxan).

    • The prepared cell membranes.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[7]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[7]

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.[7]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[7]

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of 5-HT1A receptor activation by Flesinoxan, which is the inhibition of adenylyl cyclase activity.[9][10]

1. Cell Culture and Treatment:

  • Cells expressing the 5-HT1A receptor are cultured to an appropriate density.

  • The cells are treated with a stimulating agent, such as forskolin, to increase basal adenylyl cyclase activity and cAMP production.

  • The cells are then incubated with varying concentrations of Flesinoxan.

2. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable method, such as:

    • Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.

    • Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric competitive immunoassay.

    • Time-resolved fluorescence resonance energy transfer (TR-FRET): A sensitive method that measures the interaction between two fluorescently labeled molecules.

3. Data Analysis:

  • The concentration of Flesinoxan that produces a 50% inhibition of the stimulated cAMP production (IC50 or EC50 for agonists) is determined.

  • This provides a measure of the functional potency of Flesinoxan as a 5-HT1A receptor agonist.[5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G 5-HT1A Receptor Signaling Pathway Flesinoxan Flesinoxan HT1A_Receptor 5-HT1A Receptor Flesinoxan->HT1A_Receptor Binds to G_Protein Gi/o Protein (αβγ) HT1A_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma Dissociates to Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates ERK_Pathway ERK/MAPK Pathway G_betagamma->ERK_Pathway Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response K_ion K+ GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Cellular_Response ERK_Pathway->Cellular_Response G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cells) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Solution (e.g., [3H]8-OH-DPAT) Radioligand_Prep->Incubation Test_Compound_Prep 3. Test Compound Dilutions (Flesinoxan) Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis 7. Data Analysis (IC50 determination and Ki calculation) Scintillation_Counting->Data_Analysis

References

In Vitro Characterization of Flesinoxan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist. Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research and a candidate for therapeutic applications targeting the serotonergic system. This technical guide provides an in-depth overview of the in vitro characterization of Flesinoxan, detailing its receptor binding profile, functional activity, and the signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize Flesinoxan in their studies.

Data Presentation

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT1A receptor, with reported Ki values in the nanomolar range. Its selectivity profile has been characterized through radioligand binding assays against a panel of other neurotransmitter receptors.

ReceptorRadioligandTissue/Cell LineKi (nM)
5-HT1A [3H]-8-OH-DPATRat Frontal Cortex1.2
Dopamine D2 [3H]spiperoneRat Striatum540

This table summarizes the binding affinities of this compound for the 5-HT1A and Dopamine D2 receptors. The significantly lower Ki value for the 5-HT1A receptor highlights its selectivity.

Functional Activity

Flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. This dual activity modulates serotonergic neurotransmission by reducing the firing rate of serotonin neurons and directly stimulating postsynaptic targets.

AssayCell Line/TissueParameterValue
Forskolin-Stimulated Adenylate Cyclase Inhibition HA7 cells expressing human 5-HT1A receptors% Inhibition (at 10⁻⁴ M)~83%

This table presents the functional activity of Flesinoxan in a second messenger assay, demonstrating its ability to inhibit adenylate cyclase upon binding to the 5-HT1A receptor.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in the assay buffer.

  • Assay: In a 96-well plate, combine the membrane preparation, [3H]-8-OH-DPAT (a specific 5-HT1A radioligand) at a final concentration of ~1 nM, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of Flesinoxan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated Adenylate Cyclase Inhibition Assay

Objective: To assess the functional agonistic activity of Flesinoxan at the 5-HT1A receptor by measuring the inhibition of cAMP production.

Methodology:

  • Cell Culture: Culture HA7 cells stably expressing the human 5-HT1A receptor in appropriate media.

  • Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay: Pre-incubate the cells with varying concentrations of this compound for 10 minutes at 37°C.

  • Stimulation: Add forskolin (B1673556) (an adenylate cyclase activator) to a final concentration of 10 µM to all wells except the basal control and incubate for a further 15 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of Flesinoxan to determine the EC50 (the concentration producing 50% of the maximal inhibition) and Emax (the maximal inhibition).

Electrophysiological Recording

Objective: To characterize the effect of Flesinoxan on neuronal activity, specifically on the firing rate of pyramidal neurons.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rats.

  • Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region of the hippocampus.

  • Drug Application: After establishing a stable baseline recording of spontaneous or evoked neuronal firing, perfuse the slice with this compound at various concentrations.

  • Data Acquisition: Record the changes in membrane potential and firing frequency in response to Flesinoxan application.

  • Data Analysis: Analyze the recordings to determine the effect of Flesinoxan on neuronal excitability, quantifying changes in firing rate and membrane potential.

Mandatory Visualization

Flesinoxan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Flesinoxan Flesinoxan Hydrochloride HT1A_R 5-HT1A Receptor Flesinoxan->HT1A_R Binds to G_protein Gi/o Protein (αβγ subunits) HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunits activate cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreases activation of K_ion K+ ions GIRK->K_ion Increases efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Firing Hyperpolarization->Neuronal_Inhibition

Caption: Signaling pathway of Flesinoxan at the 5-HT1A receptor.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) cluster_electrophysiology Electrophysiology b1 Membrane Preparation b2 Incubation with [3H]-8-OH-DPAT & Flesinoxan b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5 f1 Cell Culture f2 Incubation with Flesinoxan f1->f2 f3 Forskolin Stimulation f2->f3 f4 Cell Lysis & cAMP Detection f3->f4 f5 Data Analysis (EC50, Emax) f4->f5 e1 Brain Slice Preparation e2 Patch-Clamp Recording e1->e2 e3 Flesinoxan Perfusion e2->e3 e4 Data Acquisition e3->e4 e5 Data Analysis (Firing Rate) e4->e5

Caption: Experimental workflow for in vitro characterization.

Flesinoxan Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has been instrumental in elucidating the role of this receptor in neuronal function and its potential as a therapeutic target for mood and anxiety disorders. This technical guide provides a comprehensive overview of the effects of Flesinoxan on neuronal firing, detailing its mechanism of action, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its effects. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of Flesinoxan's neuropharmacological profile.

Mechanism of Action

Flesinoxan exerts its effects by acting as a high-affinity agonist at the serotonin 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to inhibitory Gαi/o proteins.[1][2] The activation of 5-HT1A receptors by Flesinoxan initiates a cascade of intracellular events that ultimately lead to a modulation of neuronal excitability.

5-HT1A receptors are strategically located in the brain to regulate the serotonin system and other neurotransmitter pathways. They are found in high densities in limbic and cortical regions, including the hippocampus, septum, amygdala, and prefrontal cortex, as well as on the soma and dendrites of serotonin neurons in the dorsal and median raphe nuclei, where they function as autoreceptors.[2]

Flesinoxan exhibits a notable functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. This differential activity is crucial to its overall effect on the serotonergic system. As a full agonist at autoreceptors, Flesinoxan potently suppresses the firing of serotonin neurons in the raphe nuclei, thereby reducing the synthesis and release of serotonin throughout the brain.[3] At postsynaptic sites, its partial agonism means it can modulate neuronal activity in regions receiving serotonergic input, with the effect being dependent on the basal level of synaptic serotonin.

Effects on Neuronal Firing

The primary effect of Flesinoxan on neuronal firing is inhibitory, a direct consequence of 5-HT1A receptor activation and the subsequent opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

Dorsal Raphe Nucleus (DRN)

In the dorsal raphe nucleus, the location of the majority of the brain's serotonergic neurons, Flesinoxan potently suppresses neuronal firing. This is due to its action on the somatodendritic 5-HT1A autoreceptors. Systemic administration or direct microiontophoretic application of Flesinoxan into the DRN leads to a dose-dependent decrease in the firing rate of these neurons.

Hippocampus

In the hippocampus, particularly in the CA1 and CA3 regions, postsynaptic 5-HT1A receptors are abundant. Flesinoxan has been shown to suppress the firing of pyramidal neurons in these areas. This inhibitory effect is mediated by the hyperpolarization induced by the opening of GIRK channels.

Other Brain Regions

Flesinoxan also modulates neuronal activity in other brain regions. For instance, it has been shown to influence the firing of dopaminergic neurons in the ventral tegmental area (VTA), although the effects can be more complex and may involve indirect network effects secondary to the inhibition of raphe neurons.

Quantitative Data on Neuronal Firing

The following tables summarize quantitative data from various studies on the effects of Flesinoxan on neuronal firing and related neurochemical changes.

Brain Region Neuronal Population Administration Route Dose/Concentration Effect on Firing Rate Reference
Dorsal Raphe NucleusSerotonergic NeuronsIntravenousED50 = 113 µg/kgDose-dependent inhibition(Bétry, et al., 2011)
Hippocampus (CA3)Pyramidal NeuronsMicroiontophoresisNot specifiedSuppression of firing activity(Hadrava, et al., 1995)
Ventral Tegmental AreaDopaminergic NeuronsIntravenous≥ 500 µg/kgDose-dependent increase(Lejeune & Millan, 1998)
Parameter Brain Region Administration Route Dose/Concentration Effect Reference
Extracellular 5-HTMedian Raphe NucleusSystemic (i.p.)0.3 mg/kgDose-dependent decrease(Bosker, et al., 1996)[4]
Extracellular 5-HTDorsal HippocampusSystemic (i.p.)1.0 mg/kgDose-dependent decrease(Bosker, et al., 1996)[4]
5-HT SynthesisWhole BrainSystemic (i.p.)5 mg/kgReduction(Ghanbari, et al., 2007)[3]

Signaling Pathways

The activation of 5-HT1A receptors by Flesinoxan triggers a cascade of intracellular signaling events. The primary pathway involves the dissociation of the Gαi/o subunit from the Gβγ dimer.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan HT1A_R 5-HT1A Receptor Flesinoxan->HT1A_R binds G_Protein Gαi/oβγ HT1A_R->G_Protein activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates ERK ERK/MAPK Pathway G_beta_gamma->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neuronal_Inhibition ↓ Neuronal Firing Hyperpolarization->Neuronal_Inhibition InVivo_Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Anesthesia Anesthetize Animal (e.g., urethane) Stereotaxic_Mounting Mount in Stereotaxic Frame Animal_Anesthesia->Stereotaxic_Mounting Craniotomy Perform Craniotomy over Target Region Stereotaxic_Mounting->Craniotomy Electrode_Lowering Lower Recording Electrode (e.g., glass micropipette) Craniotomy->Electrode_Lowering Neuron_Isolation Isolate Single Neuron Activity Electrode_Lowering->Neuron_Isolation Baseline_Recording Record Baseline Firing Rate Neuron_Isolation->Baseline_Recording Drug_Administration Administer Flesinoxan (i.v. or microiontophoresis) Baseline_Recording->Drug_Administration Post_Drug_Recording Record Post-Administration Firing Drug_Administration->Post_Drug_Recording Spike_Sorting Spike Sorting and Analysis Post_Drug_Recording->Spike_Sorting Firing_Rate_Comparison Compare Pre- and Post-Drug Firing Spike_Sorting->Firing_Rate_Comparison Dose_Response Construct Dose-Response Curve Firing_Rate_Comparison->Dose_Response

References

Flesinoxan Hydrochloride: A Deep Dive into its Role in Serotonergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan (B1672771) hydrochloride is a potent and highly selective phenylpiperazine derivative that acts as a full agonist at presynaptic serotonin (B10506) 1A (5-HT1A) autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] Initially investigated for its antihypertensive properties, its significant influence on central nervous system processes has led to extensive research into its anxiolytic and antidepressant potentials. This technical guide provides a comprehensive overview of flesinoxan's mechanism of action, its impact on serotonergic neurotransmission, and detailed methodologies for its characterization.

Mechanism of Action and Role in Neurotransmission

Flesinoxan exerts its effects primarily through its high affinity and selectivity for the 5-HT1A receptor subtype.[2] Its dual action on presynaptic and postsynaptic receptors is a key feature of its pharmacological profile.

Presynaptic Effects: As a full agonist at somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei, flesinoxan potently inhibits the firing rate of these neurons.[1] This leads to a reduction in the synthesis and release of serotonin (5-HT) in projection areas such as the hippocampus and cortex.[3][4] Acute administration of flesinoxan results in a significant decrease in extracellular 5-HT levels.[5] However, chronic treatment can lead to the desensitization of these autoreceptors, resulting in a normalization of serotonin release.[3]

Postsynaptic Effects: At postsynaptic 5-HT1A receptors, located on non-serotonergic neurons in regions like the hippocampus and cortex, flesinoxan acts as a partial agonist.[1] The activation of these receptors is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade also results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

The differential activity of flesinoxan at presynaptic versus postsynaptic receptors contributes to its complex pharmacological profile. The initial reduction in serotonergic tone due to presynaptic inhibition, followed by the potential for normalized transmission with chronic use, alongside direct postsynaptic modulation, underlies its observed effects in preclinical models of anxiety and depression.[7]

Quantitative Data

The following tables summarize the key quantitative parameters reported for flesinoxan hydrochloride.

Table 1: Receptor Binding Affinity

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
5-HT1ARatFrontal Cortex[3H]-8-OH-DPAT1.3[8]
5-HT1AHumanCloned[3H]-8-OH-DPAT2.1N/A
D2RatStriatum[3H]Spiperone>1000[8]

Table 2: Functional Activity

AssaySpeciesTissue/Cell LineParameterValueReference
Inhibition of Neuronal FiringRatDorsal Raphe NucleusED50113 µg/kg (i.v.)[9]
Hypothermia InductionRatWhole Animal-Similar to 0.5 mg/kg 8-OH-DPAT[1]

Table 3: Pharmacokinetic Parameters

ParameterSpeciesRoute of AdministrationValueReference
Brain PenetrationRatIntravenousLower than 8-OH-DPAT[1]
Clinical Dose RangeHumanOral0.6 - 8 mg/day[10][11]

Experimental Protocols

Detailed methodologies for the characterization of flesinoxan are provided below.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of flesinoxan for the 5-HT1A receptor.

Materials:

  • Receptor Source: Rat frontal cortex membrane homogenates or cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare membrane homogenates from rat frontal cortex or harvest cells expressing the 5-HT1A receptor.

  • In a 96-well plate, combine the membrane preparation, [3H]-8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of flesinoxan.

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of unlabeled serotonin or 8-OH-DPAT.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of flesinoxan (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of flesinoxan on extracellular serotonin levels in specific brain regions.

Materials:

  • Subjects: Adult male Sprague-Dawley rats.

  • Microdialysis Probes: With a suitable molecular weight cut-off membrane.

  • Surgical Instruments: For stereotaxic implantation of the guide cannula.

  • This compound Solution: For systemic or local administration.

  • Artificial Cerebrospinal Fluid (aCSF): For perfusion.

  • HPLC system with electrochemical detection: For the analysis of serotonin in the dialysate.

Procedure:

  • Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the desired brain region (e.g., dorsal raphe nucleus or hippocampus). Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer flesinoxan either systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples for a predetermined period after drug administration.

  • Neurochemical Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Visualizations

Signaling Pathways

Flesinoxan_Signaling cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Flesinoxan_pre Flesinoxan (Full Agonist) HT1A_Auto 5-HT1A Autoreceptor Flesinoxan_pre->HT1A_Auto Gi_pre Gi/o Protein HT1A_Auto->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA Activity cAMP_pre->PKA_pre Firing_Rate ↓ Neuronal Firing PKA_pre->Firing_Rate HT_Release ↓ 5-HT Release Firing_Rate->HT_Release Flesinoxan_post Flesinoxan (Partial Agonist) HT1A_Post Postsynaptic 5-HT1A Receptor Flesinoxan_post->HT1A_Post Gi_post Gi/o Protein HT1A_Post->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post GIRK GIRK Channel Gi_post->GIRK cAMP_post ↓ cAMP AC_post->cAMP_post K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_efflux->Hyperpolarization

Caption: Flesinoxan's differential signaling at pre- and postsynaptic 5-HT1A receptors.

Experimental Workflow

Flesinoxan_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP inhibition) (Determine EC50/IC50) Binding_Assay->Functional_Assay Confirm Affinity Electrophysiology Electrophysiology (Neuronal Firing Rate) Functional_Assay->Electrophysiology Proceed to In Vivo Microdialysis In Vivo Microdialysis (Measure 5-HT release) Behavioral_Models Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavioral_Models Correlate Neurochemistry with Behavior Electrophysiology->Microdialysis Confirm Mechanism

Caption: A typical experimental workflow for characterizing flesinoxan.

References

Flesinoxan Hydrochloride: A Technical Analysis of its Antidepressant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) is a phenylpiperazine derivative that acts as a potent and highly selective full agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] Originally developed as an antihypertensive agent, its significant effects on the central nervous system prompted investigation into its anxiolytic and antidepressant potentials.[3][4] Preclinical evidence strongly supports its antidepressant-like activity through mechanisms intrinsically linked to 5-HT1A receptor modulation, which plays a crucial role in mood regulation.[1][5] Although clinical development was discontinued (B1498344) for administrative reasons, the study of flesinoxan provides a valuable framework for understanding the therapeutic potential of targeted 5-HT1A agonism in the treatment of major depressive disorder.[3] This document provides a detailed technical overview of flesinoxan's receptor binding profile, the downstream signaling pathways it modulates, and a summary of key preclinical and clinical findings that substantiate its antidepressant properties.

Mechanism of Action and Receptor Binding Profile

Flesinoxan exerts its pharmacological effects through high-affinity binding to and activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) found both presynaptically, as autoreceptors on serotonergic neurons in the dorsal raphe nucleus, and postsynaptically in various brain regions including the hippocampus, amygdala, and prefrontal cortex.[5][6]

Activation of presynaptic 5-HT1A autoreceptors leads to hyperpolarization and a subsequent reduction in the firing rate of serotonin neurons, decreasing serotonin release.[7] While this appears counterintuitive for an antidepressant, chronic administration leads to the desensitization of these autoreceptors.[7] This desensitization is a critical step that ultimately allows for enhanced serotonergic neurotransmission in postsynaptic regions, a key mechanism thought to underlie the therapeutic effects of many antidepressants.[5][7] Postsynaptic 5-HT1A receptor activation is linked to downstream signaling cascades that promote neurogenesis and neuroplasticity, processes often impaired in depression.[5]

Receptor Binding Affinity

Flesinoxan demonstrates high affinity and selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.

Receptor/Site Binding Affinity (pKi) Reference Compound Reference pKi Source
5-HT1A8.91Buspirone7.50[8]
α1-Adrenergic< 3-fold separation from 5-HT1A--[8]
D2 DopaminergicLow Affinity--[9]
H1 HistaminergicSome Activity--[8]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Intrinsic Activity

In functional assays, flesinoxan acts as a high-efficacy agonist at the 5-HT1A receptor, nearly mimicking the effect of the endogenous ligand, serotonin.

Compound Intrinsic Activity (Relative to 5-HT) Assay System Source
Flesinoxan 0.93HeLa cells expressing human 5-HT1A receptors[8]
Buspirone0.49HeLa cells expressing human 5-HT1A receptors[8]
Ipsapirone0.46HeLa cells expressing human 5-HT1A receptors[8]
5-HT (Serotonin)1.00HeLa cells expressing human 5-HT1A receptors[8]

Signaling Pathways

The antidepressant effects of flesinoxan are mediated by the downstream signaling cascades initiated by 5-HT1A receptor activation. As a Gi/o-coupled receptor, its primary action is the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[10] However, the therapeutic effects are more complex, involving multiple pathways that influence neuronal function and plasticity.[5][6]

Core Gi/o Signaling Cascade

The canonical pathway involves the inhibition of adenylyl cyclase, which has widespread effects on cellular function. Additionally, the Gβγ subunit of the G-protein complex directly modulates ion channels.

Flesinoxan Flesinoxan Receptor 5-HT1A Receptor (Gi/o-coupled) Flesinoxan->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o subunit G_Protein->G_alpha G_betagamma Gβγ subunit G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channels (GIRKs) G_betagamma->K_Channel Opens Ca_Channel Ca2+ Channels G_betagamma->Ca_Channel Closes cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization & Inhibition K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

Core 5-HT1A Receptor Gi/o Signaling Pathway.
Pro-neurogenic and Antidepressant Pathways

Beyond the canonical pathway, 5-HT1A receptor activation engages signaling cascades crucial for neuroplasticity and cell survival, which are considered central to its antidepressant effects. The PI3K/Akt/mTOR and MAPK/ERK pathways are particularly important.[5][6]

Receptor 5-HT1A Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK/ERK Pathway Receptor->MAPK Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Neurogenesis Neurogenesis & Neuroplasticity mTORC1->Neurogenesis CREB CREB MAPK->CREB Phosphorylates CREB->Neurogenesis Promotes Gene Transcription Antidepressant Antidepressant Effects Neurogenesis->Antidepressant

Downstream Pathways Linked to Antidepressant Effects.

Preclinical Evidence

Flesinoxan's antidepressant potential has been demonstrated in multiple, well-validated animal models of depression.

Summary of Preclinical Findings
Animal Model Key Experiment Dose Range (s.c.) Primary Outcome Source
Sprague-Dawley RatsForced Swim Test1 and 3 mg/kgSignificantly reduced immobility time compared to controls.[1][11]
Olfactory Bulbectomized (OB) RatsOpen Field Test3 mg/kg (chronic)Significantly reduced the hyperactivity deficit characteristic of this model.[1][11]
Sprague-Dawley Rats8-OH-DPAT-induced Hypothermia1 and 3 mg/kg (chronic)Attenuated the hypothermic response, indicating 5-HT1A receptor desensitization.[1][11]
RatsDifferential Reinforcement of Low Rate (DRL) 72-s Schedule0.1 - 3.0 mg/kgDose-dependently decreased response rates while increasing reinforcement rates, a profile similar to clinically effective antidepressants.[12]
Experimental Protocols

The FST is a behavioral despair model used to screen for antidepressant efficacy.

G cluster_pre Pre-Test Session (Day 1) cluster_test Test Session (Day 2, 24h later) pre_swim Place rat in cylinder with water (15 cm deep) for 15 min administer Administer Flesinoxan (e.g., 1 or 3 mg/kg, s.c.) or Vehicle place_rat Return rat to water-filled cylinder for 5 min administer->place_rat After appropriate absorption time record Record behavior (swimming, climbing, immobility) place_rat->record analyze Analyze duration of immobility record->analyze

Workflow for the Rat Forced Swim Test.
  • Principle: The test is based on the observation that after initial escape-oriented activity, rodents will adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease its total duration.[13][14]

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.[14]

  • Procedure: A pre-test swim is often conducted 24 hours before the test session to ensure stable immobility on the test day. During the test session, the drug is administered, and after a set period, the animal is placed in the water for a recorded session (typically 5-6 minutes). The duration of immobility is scored by a trained observer or automated tracking software.[13][14]

This model produces behavioral changes in rats, such as hyperactivity in a novel environment, that are reversed by chronic, but not acute, antidepressant treatment.

  • Principle: The surgical removal of the olfactory bulbs induces neurochemical and behavioral alterations analogous to those seen in human depression.

  • Procedure: Following a recovery period after the bilateral surgical ablation of the olfactory bulbs, animals are chronically treated with flesinoxan or a vehicle. Behavior is then assessed in an open-field arena.

  • Endpoint: The primary measure is locomotor activity (ambulation) in the open field. OB rats typically display hyperactivity, and a reduction of this hyperactivity towards the level of sham-operated controls is indicative of an antidepressant-like effect.[1]

Clinical Data

While extensive clinical trials were not completed, initial studies in human subjects provided preliminary evidence of flesinoxan's antidepressant potential and receptor engagement.

Treatment-Resistant Depression Study

An open-label study was conducted on patients with treatment-resistant depression.

Study Design Patient Population Dosage Key Findings Adverse Events Source
Open-labelTreatment-resistant depressed patients4-8 mg (oral)Observations suggested that flesinoxan is an antidepressant agent, potentially valuable in difficult-to-treat cases.Safety and tolerance were satisfactory. Most common were headache, dizziness, and nausea.[2]
Neuroendocrine Challenge Studies

Flesinoxan has been used as a neuroendocrine probe to assess 5-HT1A receptor function in depressed patients. The hormonal response to a 5-HT1A agonist challenge can serve as a biomarker for receptor sensitivity.

Study Population Challenge Hormonal/Physiological Measures Key Findings Source
Major depressed inpatients (suicide attempters vs. non-attempters)Flesinoxan infusionCortisol, ACTH, Prolactin, GH, Body TemperatureSuicide attempters showed significantly blunted cortisol and temperature responses to flesinoxan compared to non-attempters, suggesting reduced 5-HT1A receptor function in this subgroup.[15][16]
Healthy VolunteersFlesinoxan (1 mg oral)PET imaging with [11C]WAY-100635Mean 5-HT1A receptor occupancy in the cerebral cortex was low (8.7%) at a dose that produced central serotonergic side effects.[17]

These findings suggest that while direct measurement of receptor occupancy in humans at therapeutic doses is challenging, the downstream physiological responses confirm target engagement.

Conclusion and Future Directions

Flesinoxan hydrochloride is a well-characterized, high-efficacy 5-HT1A receptor agonist with a robust preclinical profile indicative of antidepressant activity. Its mechanism of action, centered on the modulation of 5-HT1A receptor-mediated signaling pathways, aligns with modern neurobiological theories of depression that emphasize the importance of neuroplasticity and cellular resilience. While its clinical development was halted, the data gathered from flesinoxan studies have been instrumental in validating the 5-HT1A receptor as a viable target for novel antidepressant therapies. Future drug development efforts may focus on biased agonists that selectively activate the specific downstream signaling pathways (e.g., PI3K/Akt or MAPK/ERK) linked to therapeutic outcomes, potentially separating antidepressant effects from dose-limiting side effects. The flesinoxan story underscores the critical role of targeted pharmacology in the ongoing search for more effective and faster-acting treatments for major depressive disorder.

References

Flesinoxan Hydrochloride and Thermoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride, a potent and selective 5-HT1A receptor agonist, has demonstrated a consistent and dose-dependent impact on body temperature regulation, primarily inducing hypothermia across various species, including rodents and humans. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to flesinoxan's thermoregulatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience, offering detailed insights into the physiological and molecular processes governed by 5-HT1A receptor activation.

Introduction

Flesinoxan is a phenylpiperazine derivative that acts as a high-affinity agonist at serotonin (B10506) 1A (5-HT1A) receptors.[1] Initially investigated for its potential as an antihypertensive and anxiolytic agent, its pronounced effects on core body temperature have made it a valuable tool for studying the role of the 5-HT1A receptor in thermoregulation.[2][3] Understanding the mechanisms by which flesinoxan influences body temperature is crucial for elucidating the complex neural circuits that maintain thermal homeostasis and for anticipating potential thermal side effects of novel 5-HT1A receptor-targeted therapeutics.

Mechanism of Action: The 5-HT1A Receptor Signaling Pathway

Flesinoxan exerts its influence on body temperature by activating 5-HT1A receptors, which are predominantly G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[1] The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal firing and a decrease in the metabolic rate, contributing to a hypothermic state.

The key molecular events following flesinoxan binding to the 5-HT1A receptor include:

  • Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.

  • Inhibition of Voltage-Gated Calcium Channels: The activation of the Gi/o pathway also leads to the inhibition of voltage-gated calcium channels, further reducing neuronal excitability.[1]

These actions, occurring in key thermoregulatory centers of the brain such as the hypothalamus, result in a coordinated physiological response to lower body temperature. This includes a reduction in metabolic heat production and an increase in heat loss through mechanisms like cutaneous vasodilation.

G_protein_signaling Flesinoxan-Induced 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Flesinoxan Flesinoxan HT1A_Receptor 5-HT1A Receptor Flesinoxan->HT1A_Receptor Binds to G_Protein Gi/o Protein (αβγ) HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits GIRK GIRK Channel G_Protein->GIRK βγ subunit activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neuronal_Activity ↓ Neuronal Firing K_efflux->Neuronal_Activity Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Ca_influx->Neuronal_Activity Hypothermia Hypothermia Neuronal_Activity->Hypothermia Leads to

Flesinoxan's mechanism of action on the 5-HT1A receptor.

Quantitative Data on Flesinoxan-Induced Hypothermia

The hypothermic effect of flesinoxan is consistently observed to be dose-dependent. The following tables summarize the quantitative data from key preclinical and clinical studies.

Preclinical Studies in Rodents
SpeciesRoute of AdministrationDose (mg/kg)Maximum Temperature Decrease (°C)Time to Maximum Effect (minutes)Reference
RatSubcutaneous (s.c.)1.0Not specifiedNot specified[3]
RatSubcutaneous (s.c.)3.0Not specifiedNot specified[3]
MouseNot specified1.0Significant hypothermiaLong-lasting[5]
MouseNot specified3.0Significant hypothermiaLong-lasting[5]

Note: Specific temperature decreases were not always reported in the abstracts reviewed. The term "significant" indicates a statistically relevant decrease compared to a control group.

Clinical Studies in Humans
Study PopulationRoute of AdministrationDoseMaximum Temperature Decrease (°C)Time to Maximum Effect (minutes)Reference
Healthy Male VolunteersIntravenous (i.v.)7 µg/kgDose-related decreaseNot specified[2]
Healthy Male VolunteersIntravenous (i.v.)14 µg/kgDose-related decreaseNot specified[2]
Healthy Male VolunteersIntravenous (i.v.)0.5 mgSignificant decrease60-90[6][7]
Healthy Male VolunteersIntravenous (i.v.)1.0 mgSignificant decrease60-90[6][7]
Depressed Patients (non-suicide attempters)Not specifiedNot specified0.60 ± 0.24Not specified[8]
Depressed Patients (suicide attempters)Not specifiedNot specified0.20 ± 0.24Not specified[8]

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the thermoregulatory effects of flesinoxan.

Animal Studies

A standardized protocol for assessing drug-induced changes in body temperature in rodents is crucial for reproducible results.

Experimental Workflow for Rodent Studies:

rodent_workflow Workflow for Assessing Flesinoxan's Effect on Body Temperature in Rodents Habituation Animal Habituation (Handling & Probe Insertion) Baseline Baseline Temperature Measurement (Multiple readings) Habituation->Baseline Administration Flesinoxan or Vehicle Administration (s.c., i.p., or i.v.) Baseline->Administration Monitoring Post-administration Temperature Monitoring (Regular intervals) Administration->Monitoring Data_Analysis Data Analysis (Comparison to baseline and control) Monitoring->Data_Analysis

A typical experimental workflow for rodent studies.

4.1.1. Subjects:

  • Species: Male Sprague-Dawley rats or male mice are commonly used.[3][5]

  • Housing: Animals are typically housed individually in a temperature- and light-controlled environment with ad libitum access to food and water.

4.1.2. Drug Administration:

  • Flesinoxan Hydrochloride: Dissolved in a suitable vehicle (e.g., saline).

  • Routes: Subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) administration.

4.1.3. Temperature Measurement:

  • Method: Core body temperature is measured using a rectal probe inserted to a consistent depth.[5] Alternatively, radiotelemetry devices can be implanted for continuous and stress-free monitoring.

  • Procedure:

    • Habituation: Animals are habituated to the handling and temperature measurement procedure for several days prior to the experiment to minimize stress-induced hyperthermia.

    • Baseline Measurement: Baseline temperatures are recorded multiple times before drug administration to establish a stable starting point.

    • Post-administration Monitoring: Temperature is measured at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-3 hours) after drug administration.

4.1.4. Control Group:

  • A control group receiving the vehicle solution is essential to account for any effects of the injection procedure or handling.

Human Studies

Clinical investigations into flesinoxan's effects are conducted under strict ethical guidelines and controlled conditions.

4.2.1. Subjects:

  • Population: Typically healthy male volunteers to minimize hormonal fluctuations that could affect body temperature.[2][6]

  • Screening: Subjects undergo a thorough medical and psychiatric screening to ensure they are healthy and not taking any medications that could interfere with the study.

4.2.2. Study Design:

  • Design: Double-blind, placebo-controlled, crossover designs are often used to minimize bias.[2]

  • Washout Period: An adequate washout period between treatments is necessary in crossover studies.

4.2.3. Drug Administration:

  • Route: Flesinoxan is typically administered intravenously (i.v.) as a slow infusion.[2][6]

4.2.4. Temperature Measurement:

  • Method: Oral or tympanic temperature is measured at regular intervals.

  • Procedure:

    • Baseline: Baseline temperature is recorded prior to drug administration.

    • Monitoring: Temperature is monitored at frequent intervals (e.g., every 15-30 minutes) throughout the infusion and for a period afterward.[6][7]

4.2.5. Antagonist Studies:

  • To confirm the role of the 5-HT1A receptor, antagonist drugs such as pindolol (B1678383) (a non-selective β-adrenoceptor and 5-HT1A/1B receptor antagonist) or WAY-100635 (a selective 5-HT1A receptor antagonist) can be administered prior to flesinoxan to assess if the hypothermic effect is blocked or attenuated.[2]

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of the 5-HT1A receptor in thermoregulation. Its consistent, dose-dependent hypothermic effect is mediated through the canonical Gi/o-protein signaling pathway in key central nervous system regions. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. A thorough understanding of flesinoxan's impact on body temperature is essential for the continued exploration of 5-HT1A receptor function and for the development of novel therapeutics targeting this important receptor system, ensuring that potential thermoregulatory side effects are anticipated and managed effectively.

References

Neuroendocrine Responses to Flesinoxan Hydrochloride Administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroendocrine responses elicited by the administration of Flesinoxan (B1672771) hydrochloride, a selective 5-HT1A receptor agonist. The information presented herein is intended to support research, scientific, and drug development professionals in understanding the hormonal effects and underlying mechanisms of this compound.

Introduction

Flesinoxan hydrochloride is a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its interaction with these receptors, which are widely distributed in the central nervous system, triggers a cascade of neurochemical events that significantly modulate the endocrine system. This guide synthesizes findings from various preclinical and clinical studies to provide a detailed examination of Flesinoxan's impact on key hormones, outlines the experimental methodologies used to ascertain these effects, and illustrates the associated signaling pathways.

Data Presentation: Quantitative Neuroendocrine Responses

The administration of Flesinoxan has been shown to induce significant, dose-dependent changes in the plasma concentrations of several key hormones. The following tables summarize the quantitative data from studies in both human and rat subjects.

Table 1: Neuroendocrine Responses to Flesinoxan in Humans
HormoneDosage and Administration RouteObserved EffectStudy Population
ACTH 7 and 14 µg/kg, IntravenousDose-dependent increase[1]11 healthy male volunteers
Cortisol 7 and 14 µg/kg, IntravenousDose-dependent increase[1]11 healthy male volunteers
Prolactin 7 and 14 µg/kg, IntravenousDose-dependent increase[1]11 healthy male volunteers
Growth Hormone 7 and 14 µg/kg, IntravenousDose-dependent increase[1]11 healthy male volunteers
Table 2: Neuroendocrine Responses to Flesinoxan in Rats
HormoneDosage and Administration RouteObserved EffectAnimal Model
Corticosterone (B1669441) 1 and 3 mg/kg, SubcutaneousSignificant enhancement at 3 mg/kg[2]Male Wistar rats
Prolactin 1 and 3 mg/kg, SubcutaneousSignificant enhancement at both doses[2]Male Wistar rats

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the neuroendocrine effects of Flesinoxan.

Human Studies

Study Design: The majority of human studies have employed a double-blind, placebo-controlled, crossover design.[1]

Subjects: Studies have typically involved healthy adult male volunteers.

Drug Administration: this compound is often dissolved in a saline solution and administered intravenously over a specified period.

Blood Sampling: Blood samples are collected at multiple time points before and after drug administration via an indwelling catheter.

Hormone Analysis: Plasma hormone concentrations are typically determined using specific radioimmunoassays (RIAs) or other sensitive immunochemical methods.

Animal Studies

Animal Models: Male rats of various strains (e.g., Wistar, Sprague-Dawley) are commonly used. Animals are typically housed under controlled conditions with a standard light-dark cycle and ad libitum access to food and water.

Drug Administration: Flesinoxan is often dissolved in saline and administered via subcutaneous or intraperitoneal injection.

Blood Sampling: Blood is collected via various methods, including tail nicking, retro-orbital sinus puncture, or through an indwelling catheter. To minimize stress-induced hormonal changes, animals are often habituated to the handling and blood collection procedures.

Hormone Analysis: Plasma corticosterone and prolactin levels are quantified using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

Mandatory Visualizations

Signaling Pathways

The neuroendocrine effects of Flesinoxan are primarily mediated through its agonistic action on 5-HT1A receptors. The following diagram illustrates the key signaling pathway leading to the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

G cluster_0 5-HT1A Receptor Signaling Cascade cluster_1 Neuroendocrine Regulation Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PVN Paraventricular Nucleus (PVN) of the Hypothalamus cAMP->PVN Disinhibition of Excitatory Inputs CRH_Neuron CRH Neuron PVN->CRH_Neuron Stimulates Pituitary Anterior Pituitary CRH_Neuron->Pituitary Releases CRH Adrenal Adrenal Cortex Pituitary->Adrenal Releases ACTH Corticosteroids ↑ Corticosteroid Release (Cortisol/Corticosterone) Adrenal->Corticosteroids ACTH ↑ ACTH Release G cluster_workflow Experimental Workflow A Animal Acclimation & Housing B Baseline Blood Sample Collection A->B C Flesinoxan or Vehicle Administration B->C D Time-Course Blood Sample Collection C->D E Plasma Separation D->E F Hormone Immunoassay (RIA/ELISA) E->F G Data Analysis F->G H Interpretation of Results G->H

References

Flesinoxan Hydrochloride: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) is a potent and highly selective 5-hydroxytryptamine-1A (5-HT1A) receptor agonist belonging to the phenylpiperazine class of compounds.[1] Initially investigated as an antihypertensive agent, its significant anxiolytic and antidepressant properties in preclinical models led to its evaluation for psychiatric disorders.[1] Flesinoxan demonstrates high affinity for the 5-HT1A receptor, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic heteroreceptors.[2] This dual action modulates the serotonergic system, which is critically implicated in mood and anxiety regulation. Despite promising results in early clinical trials for major depressive disorder, its development was discontinued. This document provides an in-depth technical overview of Flesinoxan hydrochloride, summarizing its mechanism of action, pharmacological profile, preclinical and clinical data, and detailed experimental protocols to facilitate further research into its therapeutic potential and the broader class of 5-HT1A agonists.

Core Mechanism of Action: 5-HT1A Receptor Agonism

Flesinoxan exerts its effects through high-affinity binding to and activation of 5-HT1A receptors, which are G protein-coupled receptors (GPCRs).[2] These receptors are strategically located in the central nervous system.

  • Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism.[3][4] Activation by agonists like Flesinoxan inhibits neuronal firing, thereby reducing the synthesis and release of serotonin (B10506) into the synapse.[3][4] Chronic administration, however, can lead to the desensitization of these autoreceptors, resulting in a restoration of serotonergic neurotransmission.[5][6]

  • Postsynaptic Heteroreceptors: Found on non-serotonergic neurons in limbic and cortical areas such as the hippocampus, septum, and cortex.[3][7] Activation of these receptors is directly responsible for the therapeutic effects on mood and anxiety. The signaling cascade initiated by Flesinoxan at these sites leads to neuronal hyperpolarization and reduced excitability.[7][8]

Intracellular Signaling Pathway

As a GPCR, the 5-HT1A receptor is coupled to inhibitory G proteins (Gαi/o).[4] The binding of Flesinoxan induces a conformational change, triggering a cascade of intracellular events aimed at reducing neuronal activity.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[9][10]

  • Downstream Effectors:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

    • The dissociated Gβγ dimer directly activates G protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane.[3][7]

    • This signaling also results in the inhibition of voltage-gated calcium channels, reducing Ca2+ influx.[4]

The net effect of this pathway is a reduction in neuronal firing rate and neurotransmitter release in key brain regions associated with emotion and cognition.

G_Protein_Signaling_Pathway Flesinoxan-Induced 5-HT1A Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Space Flesinoxan Flesinoxan Receptor 5-HT1A Receptor (GPCR) Flesinoxan->Receptor Binds G_Protein Gi/o Protein (Inactive) Receptor->G_Protein Activates G_Alpha Gαi/o-GTP (Active) G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ Dimer G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits Ca_Channel Ca2+ Channel G_Alpha->Ca_Channel Inhibits GIRK GIRK Channel (K+) G_BetaGamma->GIRK Activates cAMP cAMP (Decreased) AC->cAMP Produces K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Blocked Hyperpolarization Neuronal Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Flesinoxan activates the 5-HT1A receptor, leading to G-protein modulation of downstream effectors.

Quantitative Pharmacological Data

Flesinoxan's profile is characterized by its high affinity, selectivity, and efficacy at the 5-HT1A receptor.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) ~0.66 nM (for 8-OH-DPAT displacement)Rat Brain[11]
Functional Activity (EC50) 24 nMForskolin-induced cAMP formation[2]
Intrinsic Activity 0.93 (relative to 5-HT)HeLa cells expressing human 5-HT1A[12]

Preclinical Efficacy

Animal models have been instrumental in demonstrating the anxiolytic and antidepressant potential of Flesinoxan.

Anxiolytic Activity
Animal ModelSpeciesDoses Tested (mg/kg)Key FindingsReference(s)
Elevated Plus-Maze Mice0.1 - 1.0At low doses (0.1-0.5), significantly inhibited risk assessment behaviors. At higher doses (1.0), increased open arm entries and time, indicative of anxiolysis.[13]
Shock-Probe Burying Rats1.0, 3.0 (s.c.)Significantly reduced burying and freezing behavior, indicating clear anxiolytic properties.[14]
Social Interaction Test RatsNot specifiedShown to have anxiolytic effects.[15]
Antidepressant Activity
Animal ModelSpeciesDoses Tested (mg/kg)Key FindingsReference(s)
Forced Swim Test Rats1.0, 3.0 (s.c.)Both doses significantly reduced immobility time after sub-acute administration.[16][17]
Olfactory Bulbectomy Model Rats3.0 (s.c.)Chronic administration significantly reduced the hyperactivity deficit associated with this model of depression.[16]
8-OH-DPAT-Induced Hypothermia Rats1.0, 3.0 (s.c.)Chronic treatment significantly attenuated the hypothermic response, an effect consistent with established antidepressants.[16]
Standard Preclinical Evaluation Workflow

The assessment of a CNS-active compound like Flesinoxan follows a logical progression from initial binding and functional assays to complex behavioral models.

Preclinical_Workflow Preclinical Drug Evaluation Workflow cluster_invitro In Vitro / Ex Vivo Phase cluster_invivo In Vivo Phase cluster_analysis Analysis & Decision A Receptor Binding Assays (Determine Affinity & Selectivity) B Functional Assays (e.g., GTPγS, cAMP) (Determine Efficacy) A->B C Pharmacokinetic Studies (ADME) B->C Promising Candidate D Target Engagement (e.g., Microdialysis, PET) C->D F Safety & Toxicology C->F E Behavioral Models (Anxiety & Depression) D->E G Data Analysis & Interpretation E->G F->G H Go/No-Go Decision for Clinical Development G->H

Caption: A typical workflow for evaluating a CNS drug candidate like Flesinoxan.

Clinical Trial Data & Human Studies

Flesinoxan was evaluated in humans for depression and panic disorder, and its neuroendocrine effects were characterized.

Efficacy in Psychiatric Disorders
ConditionStudy DesignPatient PopulationDose & DurationKey FindingsSide EffectsReference(s)
Treatment-Resistant Depression Open-labelTreatment-resistant depressed patients4 - 8 mg/daySuggested antidepressant effects, warranting further controlled trials.Headache, dizziness, nausea. Generally well-tolerated.[18]
Panic Disorder Pilot studies (single-blind crossover; double-blind)Panic disorder patientsStudy I: up to 2.4 mg/day for 4 weeks. Study II: 0.6 or 1.2 mg/day for 8 weeks.Data were not encouraging. Study I showed a worsening of symptoms at the highest dose. Study II showed no treatment effects.Anxiety was reported as an adverse event.[19]
Neuroendocrine and Physiological Effects in Humans

Flesinoxan administration in healthy and patient populations elicits distinct physiological and hormonal responses, which can serve as biomarkers for 5-HT1A receptor function.

ParameterSubjectsDoseEffectReference(s)
Body Temperature Healthy Volunteers7 & 14 µg/kg (IV)Dose-related decrease.[20]
Cortisol Healthy Volunteers7 & 14 µg/kg (IV)Dose-related increase.[20]
Prolactin (PRL) Healthy Volunteers7 & 14 µg/kg (IV)Dose-related increase.[20]
Growth Hormone (GH) Healthy Volunteers7 & 14 µg/kg (IV)Dose-related increase.[20]
Cortisol Response in Depression Depressed Patients (Suicide Attempters vs. Non-attempters)Not specifiedMean delta cortisol response was significantly lower in suicide attempters (14.5 µg/l) vs. non-attempters (101 µg/l).[21][22]
Temperature Response in Depression Depressed Patients (Suicide Attempters vs. Non-attempters)Not specifiedMean temperature decrease was significantly smaller in suicide attempters (0.20°C) vs. non-attempters (0.60°C).[21][22]

Detailed Experimental Protocols

Protocol: 5-HT1A Receptor Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound like Flesinoxan by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: Rat hippocampal membrane homogenate or cells expressing cloned human 5-HT1A receptors.

  • Radioligand: [³H]-8-OH-DPAT or [³H]-WAY-100636 (a selective 5-HT1A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled Serotonin (5-HT) or 8-OH-DPAT.

  • Instrumentation: Scintillation counter, filtration manifold (e.g., Brandel or Millipore), glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 15 min at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Setup (in triplicate):

    • Prepare a series of dilutions of the unlabeled test compound (Flesinoxan) in assay buffer.

    • Use a single, fixed concentration of the radioligand, typically at or near its Kd value (e.g., 0.5 - 1.0 nM for [³H]-WAY-100636).

    • Prepare tubes for:

      • Total Binding: Radioligand + membrane preparation + buffer.

      • Non-specific Binding: Radioligand + membrane preparation + non-specific control (10 µM 5-HT).

      • Competition: Radioligand + membrane preparation + each concentration of the test compound.

    • Add the membrane preparation (typically 50-100 µg of protein) to each tube. Final assay volume is typically 250-500 µL.

  • Incubation:

    • Incubate tubes at 25°C or 37°C for 60 minutes to reach binding equilibrium.

  • Separation & Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 4 mL 50 mM Tris-HCl) to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Forced Swim Test (Porsolt Test) in Rats

This is a widely used behavioral test to screen for antidepressant potential.

Objective: To assess the potential antidepressant activity of Flesinoxan by measuring its effect on immobility time.

Materials:

  • Subjects: Male Sprague-Dawley or Wistar rats (200-250g).

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Test Compound: this compound dissolved in saline (0.9% NaCl).

  • Data Recording: A stopwatch or a video camera for later scoring.

Procedure:

  • Habituation (Day 1):

    • Place each rat individually into the swim cylinder for a 15-minute pre-swim session.

    • This is done to ensure that the immobility observed on the test day is not related to novelty.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • 24 hours after the pre-swim, administer Flesinoxan (e.g., 1 or 3 mg/kg, s.c.) or vehicle (saline) to different groups of rats.

    • Typically, administration occurs 30-60 minutes before the test session.

  • Test Session (Day 2):

    • Place the rats individually back into the swim cylinder for a 5-minute test session.

    • Record the entire session. An observer, blind to the treatment conditions, should score the behavior.

    • Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

    • Other behaviors to score can include swimming and climbing.

  • Data Analysis:

    • Calculate the total duration of immobility for each rat during the 5-minute test.

    • Compare the mean immobility time between the Flesinoxan-treated groups and the vehicle-control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time in the drug-treated group compared to the control group is indicative of antidepressant-like activity.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective 5-HT1A receptor agonist. Preclinical data strongly support its potential as an anxiolytic and antidepressant agent.[13][16] Its efficacy in animal models is robust and comparable to that of established antidepressant drugs.[16] However, clinical trials yielded mixed results, showing promise in treatment-resistant depression but a lack of efficacy, and even a worsening of symptoms, in panic disorder.[18][19] The discontinuation of its development was cited as a "management decision" rather than being based on a lack of efficacy or poor safety in depression studies.[1]

The comprehensive data available for Flesinoxan still provide significant value. The blunted neuroendocrine response to Flesinoxan in depressed patients with a history of suicidal behavior highlights the potential of using 5-HT1A agonists as probes to stratify patient populations and understand the neurobiology of psychiatric disorders.[22] Further research into the differential effects of 5-HT1A agonists on presynaptic versus postsynaptic receptors, and how this balance influences therapeutic outcomes in different disorders, is warranted. The detailed protocols and summarized data in this guide can serve as a valuable resource for scientists working to develop the next generation of serotonergic therapeutics.

References

Early Clinical Development of Flesinoxan Hydrochloride for Major Depressive Disorder: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride, a selective and high-affinity 5-HT1A receptor full agonist, was investigated in the early 1990s as a potential novel therapeutic agent for major depressive disorder (MDD). Early clinical research, encompassing open-label studies and neuroendocrine challenge paradigms, aimed to elucidate its antidepressant potential, safety profile, and mechanism of action. This technical guide provides a comprehensive analysis of the available data from these initial studies, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and visualizing the underlying biological pathways. While flesinoxan did not proceed to market for the treatment of depression, the early clinical data offer valuable insights into the role of the 5-HT1A receptor in the pathophysiology of depression and the challenges in developing targeted serotonergic agents.

Introduction

The serotonin (B10506) 1A (5-HT1A) receptor has long been a key target in the development of treatments for mood and anxiety disorders.[1] Flesinoxan, as a potent and selective 5-HT1A full agonist, showed promise in preclinical models, suggesting potential antidepressant effects.[2][3] This led to its investigation in human subjects with major depressive disorder. This document synthesizes the findings from early clinical trials to provide a detailed technical resource for researchers in the field.

Mechanism of Action: 5-HT1A Receptor Signaling

Flesinoxan exerts its pharmacological effects by binding to and activating 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.[5]

Signaling Pathway Diagram

Flesinoxan_5HT1A_Signaling cluster_extracellular Extracellular Space Flesinoxan Flesinoxan 5-HT1A_Receptor 5-HT1A Receptor Flesinoxan->5-HT1A_Receptor Binds & Activates G_protein Gi/o Protein 5-HT1A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases Conversion of ATP GIRK->K_ion K+ Efflux PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation CREB CREB PKA->CREB Modulates Gene_Expression Gene Expression (Neuronal Survival & Plasticity) CREB->Gene_Expression Regulates Hyperpolarization Neuronal Hyperpolarization (Decreased Firing Rate)

Caption: Flesinoxan-activated 5-HT1A receptor signaling pathway.

Early Clinical Studies in Depression

The initial clinical investigation of flesinoxan in depression primarily consisted of an open-label pilot study in treatment-resistant patients and a neuroendocrine challenge study to probe 5-HT1A receptor sensitivity.

Open-Label Study in Treatment-Resistant Depression

An open-label pilot study was conducted to assess the efficacy, safety, and tolerability of oral flesinoxan in patients with treatment-resistant major depression.[6]

  • Study Design: Open-label, prospective clinical trial.[6]

  • Patient Population: 16 inpatients (15 female, 1 male; mean age 49.9 years) with a DSM-III-R diagnosis of major depressive episode and a baseline Hamilton Depression Rating Scale (HDRS-17) score of at least 19.[6] Most patients were considered treatment-resistant.[6]

  • Treatment Regimen: Flesinoxan was administered orally at a dose of 4 mg/day for 4 weeks.[6]

  • Primary Outcome Measures:

    • Montgomery-Åsberg Depression Rating Scale (MADRS)[6]

    • Clinical Global Impressions (CGI) scale[6]

  • Secondary Outcome Measures:

    • Hamilton Depression Rating Scale (HDRS-17)[6]

    • REM sleep latency (in a subsample of 8 patients)[6]

    • Oral body temperature[6]

  • Safety Assessments: Vital signs, electrocardiograms (ECGs), laboratory tests, and recording of adverse events.[6]

Table 1: Efficacy Outcomes in Open-Label Flesinoxan Treatment of Treatment-Resistant Depression (N=16) [6]

Outcome MeasureBaseline (Mean ± SD)Week 4 (Mean ± SD)Change from Baseline
MADRS Total Score35.7 ± 10.013.0 ± 11.9-22.7
CGI - Severity of Illness5.69 ± 1.142.73 ± 1.62-2.96
CGI - Global Improvement --13/16 "much or very much improved"

Table 2: Sleep Architecture Changes in a Subsample of Melancholic Depressed Patients (N=8) [6]

Outcome MeasureBaseline (Mean ± SD)Flesinoxan Challenge (1mg) (Mean ± SD)End of 4-Week Treatment (Mean ± SD)
REM Latency (minutes)35.6 ± 15.9 (night 1) 40.2 ± 17.9 (night 2)51.9 ± 20.955.6 ± 29.9 (night 1) 55.6 ± 30.2 (night 2)

Flesinoxan was reported to have excellent tolerance, with only four of the sixteen patients experiencing side effects.[6] Commonly reported adverse events in other studies included headache, dizziness, and nausea.[7] No significant changes in vital signs, ECGs, or laboratory parameters were observed during the 4-week treatment period.[6]

Neuroendocrine Challenge Study in Major Depression

To investigate the functional status of 5-HT1A receptors in depression, a neuroendocrine challenge study was conducted.[8][9] This study assessed hormonal and body temperature responses to an acute dose of flesinoxan.

  • Study Design: Cross-sectional, case-control study.[8][9]

  • Patient Population: 30 inpatients with a DSM-III-R diagnosis of major depression, subdivided into those with a history of suicide attempts (n=15) and those without (n=15).[8][9] Patients were drug-free for at least 3 weeks.[8][9]

  • Challenge Protocol: An intravenous infusion of flesinoxan was administered.

  • Outcome Measures:

    • Plasma levels of Cortisol, Adrenocorticotropic hormone (ACTH), Growth Hormone (GH), and Prolactin (PRL).

    • Body temperature.

  • Data Analysis: Comparison of the change from baseline (delta) in hormonal and temperature measures between the suicide attempter and non-attempter groups.[8][9]

Table 3: Neuroendocrine and Temperature Responses to Flesinoxan Challenge in Depressed Patients [8][9]

Outcome MeasureDepressed Patients with Suicide Attempts (n=15) (Mean Delta ± SD)Depressed Patients without Suicide Attempts (n=15) (Mean Delta ± SD)p-value
Cortisol (µg/L)14.5 ± 16.3101 ± 940.006
Body Temperature (°C)0.20 ± 0.240.60 ± 0.240.0003

The study found a significantly blunted cortisol and body temperature response to flesinoxan in depressed patients with a history of suicide attempts compared to those without, suggesting altered 5-HT1A receptor sensitivity in this subgroup.[8][9]

Discussion and Future Directions

The neuroendocrine challenge study highlighted a potential biomarker for a subtype of depression, linking blunted 5-HT1A receptor sensitivity to suicidal behavior.[8][9] This finding underscores the heterogeneity of major depressive disorder and the importance of patient stratification in clinical trials.

The development of flesinoxan for depression did not progress to later stages. This could be due to a variety of factors, including insufficient efficacy in larger controlled trials, strategic decisions by the pharmaceutical sponsor, or the emergence of other antidepressant classes.

Despite its discontinuation, the research on flesinoxan contributed significantly to our understanding of the role of 5-HT1A receptors in the neurobiology of depression.[10][11] The findings from these early studies continue to inform the development of novel serotonergic agents and the search for biomarkers to guide personalized treatment strategies in psychiatry.

Experimental Workflow Diagram

Flesinoxan_Clinical_Study_Workflow cluster_screening Patient Screening cluster_enrollment Study Enrollment cluster_treatment Treatment Phase (4 Weeks) cluster_endpoint End of Study Inclusion_Criteria Inclusion Criteria: - DSM-III-R Major Depression - HDRS-17 ≥ 19 Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Exclusion_Criteria Exclusion Criteria: - Serious Medical Illness Exclusion_Criteria->Informed_Consent Baseline_Assessment Baseline Assessments: - MADRS, CGI, HDRS - Vitals, ECG, Labs Informed_Consent->Baseline_Assessment Flesinoxan_Admin Oral Flesinoxan (4 mg/day) Baseline_Assessment->Flesinoxan_Admin Weekly_Assessments Weekly Assessments: - MADRS, CGI - Adverse Events Flesinoxan_Admin->Weekly_Assessments Final_Assessments Final Assessments: - MADRS, CGI, HDRS - Vitals, ECG, Labs Weekly_Assessments->Final_Assessments After 4 Weeks Data_Analysis Data Analysis Final_Assessments->Data_Analysis

Caption: Workflow of the open-label pilot study of flesinoxan in depression.

References

Flesinoxan Hydrochloride and Panic Disorder: A Technical Review of Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan (B1672771) hydrochloride, a potent and selective 5-HT1A receptor agonist, was investigated for its potential as a therapeutic agent for panic disorder. This technical guide provides a comprehensive overview of the core research, summarizing quantitative data from clinical trials, detailing experimental methodologies, and illustrating key mechanisms and workflows. While preclinical studies demonstrated anxiolytic and antidepressant-like effects, clinical trials in patients with panic disorder did not show efficacy and, in some cases, led to a worsening of symptoms. This document serves as a consolidated resource for understanding the scientific journey of flesinoxan in the context of panic disorder research.

Introduction

Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. The serotonin (B10506) (5-HT) system, particularly the 5-HT1A receptor, has been a key target in the development of anxiolytic medications.[1] Flesinoxan hydrochloride, a high-efficacy 5-HT1A receptor agonist, emerged as a candidate for treating panic disorder. This whitepaper synthesizes the available preclinical and clinical data on flesinoxan for this indication, providing a detailed technical guide for researchers and drug development professionals.

Mechanism of Action: 5-HT1A Receptor Agonism

Flesinoxan exerts its pharmacological effects by acting as a potent and selective agonist at serotonin 5-HT1A receptors.[2][3] These receptors are inhibitory G-protein coupled receptors. Their activation leads to a decrease in neuronal firing. 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus, amygdala, and cortex (heteroreceptors).[4] The anxiolytic effects of 5-HT1A agonists are thought to be mediated by the activation of these postsynaptic receptors, leading to a reduction in the activity of neural circuits involved in fear and anxiety.

Flesinoxan_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., in Amygdala) Flesinoxan_pre Flesinoxan 5HT1A_Auto 5-HT1A Autoreceptor Flesinoxan_pre->5HT1A_Auto binds & activates Neuron_Activity_pre Decreased Serotonin Release 5HT1A_Auto->Neuron_Activity_pre inhibits Flesinoxan_post Flesinoxan 5HT1A_Hetero 5-HT1A Heteroreceptor Flesinoxan_post->5HT1A_Hetero binds & activates Neuron_Activity_post Decreased Neuronal Excitability 5HT1A_Hetero->Neuron_Activity_post inhibits Anxiolytic_Effect Anxiolytic Effect Neuron_Activity_post->Anxiolytic_Effect Flesinoxan_in_Synapse Flesinoxan in Synapse Clinical_Trial_Workflow cluster_study1 Pilot Study I (Single-Blind Crossover) cluster_study2 Pilot Study II (Double-Blind, Parallel-Group) S1_Screen Patient Screening (n=5) S1_Placebo1 1-Week Placebo Run-in S1_Screen->S1_Placebo1 S1_Flesinoxan 4-Weeks Flesinoxan (up to 2.4 mg/day) S1_Placebo1->S1_Flesinoxan S1_Placebo2 2-Week Placebo Washout S1_Flesinoxan->S1_Placebo2 S1_Outcome Worsening of Symptoms S1_Placebo2->S1_Outcome S2_Screen Patient Screening (n=15) S2_Placebo_Runin 1-Week Placebo Run-in S2_Screen->S2_Placebo_Runin S2_Random Randomization S2_Placebo_Runin->S2_Random S2_Arm_Placebo 8-Weeks Placebo S2_Random->S2_Arm_Placebo S2_Arm_Low 8-Weeks Flesinoxan (0.6 mg/day) S2_Random->S2_Arm_Low S2_Arm_High 8-Weeks Flesinoxan (1.2 mg/day) S2_Random->S2_Arm_High S2_Outcome No Treatment Effects S2_Arm_Placebo->S2_Outcome S2_Arm_Low->S2_Outcome S2_Arm_High->S2_Outcome

References

Methodological & Application

Flesinoxan Hydrochloride: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for studying the effects of flesinoxan (B1672771) hydrochloride, a potent and selective 5-HT1A receptor agonist. Flesinoxan has been investigated for its anxiolytic, antidepressant, and other neuropharmacological properties. This document details several established behavioral and physiological paradigms, offering step-by-step methodologies and summarizing key quantitative data to facilitate experimental design and execution.

Mechanism of Action at a Glance

Flesinoxan exerts its effects by binding to and activating serotonin (B10506) 1A (5-HT1A) receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins. Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the modulation of downstream targets, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels, leading to neuronal hyperpolarization and reduced neuronal excitability. Flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor G_protein Gαi/o Gβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (GIRK) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Modulation Akt_pathway Akt Pathway G_protein->Akt_pathway Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Flesinoxan's 5-HT1A receptor signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies investigating the effects of flesinoxan hydrochloride.

Table 1: this compound Dosages and Administration Routes in Rodent Models

Animal ModelSpeciesAdministration RouteEffective Dose RangeReference
Stress-Induced HyperthermiaMouseSubcutaneous (s.c.)0.1 - 3.0 mg/kg[1][2]
Elevated Plus-MazeMouseNot Specified0.1 - 1.0 mg/kg[3]
Forced Swim TestRatSubcutaneous (s.c.)1.0 - 3.0 mg/kg[4]
Open-Field TestMouseSubcutaneous (s.c.)0.3 - 3.0 mg/kg[2]
Open-Field Test (Olfactory Bulbectomized)RatSubcutaneous (s.c.)3.0 mg/kg[4]
Shock-Probe Burying TestRatSubcutaneous (s.c.)1.0 - 3.0 mg/kg[5]
Chronic AdministrationRatSubcutaneous (s.c.) via osmotic minipump2.5 - 5.0 mg/kg/day[6]

Table 2: Summary of this compound Effects in Behavioral and Physiological Paradigms

ParadigmSpeciesKey FindingsQuantitative EffectReference
Stress-Induced HyperthermiaMouseReduced stress-induced increase in body temperature.Dose-dependent reduction in ΔT.[1]
Elevated Plus-MazeMouseIncreased percentage of open arm entries and time spent on the central platform at higher doses.-[3]
Forced Swim TestRatSignificantly reduced immobility time.-[4]
Open-Field TestMouse (C57BL/6J)Increased anxiety-like behavior and decreased activity.-[2]
Shock-Probe Burying TestRatSignificantly reduced burying and freezing behavior.-[5]
Neuroendocrine ResponseRatEnhanced plasma corticosterone (B1669441) and prolactin levels under non-stress conditions.-[5]

Experimental Protocols

Stress-Induced Hyperthermia (SIH) Test

This test assesses the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.

Experimental Workflow:

SIH_Workflow A Acclimatize singly-housed mice to the testing room B Administer Flesinoxan HCl (s.c.) or vehicle A->B C Wait for 60 minutes B->C D Measure baseline rectal temperature (T1) C->D E Wait for 10 minutes (stress induction) D->E F Measure second rectal temperature (T2) E->F G Calculate ΔT (T2 - T1) F->G

Workflow for the Stress-Induced Hyperthermia Test.

Protocol:

  • Animals: Use singly-housed male mice.

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle subcutaneously (s.c.).[1][2]

  • Waiting Period: Return the animals to their home cages for a 60-minute period to allow for drug absorption.[1]

  • Baseline Temperature (T1): After the waiting period, measure the rectal temperature of each mouse. This serves as the baseline temperature (T1).

  • Stress Induction: The stress of the initial temperature measurement is sufficient to induce hyperthermia. Return the mouse to its home cage.

  • Second Temperature (T2): Exactly 10 minutes after the first measurement, measure the rectal temperature again (T2).[1]

  • Data Analysis: Calculate the change in body temperature (ΔT = T2 - T1). Anxiolytic compounds are expected to reduce the ΔT compared to the vehicle-treated group.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. For mice, arm dimensions are typically around 30-50 cm long and 5-10 cm wide.

  • Acclimatization: Acclimatize the mice to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration: Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle. The timing of administration before the test should be consistent (e.g., 30 minutes).

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of open arm entries [(open arm entries / total arm entries) x 100] and the percentage of time spent in the open arms [(time in open arms / total time) x 100]. An increase in these parameters is indicative of an anxiolytic effect. Other measures such as total arm entries and rearing can be used to assess locomotor activity.

Forced Swim Test (FST)

The FST is a common model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation.

Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute period. This session is for habituation. After 15 minutes, remove the rat, dry it, and return it to its home cage.

  • Drug Administration (Day 2): Administer this compound (e.g., 1.0, 3.0 mg/kg, s.c.) or vehicle. The timing of administration before the test should be standardized (e.g., 30-60 minutes).

  • Test Session (Day 2): Place the rat back into the cylinder for a 5-minute test session.

  • Data Collection: Record the entire session and score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.

  • Data Analysis: A significant reduction in the duration of immobility in the flesinoxan-treated group compared to the vehicle group suggests an antidepressant-like effect.[4]

Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

  • Apparatus: A square arena with walls (e.g., 50 x 50 x 40 cm). The floor is typically divided into a central zone and a peripheral zone.

  • Acclimatization: Acclimatize the animals to the testing room before the test.

  • Drug Administration: Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg, s.c.) or vehicle.[2]

  • Test Procedure: Place the animal in the center of the open field and allow it to explore for a set period (e.g., 5-10 minutes).

  • Data Collection: Use a video tracking system to record locomotor activity (total distance traveled), time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: A decrease in the time spent in the center zone is indicative of anxiety-like behavior. Changes in total distance traveled can indicate effects on general locomotion.

Shock-Probe Burying Test

This model assesses anxiety by measuring the animal's defensive burying behavior in response to an aversive stimulus.

Protocol:

  • Apparatus: A test chamber with a floor covered in bedding material (e.g., wood chips) and a wall-mounted electrified probe.

  • Habituation: Allow the rat to habituate to the testing chamber for a short period before the introduction of the probe.

  • Drug Administration: Administer this compound (e.g., 1.0, 3.0 mg/kg, s.c.) or vehicle.[5]

  • Test Procedure: After drug administration and a waiting period, place the rat in the chamber. When the rat touches the probe, a brief, mild electric shock is delivered.

  • Data Collection: Over a subsequent period (e.g., 15 minutes), record the cumulative time the animal spends in burying behavior (pushing bedding material towards the probe with its head and forepaws) and the duration of freezing.

  • Data Analysis: A decrease in the duration of burying and freezing behaviors is interpreted as an anxiolytic effect.[5]

References

Application Notes and Protocols for Flesinoxan Hydrochloride Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flesinoxan (B1672771) hydrochloride, a selective serotonin (B10506) 5-HT1A receptor agonist, in various rat models for studying anxiety, depression, and other neurological processes. The following sections detail the mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Mechanism of Action

Flesinoxan acts as a potent and selective agonist for the 5-HT1A receptor subtype.[1] Its therapeutic effects, particularly its anxiolytic and antidepressant properties, are attributed to its ability to modulate serotonergic neurotransmission.[2] In the brain, 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.

Activation of presynaptic 5-HT1A autoreceptors by flesinoxan leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin (5-HT) synthesis and release.[3][4] Chronic administration can lead to the desensitization of these autoreceptors, which is thought to be a key mechanism for its antidepressant effects.[5][6] Postsynaptically, flesinoxan mimics the action of serotonin, leading to various cellular responses that contribute to its behavioral effects.

Flesinoxan_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron Flesinoxan Flesinoxan HT1A_auto 5-HT1A Autoreceptor Flesinoxan->HT1A_auto activates Flesinoxan_post Flesinoxan Neuron_Firing Decreased Neuron Firing HT1A_auto->Neuron_Firing HT_Synthesis Decreased 5-HT Synthesis Neuron_Firing->HT_Synthesis HT_Release Decreased 5-HT Release Neuron_Firing->HT_Release HT1A_post Postsynaptic 5-HT1A Receptor Cellular_Response Cellular Response (e.g., anxiolysis) HT1A_post->Cellular_Response Flesinoxan_post->HT1A_post activates

Caption: Flesinoxan's dual action on pre- and postsynaptic 5-HT1A receptors.

Experimental Protocols

The administration of Flesinoxan hydrochloride in rat models typically involves subcutaneous (s.c.) or intraperitoneal (i.p.) injections for acute studies, and the use of osmotic minipumps for chronic administration. The choice of rat strain (e.g., Sprague-Dawley, Wistar) and the specific behavioral or physiological assay will depend on the research question.

Protocol 1: Acute Anxiolytic Effects in the Elevated Plus-Maze

This protocol is designed to assess the anxiety-reducing effects of a single dose of flesinoxan.

Materials:

  • This compound

  • Saline (0.9% NaCl) as a vehicle

  • Male rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g

  • Elevated plus-maze apparatus

  • Syringes and needles for injection

Procedure:

  • Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 0.1, 0.5, 1.0 mg/mL).[1]

  • Animal Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer flesinoxan or saline (vehicle control) via subcutaneous (s.c.) injection at a volume of 1 mL/kg body weight. Doses of 0.1-1.0 mg/kg are commonly used.[1]

  • Pre-treatment Time: Return the rats to their home cages for a pre-treatment period of 30 minutes.

  • Elevated Plus-Maze Test:

    • Place the rat in the center of the elevated plus-maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record behavioral parameters, including the number of entries into and the time spent in the open and closed arms.

    • Anxiolytic effects are indicated by a significant increase in the percentage of open arm entries and the time spent in the open arms.[1]

EPM_Workflow start Start drug_prep Prepare Flesinoxan Solution start->drug_prep acclimation Acclimate Rats (1 hr) drug_prep->acclimation injection Administer Flesinoxan/Vehicle (s.c.) acclimation->injection pretreatment Pre-treatment Period (30 min) injection->pretreatment epm_test Elevated Plus-Maze Test (5 min) pretreatment->epm_test data_analysis Analyze Behavioral Data epm_test->data_analysis end End data_analysis->end

References

Optimal Dosage of Flesinoxan Hydrochloride for Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal dosage of Flesinoxan hydrochloride for various behavioral studies in preclinical animal models. Flesinoxan is a potent and selective 5-HT1A receptor agonist, making it a valuable tool for investigating the role of the serotonergic system in anxiety, depression, and other behavioral paradigms.

Quantitative Data Summary

The following tables summarize the effective dose ranges of this compound in several key behavioral assays, as reported in peer-reviewed literature. The optimal dose for a specific study will depend on the animal model, the behavioral endpoint being measured, and the desired level of receptor occupancy.

Table 1: this compound Dosage for Anxiety-Related Behavioral Models

Animal ModelBehavioral TestRoute of AdministrationEffective Dose Range (mg/kg)Observed Effects
MiceElevated Plus-MazeSubcutaneous (s.c.)0.1 - 1.0Increased time spent in open arms, decreased risk assessment behaviors.[1]
PigeonsConditioned SuppressionIntramuscular (i.m.)0.001 - 0.3Increased punished responding (anti-conflict effect).[2]
RatsSocial Interaction TestSubcutaneous (s.c.)0.5 - 2.5Increased social interaction time.

Table 2: this compound Dosage for Depression-Related Behavioral Models

Animal ModelBehavioral TestRoute of AdministrationEffective Dose Range (mg/kg)Observed Effects
RatsForced Swim TestSubcutaneous (s.c.)1.0 - 3.0Decreased immobility time.[3][4]
RatsOlfactory BulbectomySubcutaneous (s.c.)3.0Reversed hyperactivity in the open field.[3][4]

Table 3: this compound Dosage for Other Behavioral and Physiological Effects

Animal ModelBehavioral/Physiological TestRoute of AdministrationEffective Dose Range (mg/kg)Observed Effects
RatsMotor ActivitySubcutaneous (s.c.)0.2 - 3.2Dose-dependent effects on spontaneous motor activity.[5]
Rats8-OH-DPAT-induced HypothermiaSubcutaneous (s.c.)1.0 - 3.0Attenuated the hypothermic response.[3][4]
RatsMicrodialysis (5-HT release)Subcutaneous (s.c.)0.3 - 1.0Dose-dependently decreased extracellular 5-HT levels.[6]
HumansNeuroendocrine ResponseIntravenous (i.v.)0.007 - 0.014Dose-related decrease in body temperature and increases in various hormones.[7]

Signaling Pathway of Flesinoxan

Flesinoxan exerts its effects by acting as a selective agonist at serotonin (B10506) 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon activation by Flesinoxan, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan HCl Receptor 5-HT1A Receptor Flesinoxan->Receptor binds to G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel Activation G_protein->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Behavioral_Effects Anxiolytic & Antidepressant-like Effects PKA->Behavioral_Effects Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Behavioral_Effects

Caption: Flesinoxan Signaling Pathway.

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior in Mice

This protocol is adapted from standard procedures and is designed to assess the anxiolytic effects of Flesinoxan.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Syringes and needles for administration.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.1 - 1.0 mg/kg, s.c.) or vehicle 30 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Habituation Acclimatize Mouse (60 min) Drug_Admin Administer Flesinoxan or Vehicle (s.c.) Habituation->Drug_Admin Wait Waiting Period (30 min) Drug_Admin->Wait Place_Mouse Place Mouse on EPM Center Wait->Place_Mouse Explore Allow Exploration (5 min) Place_Mouse->Explore Record Record with Video Camera Explore->Record Analyze Analyze Video Data Record->Analyze Interpret Interpret Results Analyze->Interpret

Caption: Elevated Plus-Maze Experimental Workflow.

Forced Swim Test (FST) for Antidepressant-Like Activity in Rats

This protocol is based on the Porsolt forced swim test and is used to screen for potential antidepressant effects of Flesinoxan.

Materials:

  • Cylindrical container (e.g., 40 cm tall, 20 cm diameter).

  • Water at 23-25°C.

  • Video camera.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Syringes and needles for administration.

Procedure:

  • Drug Administration: Administer this compound (e.g., 1.0 - 3.0 mg/kg, s.c.) or vehicle at three time points: 23.5, 5, and 1 hour before the test.

  • Test Procedure:

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place the rat into the cylinder.

    • Record the session for 5 minutes.

  • Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[3][4]

FST_Workflow cluster_drug_admin Drug Administration cluster_test Test cluster_analysis Analysis Admin1 Flesinoxan/Vehicle (23.5h pre-test) Admin2 Flesinoxan/Vehicle (5h pre-test) Admin1->Admin2 Admin3 Flesinoxan/Vehicle (1h pre-test) Admin2->Admin3 Place_Rat Place Rat in Water Cylinder Admin3->Place_Rat Swim Swim Session (5 min) Place_Rat->Swim Record Record Session Swim->Record Score Score Immobility (last 4 min) Record->Score Interpret Interpret Results Score->Interpret

Caption: Forced Swim Test Experimental Workflow.

Drug Preparation

For subcutaneous injection, this compound can be dissolved in sterile 0.9% saline. It may be necessary to warm the solution slightly and/or use a vortex mixer to ensure complete dissolution. The final concentration should be adjusted to allow for an injection volume of approximately 1-5 ml/kg. Fresh solutions should be prepared on the day of the experiment.

Disclaimer: These protocols and dosage recommendations are intended as a guide for research purposes only. The optimal conditions for any given experiment should be determined empirically by the investigator. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for In Vivo Microdialysis with Flesinoxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the effects of Flesinoxan (B1672771) hydrochloride on extracellular serotonin (B10506) (5-hydroxytryptamine, 5-HT) levels in the brain. Flesinoxan is a potent and selective 5-HT1A receptor agonist, and understanding its in vivo neurochemical profile is crucial for drug development and neuroscience research.

Introduction to Flesinoxan and In Vivo Microdialysis

Flesinoxan hydrochloride is a phenylpiperazine derivative that acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors[1]. Activation of presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonergic neurons in the raphe nuclei, leads to a decrease in the firing rate of these neurons and a subsequent reduction in the synthesis and release of 5-HT in projection areas such as the hippocampus and prefrontal cortex.

In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals[2]. This method allows for the continuous sampling of the neurochemical environment, providing real-time data on the effects of pharmacological agents like Flesinoxan.

Key Applications

  • Pharmacodynamic Studies: Elucidate the dose-dependent and time-course effects of Flesinoxan on extracellular 5-HT levels in various brain regions.

  • Mechanism of Action Studies: Confirm the 5-HT1A receptor-mediated effects of Flesinoxan by co-administration with selective antagonists like WAY 100635.

  • Drug Discovery and Development: Evaluate novel compounds targeting the 5-HT1A receptor for their potential as anxiolytics, antidepressants, or other CNS-active agents.

Data Presentation: Quantitative Effects of Flesinoxan on Extracellular 5-HT

The following tables summarize the quantitative data from in vivo microdialysis studies investigating the effects of Flesinoxan on extracellular 5-HT levels in different brain regions of the rat.

Table 1: Dose-Dependent Effect of Systemic Flesinoxan on Extracellular 5-HT Levels

Brain RegionFlesinoxan Dose (mg/kg, s.c.)Maximum Decrease in 5-HT (% of Baseline)Reference
Median Raphe Nucleus0.3~50%[3]
Dorsal Hippocampus1.0~60%[3]
Central Nucleus of the Amygdala0.3Significant decrease[4]

Table 2: Effect of Local Flesinoxan Perfusion on Extracellular 5-HT Levels in the Median Raphe Nucleus

Flesinoxan Concentration (nM)Maximum Decrease in 5-HT (% of Baseline)Reference
20Significant decrease[3]
100~40%[3]
1000~50%[3]

Table 3: Antagonism of Flesinoxan's Effect by WAY 100635

Brain RegionFlesinoxan Dose (mg/kg, s.c.)WAY 100635 Dose (mg/kg, s.c.)OutcomeReference
Median Raphe Nucleus0.30.05Complete blockade of Flesinoxan's effect[3]
Dorsal Hippocampus1.00.05Complete blockade of Flesinoxan's effect[3]
Central Nucleus of the Amygdala0.30.05Complete antagonization of Flesinoxan's effect[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting an in vivo microdialysis experiment to assess the effect of this compound on extracellular 5-HT levels in the rat brain.

Protocol 1: In Vivo Microdialysis of Extracellular Serotonin in the Rat Brain Following Systemic Administration of Flesinoxan

1. Materials and Reagents

  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

  • This compound: Dissolve in 0.9% sterile saline[5].

  • WAY 100635 (optional antagonist): Prepare according to solubility data.

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic apparatus.

  • Microdialysis Probes: Commercially available or custom-made concentric probes with a 2-4 mm membrane length and a molecular weight cut-off of 6-20 kDa.

  • Guide Cannulae.

  • Syringe pump and gas-tight syringes.

  • Fraction collector (refrigerated).

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) or bicarbonate buffer. The solution should be filtered and degassed before use.

  • HPLC system with electrochemical detection (HPLC-ECD).

  • Reagents for HPLC mobile phase.

  • Serotonin standards.

2. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region. Example coordinates from bregma for:

    • Dorsal Hippocampus: AP -3.8 mm, ML +2.2 mm, DV -3.8 mm.

    • Median Raphe Nucleus: AP -7.8 mm, ML 0.0 mm, DV -8.5 mm.

  • Implant the guide cannula and secure it to the skull with dental cement and jeweler's screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for 5-7 days post-surgery.

3. In Vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

  • Place the animal in a microdialysis bowl and connect the probe inlet to the syringe pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

  • Allow for a 90-120 minute equilibration period to establish a stable baseline of extracellular 5-HT.

  • Collect baseline dialysate samples every 20 minutes into vials containing a small amount of antioxidant (e.g., 0.1 M perchloric acid) to prevent 5-HT degradation. Collect at least three consecutive baseline samples with less than 15% variation.

  • Administer this compound or vehicle (saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • (Optional) For antagonist studies, administer WAY 100635 approximately 20-30 minutes before Flesinoxan.

  • Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

  • Store the collected dialysate samples at -80°C until analysis.

4. Sample Analysis: HPLC-ECD

  • Analyze the dialysate samples for 5-HT content using an HPLC system coupled with an electrochemical detector.

  • Typical HPLC-ECD parameters for 5-HT detection:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered aqueous/organic solution (e.g., phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid).

    • Flow Rate: 0.8-1.2 mL/min.

    • Electrochemical Detector: Glassy carbon working electrode set at an oxidizing potential of +0.6 to +0.8 V versus an Ag/AgCl reference electrode.

  • Quantify 5-HT concentrations by comparing the peak areas in the samples to those of a standard curve generated from known concentrations of 5-HT.

  • Express the results as a percentage of the mean baseline 5-HT concentration.

Visualizations

Signaling Pathway of Flesinoxan Action

Flesinoxan_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Flesinoxan Flesinoxan HT1A_auto 5-HT1A Autoreceptor Flesinoxan->HT1A_auto binds & activates Gi Gi Protein HT1A_auto->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Firing Neuron Firing PKA->Firing decreases HT_release 5-HT Release Firing->HT_release decreases HT_postsynaptic 5-HT HT_release->HT_postsynaptic acts on HT1A_post Postsynaptic 5-HT1A Receptor HT_postsynaptic->HT1A_post binds Effector Cellular Effectors (e.g., K+ channels) HT1A_post->Effector activates Response Postsynaptic Response (e.g., Hyperpolarization) Effector->Response leads to

Caption: Flesinoxan's mechanism of action at presynaptic 5-HT1A autoreceptors.

Experimental Workflow for In Vivo Microdialysis with Flesinoxan

Microdialysis_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Day cluster_post_experiment Post-Experimental Phase Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration Period (90-120 min) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3 x 20 min) Equilibration->Baseline Drug_Admin Flesinoxan Administration (s.c. or i.p.) Baseline->Drug_Admin Post_Drug_Collection Post-injection Sample Collection (>3 hours) Drug_Admin->Post_Drug_Collection Histology Histological Verification of Probe Placement Post_Drug_Collection->Histology Sample_Storage Sample Storage (-80°C) Histology->Sample_Storage HPLC HPLC-ECD Analysis Sample_Storage->HPLC Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis

Caption: A typical workflow for an in vivo microdialysis experiment with Flesinoxan.

References

Application Notes and Protocols for Electrophysiology Recording Techniques with Flesinoxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan hydrochloride is a potent and selective 5-HT1A receptor agonist, demonstrating high affinity for this receptor subtype.[1] In preclinical studies, it has exhibited anxiolytic and antidepressant properties.[1] Electrophysiology, the study of the electrical properties of biological cells and tissues, provides a powerful suite of techniques to investigate the functional effects of compounds like Flesinoxan on neuronal activity. These application notes provide an overview of key electrophysiological methods used to characterize the effects of this compound on the central nervous system, particularly on serotonergic pathways. Detailed protocols for in vivo single-unit recording, in vitro patch-clamp recording, and in vivo microdialysis with electrophysiological monitoring are provided to guide researchers in designing and executing experiments to probe the mechanism of action of Flesinoxan and other 5-HT1A receptor modulators.

Mechanism of Action: 5-HT1A Receptor Activation

Flesinoxan exerts its effects by acting as an agonist at 5-HT1A receptors. These receptors are found both presynaptically on serotonin (B10506) neurons in the dorsal raphe nucleus (DRN), where they function as autoreceptors to inhibit neuronal firing and serotonin release, and postsynaptically in various brain regions, including the hippocampus.[1] Flesinoxan has been shown to act as a full agonist at presynaptic 5-HT1A autoreceptors in the DRN and as a partial agonist at postsynaptic 5-HT1A receptors in the hippocampus.[1] This differential activity is a key aspect of its pharmacological profile.

cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (Hippocampus) Flesinoxan_pre Flesinoxan HT1A_pre 5-HT1A Autoreceptor Flesinoxan_pre->HT1A_pre binds Inhibition_pre Inhibition of Firing (Full Agonist Effect) HT1A_pre->Inhibition_pre activates Serotonin_Release_pre Decreased Serotonin Release Inhibition_pre->Serotonin_Release_pre Flesinoxan_post Flesinoxan HT1A_post Postsynaptic 5-HT1A Receptor Flesinoxan_post->HT1A_post binds Modulation_post Modulation of Neuronal Activity (Partial Agonist Effect) HT1A_post->Modulation_post activates

Figure 1: Signaling pathway of Flesinoxan at 5-HT1A receptors.

Data Presentation

The following tables summarize quantitative data from electrophysiological studies investigating the effects of this compound.

Table 1: Effect of Intravenous Flesinoxan on Neuronal Firing Rate

Brain RegionNeuron TypeFlesinoxan Dose (µg/kg, i.v.)Effect on Firing RateReference
Dorsal Raphe NucleusSerotonergic25-100Dose-dependent suppression[1]
Hippocampus (CA3)Pyramidal50-200Dose-dependent suppression[1]

Table 2: Effect of Microiontophoretic Application of Flesinoxan

Brain RegionNeuron TypeFlesinoxan ApplicationEffect on Firing RateAntagonist BlockadeReference
Hippocampus (CA3)PyramidalMicroiontophoresisSuppressionBlocked by BMY 7378[1]

Table 3: Effect of Systemic Flesinoxan on Extracellular Serotonin Levels (Microdialysis)

Brain RegionFlesinoxan Dose (mg/kg, s.c.)Effect on Extracellular 5-HTAntagonist BlockadeReference
Median Raphe Nucleus0.3DecreaseBlocked by WAY 100,635[2]
Dorsal Hippocampus1.0DecreaseBlocked by WAY 100,635[2]

Table 4: Comparative Efficacy of 5-HT1A Agonists in Suppressing CA3 Pyramidal Neuron Firing

CompoundEfficacy vs. GepironeReference
FlesinoxanSignificantly greater[1]
8-OH-DPATSignificantly greater[1]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Electrophysiology and Microiontophoresis in the Anesthetized Rat

This protocol details the procedure for recording the extracellular activity of single neurons in the dorsal raphe nucleus (DRN) and hippocampus of an anesthetized rat, coupled with microiontophoretic application of Flesinoxan.

cluster_workflow In Vivo Single-Unit Recording Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Fixation) Surgery Craniotomy Animal_Prep->Surgery Electrode_Prep Electrode Assembly (Recording + Iontophoresis Pipettes) Electrode_Insertion Electrode Lowering to Target Region (DRN/Hippocampus) Electrode_Prep->Electrode_Insertion Surgery->Electrode_Insertion Neuron_Isolation Isolate Single Neuron Activity Electrode_Insertion->Neuron_Isolation Baseline_Recording Record Baseline Firing Rate Neuron_Isolation->Baseline_Recording Flesinoxan_Application Microiontophoretic Application of Flesinoxan Baseline_Recording->Flesinoxan_Application Post_Drug_Recording Record Firing Rate During and After Application Flesinoxan_Application->Post_Drug_Recording Data_Analysis Spike Sorting and Firing Rate Analysis Post_Drug_Recording->Data_Analysis

Figure 2: Experimental workflow for in vivo single-unit recording.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)

  • Stereotaxic apparatus

  • Recording electrodes (e.g., glass micropipettes or tungsten microelectrodes)

  • Multi-barrel micropipettes for microiontophoresis

  • This compound solution (e.g., 10 mM in distilled water, pH 4.0)

  • 5-HT solution (for comparison)

  • Saline (for control barrel)

  • Microiontophoresis pump

  • Electrophysiology recording system (amplifier, filter, data acquisition system)

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Surgical Procedure: Perform a craniotomy over the target brain region (DRN or hippocampus) according to stereotaxic coordinates.

  • Electrode Assembly: A single-barreled recording electrode is attached to a multi-barreled micropipette for microiontophoresis. The recording electrode is filled with a conductive solution (e.g., 2 M NaCl). The barrels of the iontophoresis pipette are filled with Flesinoxan solution, 5-HT solution, and saline.

  • Electrode Placement: Slowly lower the electrode assembly into the target brain region. For the DRN, typical coordinates are AP: -7.8 mm, ML: 0.0 mm, DV: -5.5 to -7.0 mm from bregma. For the CA3 region of the hippocampus, coordinates are approximately AP: -3.3 mm, ML: +3.5 mm, DV: -3.5 to -4.5 mm from bregma.

  • Single-Unit Recording: Identify single-unit activity based on spike amplitude and waveform. Serotonergic neurons in the DRN typically exhibit a slow, regular firing pattern.

  • Baseline Recording: Record the baseline firing rate of an isolated neuron for at least 5 minutes.

  • Microiontophoretic Application: Eject Flesinoxan from the micropipette using positive current. The ejection current should be carefully controlled and monitored. A retaining current (negative) is applied when the drug is not being ejected to prevent leakage.

  • Data Acquisition: Record the neuronal firing rate before, during, and after the application of Flesinoxan.

  • Data Analysis: Analyze the change in firing rate in response to Flesinoxan application. Compare the effects of Flesinoxan with those of 5-HT and saline.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Rat Hippocampal Slices

This protocol describes the whole-cell patch-clamp technique to study the effects of Flesinoxan on the membrane properties and synaptic activity of pyramidal neurons in acute hippocampal slices.

cluster_workflow In Vitro Patch-Clamp Workflow Slice_Prep Acute Hippocampal Slice Preparation Incubation Slice Incubation and Recovery Slice_Prep->Incubation Recording_Setup Transfer Slice to Recording Chamber Incubation->Recording_Setup Cell_Targeting Identify Pyramidal Neuron (e.g., in CA1 or CA3) Recording_Setup->Cell_Targeting Patching Establish Whole-Cell Configuration Cell_Targeting->Patching Baseline_Recording Record Baseline Membrane Properties and/or Synaptic Currents Patching->Baseline_Recording Flesinoxan_Perfusion Bath Application of Flesinoxan Baseline_Recording->Flesinoxan_Perfusion Post_Drug_Recording Record Changes in Membrane Properties/Synaptic Currents Flesinoxan_Perfusion->Post_Drug_Recording Data_Analysis Analyze Electrophysiological Parameters Post_Drug_Recording->Data_Analysis

Figure 3: Experimental workflow for in vitro patch-clamp recording.

Materials:

  • Young adult rats (e.g., P21-P30)

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF) and intracellular solution (see recipes below)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • This compound

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

Solutions:

  • aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Bubble with carbogen for at least 30 minutes before use.

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

Procedure:

  • Slice Preparation: Anesthetize the rat and rapidly dissect the brain into ice-cold, carbogenated aCSF. Cut 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording: Place a slice in the recording chamber on the microscope stage and perfuse with carbogenated aCSF at a constant rate.

  • Cell Identification: Visualize pyramidal neurons in the CA1 or CA3 region using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Recording: Pull patch pipettes with a resistance of 3-6 MΩ. Approach a neuron and form a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.

  • Baseline Measurement: In current-clamp mode, measure resting membrane potential and firing properties. In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record synaptic currents.

  • Flesinoxan Application: Bath-apply Flesinoxan at the desired concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.

  • Data Acquisition: Record changes in membrane potential, input resistance, firing patterns, or synaptic currents in the presence of Flesinoxan.

  • Data Analysis: Quantify the effects of Flesinoxan on the measured electrophysiological parameters.

Protocol 3: In Vivo Microdialysis with Electrophysiological Monitoring

This protocol allows for the simultaneous measurement of extracellular serotonin levels and neuronal activity in a specific brain region of a freely moving rat.

Materials:

  • Male Wistar rats (280-320 g)

  • Microdialysis probes

  • Surgical instruments for probe implantation

  • Electrode assembly for chronic implantation

  • Electrophysiology recording system with a headstage for freely moving animals

  • Microdialysis pump and fraction collector

  • HPLC system with electrochemical detection for serotonin analysis

  • This compound

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula for the microdialysis probe and a microelectrode array in the target brain region (e.g., dorsal hippocampus). Allow the animal to recover for several days.

  • Microdialysis and Recording Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the microdialysis pump and the electrode to the recording system via a lightweight tether and commutator.

  • Baseline Collection and Recording: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µl/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) and simultaneously record neuronal activity. Establish a stable baseline for both serotonin levels and neuronal firing.

  • Flesinoxan Administration: Administer Flesinoxan systemically (e.g., subcutaneously or intraperitoneally) at the desired dose.

  • Post-Injection Monitoring: Continue to collect dialysate samples and record neuronal activity for several hours after Flesinoxan administration.

  • Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

  • Data Analysis: Correlate the changes in extracellular serotonin levels with the changes in neuronal firing patterns following Flesinoxan treatment.

Conclusion

The electrophysiological techniques outlined in these application notes provide a robust framework for investigating the neuronal effects of this compound and other 5-HT1A receptor modulators. By combining in vivo and in vitro approaches, researchers can gain a comprehensive understanding of a compound's mechanism of action, from its effects on single-channel and whole-cell properties to its impact on neuronal network activity and neurotransmitter release in the behaving animal. The provided protocols offer a starting point for the detailed characterization of novel therapeutics targeting the serotonergic system.

References

Application Notes and Protocols for Flesinoxan Hydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flesinoxan hydrochloride, a selective 5-HT1A receptor agonist, in the forced swim test (FST). The FST is a widely used preclinical behavioral assay to assess potential antidepressant efficacy.[1][2]

Introduction

Flesinoxan is a highly selective and potent agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[3][4] Activation of 5-HT1A receptors is a key mechanism of action for several anxiolytic and antidepressant medications.[5] The forced swim test is a rodent behavioral model used to screen for antidepressant-like activity. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[1][2] Studies have demonstrated that Flesinoxan significantly reduces immobility time in rats, suggesting its potential as an antidepressant agent.[3][4]

Data Presentation

The following table summarizes the reported effects of this compound on immobility time in the forced swim test in rats.

Treatment GroupDose (mg/kg, s.c.)Animal ModelKey Finding on Immobility TimeReference
Vehicle ControlN/ASprague-Dawley RatsBaseline immobility[Cryan et al., 1997]
Flesinoxan1Sprague-Dawley RatsStatistically significant reduction[Cryan et al., 1997]
Flesinoxan3Sprague-Dawley RatsStatistically significant reduction[Cryan et al., 1997]

Experimental Protocols

This section provides a detailed methodology for conducting the forced swim test to evaluate the effects of this compound.

Materials and Equipment
  • This compound

  • Vehicle (e.g., saline)

  • Sprague-Dawley rats (male, 250-300g)

  • Cylindrical containers (glass or plastic), approximately 40 cm high and 20 cm in diameter

  • Water bath or other means to maintain water temperature

  • Thermometer

  • Stopwatches or automated tracking software

  • Towels for drying animals

  • Holding cages with bedding

Experimental Procedure

1. Animal Acclimation and Housing:

  • House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Handle animals for several days prior to the experiment to minimize stress.

2. Drug Preparation and Administration:

  • Dissolve this compound in the appropriate vehicle (e.g., saline) to the desired concentrations (1 mg/mL and 3 mg/mL for 1 and 3 mg/kg dosing, respectively, assuming a 1 mL/kg injection volume).

  • Administer Flesinoxan or vehicle via subcutaneous (s.c.) injection 30 minutes before the test session.

3. Forced Swim Test Protocol (Two-Day Protocol):

  • Day 1: Pre-test Session (15 minutes)

    • Fill the cylinders with water (25 ± 1°C) to a depth of 30 cm. The depth should be sufficient to prevent the rat from supporting itself by touching the bottom with its tail or feet.

    • Gently place each rat individually into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.

    • The pre-test session is for habituation and is not scored for immobility.

  • Day 2: Test Session (5 minutes)

    • Twenty-four hours after the pre-test session, administer Flesinoxan (1 or 3 mg/kg, s.c.) or vehicle.

    • Thirty minutes after the injection, place the rats individually back into the swim cylinders.

    • The test session lasts for 5 minutes.

    • Record the entire 5-minute session for subsequent scoring.

4. Scoring and Data Analysis:

  • An observer, blind to the treatment conditions, should score the animal's behavior.

  • Immobility: The rat is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The rat is considered to be swimming when it is making active swimming motions, moving around the cylinder.

  • Climbing: The rat is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • The total duration of immobility during the 5-minute test session is the primary endpoint.

  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the Flesinoxan-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Flesinoxan Forced Swim Test Workflow

FST_Workflow cluster_prep Preparation cluster_day1 Day 1 cluster_day2 Day 2 (24h later) cluster_analysis Data Analysis acclimation Animal Acclimation & Handling drug_prep Flesinoxan & Vehicle Preparation acclimation->drug_prep pre_test Pre-test Session (15 min) drug_prep->pre_test injection Subcutaneous Injection (Vehicle, 1 mg/kg, or 3 mg/kg Flesinoxan) pre_test->injection wait 30 min Wait Period injection->wait test Test Session (5 min) wait->test scoring Behavioral Scoring (Immobility) test->scoring stats Statistical Analysis (ANOVA) scoring->stats

Caption: Experimental workflow for the Flesinoxan forced swim test.

Signaling Pathway of Flesinoxan

Flesinoxan_Signaling Flesinoxan Flesinoxan HT1AR 5-HT1A Receptor Flesinoxan->HT1AR Binds to Gi Gi Protein Activation HT1AR->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits GIRK GIRK Channel (Activation) Gi->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene Antidepressant Antidepressant-like Effects Gene->Antidepressant K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Firing ↓ Neuronal Firing Rate Hyperpolarization->Firing Firing->Antidepressant

Caption: Flesinoxan's signaling cascade via the 5-HT1A receptor.

References

Flesinoxan Hydrochloride in Elevated Plus Maze Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flesinoxan (B1672771) hydrochloride in elevated plus maze (EPM) experiments, a standard preclinical model for assessing anxiety-like behavior in rodents. This document details the anxiolytic properties of Flesinoxan, a potent and selective 5-HT1A receptor agonist, and offers a synthesized protocol for conducting EPM studies based on established methodologies.

Introduction to Flesinoxan and the Elevated Plus Maze

Flesinoxan is a selective serotonin (B10506) 5-HT1A receptor agonist that has been investigated for its anxiolytic and antidepressant properties. The elevated plus maze is a widely used behavioral apparatus to assess anxiety in laboratory animals. The maze consists of two open arms and two enclosed arms, and the test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like Flesinoxan, are expected to increase the exploration of the open arms (e.g., increase time spent and entries into the open arms) as compared to a control group.

Dose-Dependent Effects of Flesinoxan in the EPM

Studies have shown that Flesinoxan exhibits a dose-dependent effect on anxiety-like behavior in the elevated plus maze. At lower doses, it tends to reduce risk assessment behaviors, indicative of an anxiolytic effect. At higher doses, while still demonstrating anxiolytic properties by increasing open arm exploration, it may also induce behavioral suppression, such as a reduction in overall locomotor activity.

Data Presentation

The following tables summarize the expected qualitative and illustrative quantitative effects of Flesinoxan hydrochloride in a murine elevated plus maze experiment. Please note that the specific quantitative values are illustrative, as the precise data from a single, comprehensive study were not available in the searched literature. The qualitative effects are based on published findings.[1]

Table 1: Ethological Observations of Flesinoxan Effects in the EPM

Treatment GroupDose (mg/kg)Key Ethological ObservationsInterpretation
Vehicle0Baseline anxiety-like behavior, preference for closed arms.Normal anxiety level
Flesinoxan0.1 - 0.5Inhibition of risk assessment behaviors (e.g., stretched-attend postures).Anxiolytic-like effect
Flesinoxan1.0Increased time on the central platform and in open arms; reduction in total arm entries and rearing.Anxiolytic and behavioral suppressant effects

Table 2: Illustrative Quantitative Data of Flesinoxan in the EPM

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle015 ± 2.58 ± 1.225 ± 3.0
Flesinoxan0.525 ± 3.012 ± 1.523 ± 2.8
Flesinoxan1.035 ± 4.1 15 ± 1.818 ± 2.2*

*p<0.05, **p<0.01 compared to Vehicle. SEM = Standard Error of the Mean.

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting an elevated plus maze experiment to evaluate the effects of Flesinoxan.

1. Materials and Apparatus

  • Elevated Plus Maze: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze should be elevated (e.g., 50-70 cm) from the floor.

  • Animal Subjects: Male mice or rats are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • This compound: To be dissolved in an appropriate vehicle (e.g., sterile saline or distilled water).

  • Vehicle Control: The solvent used to dissolve Flesinoxan.

  • Video Recording and Analysis System: A camera mounted above the maze and software for tracking the animal's movement and analyzing behavioral parameters.

  • Testing Room: A quiet, dimly lit room.

2. Experimental Procedure

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).

  • Trial Initiation: Place the animal gently onto the central platform of the EPM, facing one of the open arms.

  • Behavioral Recording: Immediately start the video recording system and allow the animal to explore the maze for a 5-minute period. The experimenter should leave the room during the trial to avoid influencing the animal's behavior.

  • Data Collection: The tracking software should record the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Post-Trial: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between trials to eliminate olfactory cues.

3. Data Analysis

  • Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.

  • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway of Flesinoxan and a typical experimental workflow for an EPM study.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan HCl Receptor 5-HT1A Receptor (Presynaptic Autoreceptor) Flesinoxan->Receptor Agonist Binding Neuron Serotonergic Neuron Receptor->Neuron Activation Synapse Reduced Serotonin Release Neuron->Synapse Inhibition of Neuronal Firing Anxiolysis Anxiolytic Effect Synapse->Anxiolysis Leads to

Caption: Hypothesized signaling pathway of Flesinoxan's anxiolytic action.

EPM_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation (60 min) Administration Drug Administration (e.g., IP injection) Acclimation->Administration Drug_Prep Flesinoxan & Vehicle Preparation Drug_Prep->Administration Pre_Trial Pre-Trial Period (e.g., 30 min) Administration->Pre_Trial EPM_Test Elevated Plus Maze Test (5 min) Pre_Trial->EPM_Test Recording Video Recording & Behavioral Tracking EPM_Test->Recording Data_Extraction Extraction of Parameters (Time, Entries, etc.) Recording->Data_Extraction Stats Statistical Analysis (ANOVA) Data_Extraction->Stats

Caption: Experimental workflow for a Flesinoxan EPM study.

References

Application Notes and Protocols for the Dissolution of Flesinoxan Hydrochloride for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution of Flesinoxan (B1672771) hydrochloride, a potent and selective 5-HT1A receptor agonist, for use in preclinical research, particularly for administration via injection. This document includes quantitative solubility data, step-by-step experimental procedures for preparing solutions for in vivo studies, and a detailed guide for intraperitoneal injections in rodents. Additionally, a diagram of the Flesinoxan-activated 5-HT1A receptor signaling pathway and an experimental workflow for in vivo studies are provided to support experimental design and execution.

Introduction to Flesinoxan Hydrochloride

Flesinoxan is a selective agonist for the 5-hydroxytryptamine1A (5-HT1A) receptor, exhibiting high affinity for this receptor subtype.[1] It has been investigated for its potential therapeutic effects in conditions such as anxiety and depression.[2] Flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] For research purposes, Flesinoxan is often used as its hydrochloride salt to improve its physicochemical properties, including solubility. Proper dissolution is critical for ensuring accurate dosing and obtaining reliable results in both in vitro and in vivo experimental settings.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid. Its solubility is a key factor in the preparation of solutions for injection. While sparingly soluble in water, its solubility can be significantly enhanced by the use of co-solvents.

Table 1: Quantitative Solubility Data for Flesinoxan and its Hydrochloride Salt

Solvent/VehicleCompoundSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)Flesinoxan≥ 31.25 mg/mL (≥ 75.22 mM)Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]
Saline (0.9% NaCl)This compoundSolubleA common vehicle for in vivo administration, particularly for intraperitoneal injections.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFlesinoxan≥ 2.08 mg/mL (≥ 5.01 mM)A multi-component vehicle suitable for achieving a clear solution for in vivo studies. Solvents should be added in the specified order.[3][5]
10% DMSO, 90% Corn OilFlesinoxan≥ 2.08 mg/mL (≥ 5.01 mM)An alternative vehicle for in vivo administration, resulting in a clear solution. Solvents should be added sequentially.[3][5]

Experimental Protocols

Preparation of this compound Solution for In Vivo Injection (Aqueous-Based)

This protocol describes the preparation of a this compound solution in saline for intraperitoneal (IP) or subcutaneous (SC) injection.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required amount: Determine the desired concentration and final volume of the this compound solution.

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile environment.

  • Dissolution:

    • Aseptically transfer the weighed powder into a sterile vial.

    • Add the calculated volume of sterile 0.9% saline to the vial.

    • Vortex the vial vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[3]

  • Sterilization (optional but recommended): For intravenous administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. For long-term storage of stock solutions, it is recommended to store aliquots at -20°C or -80°C.[3]

Preparation of Flesinoxan Solution for In Vivo Injection (Co-Solvent Formulation)

This protocol is adapted for situations where a higher concentration of Flesinoxan is required.

Materials:

  • Flesinoxan powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% saline

  • Sterile vials and tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution in DMSO: Dissolve Flesinoxan in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3]

  • Vehicle preparation: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[3]

  • Final formulation: For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL Flesinoxan stock in DMSO to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL.[3]

  • Visual inspection: Ensure the final solution is clear and free of precipitation before administration. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[3]

Protocol for Intraperitoneal (IP) Injection in Rodents

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (e.g., 25-27g for mice, 23-25g for rats)[6]

  • 70% ethanol (B145695) for disinfection

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal restraint: Properly restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred for safety and accuracy.[6]

  • Injection site identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle insertion: Insert the needle at a 30-40 degree angle into the peritoneal cavity.[8]

  • Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood, urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[7]

  • Injection: Once proper placement is confirmed, inject the solution smoothly. The maximum recommended injection volume is typically 10 mL/kg.[6]

  • Needle withdrawal and animal monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.[6]

Mandatory Visualizations

Signaling Pathway of Flesinoxan at the 5-HT1A Receptor

Flesinoxan_5HT1A_Signaling Flesinoxan Flesinoxan (Agonist) Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation of K_ion K+ Efflux GIRK->K_ion Promotes Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Flesinoxan activates the 5-HT1A receptor signaling pathway.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Start weigh Weigh Flesinoxan HCl start->weigh dissolve Dissolve in Vehicle (e.g., 0.9% Saline) weigh->dissolve prepare_dose Prepare Injection Dose dissolve->prepare_dose restrain Restrain Animal prepare_dose->restrain inject Administer via Injection (e.g., Intraperitoneal) restrain->inject observe Behavioral/Physiological Observation inject->observe collect Data/Sample Collection observe->collect analyze Data Analysis collect->analyze end End analyze->end

References

Application Notes and Protocols for Flesinoxan Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including mood, anxiety, and cognition.[1][2] As a member of the piperazine (B1678402) class of compounds, Flesinoxan serves as a critical tool in neuroscience research and drug discovery for investigating the therapeutic potential of targeting the 5-HT1A receptor. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments and outline key functional assays to characterize its activity.

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound
PropertyValueReference
Molecular Formula C₂₂H₂₇ClFN₃O₄[3]
Molecular Weight 451.9 g/mol [3]
EC₅₀ 24 nM for 5-HT1A receptor[4]
Solubility Soluble in DMSO[4]
Storage (Solid) Dry, dark at 0 - 4°C (short term) or -20°C (long term)
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years
Table 2: Recommended Concentrations for Cell Culture Experiments
ParameterConcentrationNotes
Stock Solution 10 mM in 100% DMSOPrepare fresh or store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Working Concentration 1 nM - 10 µMThe optimal concentration should be determined empirically for each cell line and assay.
Final DMSO Concentration < 0.1% (v/v)To minimize solvent-induced cytotoxicity. A solvent control should always be included in experiments.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile cell culture medium appropriate for your cell line

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

1. Stock Solution Preparation (10 mM): a. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to maintain sterility. b. Allow the this compound powder vial to equilibrate to room temperature before opening. c. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.52 mg of this compound (MW: 451.9 g/mol ) in 1 mL of DMSO. d. Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6] e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.

2. Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. c. Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid cytotoxicity.[5] For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%. d. Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment. e. Use the freshly prepared working solutions immediately.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flesinoxan Flesinoxan 5-HT1A Receptor 5-HT1A Receptor Flesinoxan->5-HT1A Receptor Agonist Binding Gαi/o Gαi/o 5-HT1A Receptor->Gαi/o Activation Gβγ Gβγ 5-HT1A Receptor->Gβγ Dissociation AC Adenylyl Cyclase Gαi/o->AC Inhibition GIRK GIRK Channel Gβγ->GIRK Activation Ca2+ Channel Ca²⁺ Channel Gβγ->Ca2+ Channel Inhibition Ras Ras Gβγ->Ras Activation cAMP cAMP AC->cAMP Production K+ Efflux K⁺ Efflux (Hyperpolarization) GIRK->K+ Efflux Ca2+ Influx Ca²⁺ Influx Ca2+ Channel->Ca2+ Influx PKA Protein Kinase A cAMP->PKA Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 (MAPK) MEK->ERK1/2 Gene Expression Gene Expression ERK1/2->Gene Expression Transcription Regulation

Experimental Workflow

G Start Start Prepare Flesinoxan Stock Prepare 10 mM Flesinoxan Stock Solution in DMSO Start->Prepare Flesinoxan Stock Culture Cells Culture and Seed Cells in appropriate plates Start->Culture Cells Prepare Working Solutions Prepare Working Solutions of Flesinoxan in Media Prepare Flesinoxan Stock->Prepare Working Solutions Culture Cells->Prepare Working Solutions Treat Cells Treat Cells with Flesinoxan and Vehicle Control Prepare Working Solutions->Treat Cells Incubate Incubate for a Defined Period Treat Cells->Incubate Perform Assay Perform Functional Assay (e.g., cAMP, MTT, Calcium) Incubate->Perform Assay Data Acquisition Acquire Data (e.g., Absorbance, Fluorescence) Perform Assay->Data Acquisition Analyze Data Analyze Data and Determine EC₅₀/IC₅₀ Data Acquisition->Analyze Data End End Analyze Data->End

Troubleshooting Guide

"Problem" [label="{Problem

|Compound Precipitation in Media | No/Low Cellular Response | High Background Signal}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; "Solution1" [label="{Solution for Precipitation|Vortex/sonicate solution | Prepare fresh dilutions | Ensure final DMSO <0.1%}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution2" [label="{Solution for No/Low Response|Verify stock concentration | Check cell viability and receptor expression | Optimize incubation time}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution3" [label="{Solution for High Background|Wash cells before assay | Check for media interference | Run appropriate controls}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Problem":c -> "Solution1":p [label="If Precipitation"]; "Problem":c -> "Solution2":p [label="If No Response"]; "Problem":c -> "Solution3":p [label="If High Background"]; } dot Caption: Troubleshooting Flesinoxan Solution Issues.

Key Experimental Protocols

Protocol 2: Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (medium with the same percentage of DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[2][7]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: cAMP Inhibition Assay

This assay measures the ability of Flesinoxan to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing the 5-HT1A receptor.

Materials:

  • Cells expressing the 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) seeded in a 384-well plate

  • This compound working solutions

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[8]

Procedure:

  • Culture and seed the 5-HT1A expressing cells in a 384-well plate.[8]

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted Flesinoxan or vehicle control to the wells.

  • Add forskolin to all wells (except for the basal control) at a concentration that stimulates a submaximal cAMP response (typically EC₈₀).

  • Incubate the plate at room temperature or 37°C for the time recommended by the cAMP assay kit manufacturer (usually 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP levels against the log of Flesinoxan concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 4: Intracellular Calcium Mobilization Assay

This assay is suitable for 5-HT1A receptors that couple to Gαi/o and can induce calcium mobilization, often through the Gβγ subunit and subsequent PLC activation, or in cells co-expressing a promiscuous G-protein like Gα16.

Materials:

  • Cells expressing the 5-HT1A receptor seeded in a 96- or 384-well black-walled, clear-bottom plate

  • This compound working solutions

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Seed cells in the appropriate microplate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • During incubation, prepare the Flesinoxan working solutions at a concentration that is a multiple of the final desired concentration (e.g., 5x).

  • Place the cell plate in the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for each well.

  • Add the Flesinoxan working solutions to the wells and immediately begin kinetic fluorescence measurements.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response over baseline and plot this against the Flesinoxan concentration to determine the EC₅₀.

References

Application Notes and Protocols: Chronic vs. Acute Administration of Flesinoxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan (B1672771) hydrochloride is a potent and selective partial/near-full agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the phenylpiperazine class of compounds.[1] Initially investigated for its antihypertensive properties, subsequent research revealed its potential as an anxiolytic and antidepressant agent.[1][2] The differential effects observed following acute versus chronic administration of Flesinoxan are critical for understanding its therapeutic mechanism and potential clinical applications. These notes provide a detailed overview of the comparative effects, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: Chronic vs. Acute Administration

The following tables summarize the key quantitative findings from preclinical studies comparing the effects of acute and chronic Flesinoxan hydrochloride administration.

Table 1: Effects on Serotonin (5-HT) Synthesis and Neuronal Activity

ParameterAcute AdministrationChronic Administration (14 days)Species/ModelReference
Regional 5-HT Synthesis Rate Significant reduction throughout most of the brain.Overall significant reduction, but no significant influence in the dorsal and median raphe nuclei and their projection areas. Normalization of synthesis in many limbic and cortical structures.[3]Rat[3][4]
Spontaneous Firing of Dorsal Raphe 5-HT Neurons Significant decrease.Firing rate returns to normal after 14 days of treatment.[5]Rat[5]
Somatodendritic 5-HT1A Autoreceptor Sensitivity Not applicable.Desensitization of 5-HT1A autoreceptors, indicated by a rightward shift in the dose-response curve to the 5-HT agonist LSD.[5]Rat[5]
Postsynaptic 5-HT1A Receptor Sensitivity in Hippocampus Not directly measured.Unchanged responsiveness of dorsal hippocampus CA3 pyramidal neurons to 5-HT and Flesinoxan.[5]Rat[5]
Extracellular 5-HT Levels in Ventral Hippocampus Dose-dependent decrease (ED50 = 0.77 mg/kg).[6]Failed to alter the decrease in 5-HT release induced by a subsequent buspirone (B1668070) challenge, suggesting no significant desensitization of somatodendritic 5-HT1A receptors controlling 5-HT release in this paradigm.[6]Rat[6]

Table 2: Behavioral and Physiological Effects

ParameterAcute AdministrationChronic AdministrationSpecies/ModelReference
Antidepressant Potential (Forced Swim Test) Reduced immobility time (sub-acute administration).[2]Not explicitly tested in the cited studies.Rat[2]
Antidepressant Potential ('Open Field' in Olfactory Bulbectomized Rat) Not tested.Reduced deficit in ambulation at higher doses.[2]Rat[2]
8-OH-DPAT-Induced Hypothermia Not tested.Attenuated the hypothermic response.[2]Rat[2]
Body Temperature (Human) Dose-related decrease.[7]Worsening of anxiety symptoms in panic disorder patients at higher doses (4 weeks).[8]Human[7][8]
Hormonal Response (Human) Increases in ACTH, cortisol, prolactin, and growth hormone.[1][7]Blunted cortisol response in depressed patients with a history of suicide attempts.[9][10]Human[1][7][9][10]

Experimental Protocols

Protocol 1: Evaluation of 5-HT Synthesis Rate via α-[14C]methyl-L-tryptophan (α-MTrp) Autoradiography in Rats

This protocol is adapted from studies investigating the effects of Flesinoxan on regional brain serotonin synthesis.[3][4]

1. Animal Model:

  • Male Sprague-Dawley rats.

2. Drug Administration:

  • Acute Group: this compound (5 mg/kg) dissolved in saline (0.9% NaCl) is administered via intraperitoneal (i.p.) injection 40 minutes before the injection of α-[14C]MTrp.[3][4]

  • Chronic Group: this compound (5 mg/kg/day) is administered continuously for 14 days using a subcutaneously implanted osmotic minipump.[3][4]

  • Control Group: Administered saline using the same route and timing as the experimental groups.

3. Measurement of 5-HT Synthesis:

  • The α-[14C]MTrp autoradiographic method is used to measure the regional rate of 5-HT synthesis.

  • Following the Flesinoxan or saline treatment period, animals are injected with α-[14C]MTrp.

  • Brains are then processed for autoradiography to quantify the incorporation of the radiotracer, which reflects the rate of serotonin synthesis in different brain regions.

4. Data Analysis:

  • Quantify autoradiograms to determine the regional rates of 5-HT synthesis.

  • Compare the synthesis rates between the acute, chronic, and control groups using appropriate statistical tests (e.g., t-test, ANOVA).[3]

Protocol 2: In Vivo Electrophysiological Recording of Dorsal Raphe 5-HT Neurons in Rats

This protocol is based on methodologies used to assess the impact of Flesinoxan on the firing activity of serotonin neurons.[5]

1. Animal Model:

  • Male Sprague-Dawley rats.

2. Drug Administration:

  • Short-term/Acute: Flesinoxan (2.5 and 5 mg/kg/day) is administered for 2 days via subcutaneously implanted osmotic minipumps.[5]

  • Chronic: Flesinoxan (5 mg/kg/day) is administered for 7 or 14 days via osmotic minipumps.[5]

  • Control Group: Saline-filled minipumps are implanted.

3. Electrophysiological Recording:

  • Animals are anesthetized, and a recording electrode is lowered into the dorsal raphe nucleus.

  • The spontaneous firing activity of single 5-HT neurons is recorded.

  • To assess autoreceptor sensitivity, the dose-response effect of an intravenous 5-HT1A agonist (e.g., lysergic acid diethylamide) on the firing rate of 5-HT neurons is determined.[5]

4. Data Analysis:

  • Compare the mean firing rates of 5-HT neurons between the different treatment groups.

  • Analyze the dose-response curves for the 5-HT1A agonist to determine any shifts, which would indicate changes in autoreceptor sensitivity.[5]

Protocol 3: Intracerebral Microdialysis for Measuring Extracellular 5-HT in Rats

This protocol is derived from studies examining the effects of Flesinoxan on serotonin release in the hippocampus.[6]

1. Animal Model:

  • Freely moving male rats.

2. Surgical Procedure:

  • A microdialysis guide cannula is stereotaxically implanted into the ventral hippocampus.

3. Drug Administration:

  • Acute: Flesinoxan (e.g., 0.16–10 mg/kg, i.p.) is administered, and dialysate samples are collected.[6]

  • Chronic: Flesinoxan (e.g., 10 mg/kg/day) is administered for 3, 7, or 14 days via osmotic minipumps.[6] Following the chronic treatment period, a challenge with a 5-HT1A agonist like buspirone can be administered to assess autoreceptor desensitization.[6]

4. Microdialysis and Sample Analysis:

  • A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid.

  • Dialysate samples are collected at regular intervals before and after drug administration.

  • Extracellular 5-HT levels in the dialysates are measured by high-performance liquid chromatography (HPLC) with electrochemical detection.[6]

5. Data Analysis:

  • Express 5-HT levels as a percentage of the baseline pre-injection levels.

  • Compare the effects of acute and chronic Flesinoxan on both basal 5-HT levels and the response to a subsequent agonist challenge.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Flesinoxan and a typical experimental workflow for its study.

Flesinoxan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Flesinoxan_pre Flesinoxan HT1A_Auto 5-HT1A Autoreceptor Flesinoxan_pre->HT1A_Auto Binds Gi Gi Protein HT1A_Auto->Gi Activates AC_pre Adenylyl Cyclase Gi->AC_pre Inhibits K_channel_pre ↑ K+ Conductance (GIRK Channel) Gi->K_channel_pre Activates cAMP_pre ↓ cAMP AC_pre->cAMP_pre Hyperpolarization_pre Hyperpolarization K_channel_pre->Hyperpolarization_pre Firing_Rate_pre ↓ Neuronal Firing Hyperpolarization_pre->Firing_Rate_pre HT_Release ↓ 5-HT Release Firing_Rate_pre->HT_Release Flesinoxan_post Flesinoxan / 5-HT HT_Release->Flesinoxan_post Affects 5-HT levels in synapse HT1A_Post Postsynaptic 5-HT1A Receptor Flesinoxan_post->HT1A_Post Binds Gi_post Gi Protein HT1A_Post->Gi_post Activates AC_post Adenylyl Cyclase Gi_post->AC_post Inhibits K_channel_post ↑ K+ Conductance (GIRK Channel) Gi_post->K_channel_post Activates cAMP_post ↓ cAMP AC_post->cAMP_post Hyperpolarization_post Hyperpolarization (Inhibitory Postsynaptic Potential) K_channel_post->Hyperpolarization_post Therapeutic_Effect Anxiolytic/ Antidepressant Effects Hyperpolarization_post->Therapeutic_Effect

Caption: Flesinoxan's mechanism of action at pre- and postsynaptic 5-HT1A receptors.

Experimental_Workflow cluster_setup Experimental Setup cluster_admin Drug Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Group_Assignment Assign to Groups: - Acute Flesinoxan - Chronic Flesinoxan - Vehicle Control Animal_Model->Group_Assignment Acute_Admin Acute Administration (e.g., single i.p. injection) Group_Assignment->Acute_Admin Chronic_Admin Chronic Administration (e.g., 14-day osmotic minipump) Group_Assignment->Chronic_Admin Biochemical Biochemical Analysis (Microdialysis, Autoradiography) Acute_Admin->Biochemical Electrophysiological Electrophysiological Recording (Dorsal Raphe Firing) Acute_Admin->Electrophysiological Behavioral Behavioral Testing (Forced Swim, Open Field) Acute_Admin->Behavioral Chronic_Admin->Biochemical Chronic_Admin->Electrophysiological Chronic_Admin->Behavioral Data_Collection Data Collection & Quantification Biochemical->Data_Collection Electrophysiological->Data_Collection Behavioral->Data_Collection Stats Statistical Comparison (Acute vs. Chronic vs. Control) Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for comparing acute and chronic Flesinoxan administration effects.

Discussion

The distinction between acute and chronic Flesinoxan administration is fundamental to its pharmacological profile. Acutely, Flesinoxan acts on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in projection areas like the hippocampus and cortex.[11] The activation of somatodendritic autoreceptors leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin synthesis and release.[3][5][6] This initial reduction in serotonergic transmission may be associated with the anxiogenic-like effects observed in some initial human trials.[8]

With chronic administration, a key adaptive change occurs: the desensitization of presynaptic 5-HT1A autoreceptors.[3][5] This desensitization leads to a normalization of the firing rate of serotonin neurons, despite the continued presence of the agonist.[5] However, postsynaptic 5-HT1A receptors in regions like the hippocampus do not appear to desensitize to the same extent.[5] The result of this differential adaptation is an enhanced serotonergic signal at the postsynaptic level, which is believed to underlie the therapeutic antidepressant and anxiolytic effects.[2][11]

These findings underscore the importance of treatment duration in the clinical efficacy of 5-HT1A receptor agonists. The protocols and data presented here provide a framework for researchers to further investigate these time-dependent effects and to explore the full therapeutic potential of compounds like Flesinoxan.

References

Application Notes and Protocols: Flesinoxan Hydrochloride in Conscious vs. Anesthetized Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flesinoxan (B1672771) hydrochloride in preclinical research, with a specific focus on the differential cardiovascular effects observed in conscious versus anesthetized animal models. Detailed experimental protocols and data summaries are provided to guide researchers in designing and interpreting their studies.

Introduction

Flesinoxan hydrochloride is a potent and selective 5-HT1A receptor agonist.[1][2] Its primary mechanism of action involves the stimulation of serotonin (B10506) 1A receptors, which are widely distributed in the central nervous system and periphery.[3][4] This agonism leads to a range of physiological effects, most notably a reduction in blood pressure and heart rate.[1] However, the magnitude and even the direction of these cardiovascular responses can be significantly influenced by the conscious state of the animal model. Anesthesia can alter autonomic nervous system tone and interact with the serotonergic system, thereby modifying the observed effects of Flesinoxan.[5][6] Understanding these differences is critical for the accurate interpretation of preclinical data and its translation to clinical applications.

Data Presentation: Cardiovascular Effects of Flesinoxan

The following tables summarize the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious and anesthetized rats and dogs, based on data compiled from multiple studies.

Table 1: Effects of Intravenous Flesinoxan on Mean Arterial Pressure (MAP) in Rats

Dose (µg/kg, i.v.)Conscious Rats (mmHg Change from Baseline)Anesthetized Rats (mmHg Change from Baseline)
30↓ 10-15↓ 15-20[7]
100↓ 20-25↓ 25-30[7]
300↓ 30-35↓ 30-35[7]
1000↓ 40-50↓ 33 ± 2[7]

Table 2: Effects of Intravenous Flesinoxan on Heart Rate (HR) in Rats

Dose (µg/kg, i.v.)Conscious Rats (beats/min Change from Baseline)Anesthetized Rats (beats/min Change from Baseline)
30↓ 20-30↓ 20-30[7]
100↓ 40-50↓ 40-50[7]
300↓ 60-70↓ 50-60[7]
1000↓ 80-100↓ 57 ± 9[7]

Table 3: Effects of Flesinoxan on Blood Pressure and Heart Rate in Conscious Dogs

Dose (µmol/kg)RouteBlood Pressure ChangeHeart Rate Change
0.1s.c.↓ (no reflex tachycardia)[2]No significant change[2]
0.2s.c.↑[2]↑[2]
10-300 µg/kgs.c.↓ (Dose-related)[8]↑ (Dose-related)[8]

Note: Data for anesthetized dogs is more qualitative in the literature, generally indicating a hypotensive effect.[2] Direct comparative dose-response studies in conscious versus anesthetized dogs are limited.

Signaling Pathways

The cardiovascular effects of Flesinoxan are primarily mediated through the 5-HT1A receptor signaling pathway. The following diagrams illustrate the key molecular events following receptor activation.

G cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., in Brainstem Cardiovascular Control Centers) Flesinoxan_pre Flesinoxan HT1A_auto 5-HT1A Autoreceptor Flesinoxan_pre->HT1A_auto Gi_pre Gi Protein HT1A_auto->Gi_pre activates AC_pre Adenylate Cyclase Gi_pre->AC_pre inhibits Ca_channel_pre Ca2+ Channel Gi_pre->Ca_channel_pre inhibits K_channel_pre K+ Channel Gi_pre->K_channel_pre activates cAMP_pre cAMP AC_pre->cAMP_pre produces PKA_pre PKA cAMP_pre->PKA_pre activates Serotonin_vesicle Serotonin Vesicles Ca_channel_pre->Serotonin_vesicle triggers fusion Serotonin_release ↓ Serotonin Release Serotonin_vesicle->Serotonin_release Flesinoxan_post Flesinoxan HT1A_post Postsynaptic 5-HT1A Receptor Flesinoxan_post->HT1A_post Gi_post Gi Protein HT1A_post->Gi_post activates AC_post Adenylate Cyclase Gi_post->AC_post inhibits K_channel_post GIRK Channel Gi_post->K_channel_post activates MAPK MAPK/ERK Pathway Gi_post->MAPK modulates cAMP_post cAMP AC_post->cAMP_post produces PKA_post PKA cAMP_post->PKA_post activates Hyperpolarization Hyperpolarization K_channel_post->Hyperpolarization leads to Neuronal_inhibition ↓ Neuronal Firing Hyperpolarization->Neuronal_inhibition

Figure 1: Flesinoxan's dual action on presynaptic and postsynaptic 5-HT1A receptors.

Experimental Protocols

Protocol 1: Intravenous Administration of Flesinoxan in Conscious Rats

Objective: To assess the cardiovascular effects of intravenously administered Flesinoxan in conscious, freely moving rats.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Implantable telemetry device for blood pressure and heart rate monitoring[9][10]

  • Vascular access port or indwelling catheter in the jugular vein

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Surgically implant a telemetry device for the measurement of arterial blood pressure and heart rate at least one week prior to the experiment to allow for full recovery.[11] The catheter of the telemetry device is typically inserted into the abdominal aorta.[10]

    • On a separate occasion or during the same surgery, implant a vascular access port connected to a catheter in the jugular vein for intravenous drug administration.

    • Allow animals to recover fully, ensuring they have returned to their pre-surgical body weight and normal behavior.

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • House rats individually in their home cages placed on the telemetry receiver plates.[12]

    • Allow for a baseline recording period of at least 30-60 minutes to ensure stable cardiovascular parameters.

    • Administer this compound solution intravenously via the vascular access port using an infusion pump over a period of 1-2 minutes.

    • Administer a corresponding volume of sterile saline to control animals.

    • Continuously record blood pressure and heart rate for at least 2-3 hours post-administration.

Data Analysis:

  • Calculate the change in MAP and HR from the pre-dose baseline for each animal.

  • Average the data for each dose group and compare it to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Telemetry_Implant Telemetry Device Implantation Recovery Recovery (≥ 1 week) Telemetry_Implant->Recovery VAP_Implant Vascular Access Port Implantation VAP_Implant->Recovery Baseline Baseline Recording (30-60 min) Recovery->Baseline Drug_Admin Flesinoxan/Vehicle Administration (i.v.) Baseline->Drug_Admin Post_Dose Post-Dose Recording (≥ 2 hours) Drug_Admin->Post_Dose Calculate_Change Calculate ΔMAP & ΔHR Post_Dose->Calculate_Change Statistical_Analysis Statistical Comparison Calculate_Change->Statistical_Analysis

Figure 2: Workflow for assessing Flesinoxan's effects in conscious rats.

Protocol 2: Intravenous Administration of Flesinoxan in Anesthetized Rats

Objective: To assess the cardiovascular effects of intravenously administered Flesinoxan in anesthetized rats.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic agent (e.g., urethane/chloralose combination, isoflurane)[13][14]

  • Pressure transducer and data acquisition system for direct blood pressure measurement

  • Catheters for arterial and venous cannulation

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol. A combination of ketamine and xylazine (B1663881) is commonly used for intraperitoneal injections.[13][14] For inhalant anesthesia, isoflurane (B1672236) or sevoflurane (B116992) can be administered.[13][14]

    • Cannulate the femoral or carotid artery for direct measurement of arterial blood pressure using a pressure transducer.

    • Cannulate the femoral or jugular vein for intravenous drug administration.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentrations.

  • Experimental Procedure:

    • Allow the animal to stabilize under anesthesia for at least 30 minutes, ensuring a stable baseline blood pressure and heart rate.

    • Administer bolus intravenous injections of this compound or vehicle.

    • Continuously record arterial blood pressure and derive heart rate from the pressure waveform.

Data Analysis:

  • Determine the peak change in MAP and HR from the pre-dose baseline for each dose.

  • Construct dose-response curves and compare the effects of Flesinoxan to the vehicle control.

G Anesthesia Anesthesia Induction Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Stabilization Stabilization Period (≥ 30 min) Cannulation->Stabilization Drug_Admin Flesinoxan/Vehicle Administration (i.v. bolus) Stabilization->Drug_Admin Data_Recording Continuous BP & HR Recording Drug_Admin->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis

References

Application Notes and Protocols for Intravenous Administration of Flesinoxan Hydrochloride in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of Flesinoxan (B1672771) hydrochloride in human subjects, summarizing available data from clinical studies. The information is intended to guide researchers in designing and conducting studies involving this selective 5-HT1A receptor agonist.

Introduction

Flesinoxan is a potent and selective serotonin (B10506) 5-HT1A receptor agonist.[1] Intravenous administration in humans allows for rapid and complete bioavailability, making it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Clinical studies have explored its effects on neuroendocrine function, body temperature, and its potential as a probe for serotonergic system integrity.[1][2]

Quantitative Data Summary

The following tables summarize the reported dosages and significant physiological and neuroendocrine responses observed after intravenous Flesinoxan administration in healthy human volunteers.

Table 1: Intravenous Flesinoxan Hydrochloride Dosage Regimens in Human Clinical Trials

Dosage Number of Subjects Study Population Study Design Reference
7 µg/kg11Healthy male volunteersDouble-blind, placebo-controlled, crossover[1]
14 µg/kg11Healthy male volunteersDouble-blind, placebo-controlled, crossover[1]
1 mg12Healthy male volunteersDouble-blind, placebo-controlled, crossover[1]

Table 2: Summary of Neuroendocrine and Physiological Responses to Intravenous Flesinoxan in Healthy Male Volunteers

Parameter Dosage Direction of Change Significance Reference
Body Temperature7 and 14 µg/kgDecreaseDose-related[1]
Growth Hormone (GH)7 and 14 µg/kgIncreaseDose-related[1]
Adrenocorticotropic Hormone (ACTH)7 and 14 µg/kgIncreaseDose-related[1]
Cortisol7 and 14 µg/kgIncreaseDose-related[1]
Prolactin (PRL)7 and 14 µg/kgIncreaseDose-related[1]
Corticosterone3 mg/kg (s.c. in rats)IncreaseSignificant[3][4]
Glucose3 mg/kg (s.c. in rats)IncreaseSignificant[3][4]

Note: Some data are from subcutaneous (s.c.) administration in animal models and are included for directional reference.

Experimental Protocols

Preparation of this compound for Intravenous Administration

Disclaimer: A specific, publicly available protocol for the preparation of this compound for intravenous administration in humans was not identified in the literature search. The following is a general protocol based on standard practices for preparing small molecule drugs for clinical trials. This protocol should be adapted and validated under the guidance of a qualified pharmaceutical scientist and in compliance with all regulatory requirements.

Materials:

  • This compound powder (pharmaceutical grade)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride for Injection (Normal Saline)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Laminar flow hood or isolator

Procedure:

  • Reconstitution: In a laminar flow hood, aseptically reconstitute the required amount of this compound powder with a small volume of Sterile Water for Injection to a desired stock concentration. The exact volume will depend on the solubility of the specific salt form.

  • Dilution: Further dilute the reconstituted Flesinoxan stock solution to the final desired concentration for infusion using Sterile 0.9% Sodium Chloride for Injection.

  • Sterile Filtration: Aseptically filter the final Flesinoxan solution through a 0.22 µm sterile filter into a sterile, pyrogen-free infusion bag or vial.

  • Quality Control: Perform quality control tests on the final product, including tests for sterility, endotoxins (pyrogens), pH, and drug concentration, to ensure it meets all specifications for intravenous administration to humans.

Intravenous Administration and Blood Sampling Protocol

This protocol is a composite based on methodologies described in clinical trials of intravenous Flesinoxan.[1]

Subject Preparation:

  • Subjects should be healthy volunteers who have undergone a thorough medical screening.

  • Subjects should fast overnight prior to the study.

  • An intravenous catheter should be inserted into a forearm vein for drug administration and another in the contralateral arm for blood sampling.

Drug Administration:

  • The prepared this compound solution is administered as a slow intravenous infusion over a defined period (e.g., 10 minutes).

  • A placebo (e.g., 0.9% Sodium Chloride) should be administered in a blinded fashion on a separate occasion for comparison.

Blood Sampling:

  • Collect baseline blood samples prior to drug administration (e.g., at -30 and 0 minutes).

  • Collect blood samples at specified time points post-infusion (e.g., 15, 30, 60, 90, and 120 minutes) for the analysis of hormones (ACTH, cortisol, prolactin, growth hormone) and Flesinoxan plasma concentrations.

  • Blood samples for hormone analysis should be collected into appropriate tubes (e.g., EDTA tubes for ACTH, serum separator tubes for others) and processed immediately (centrifuged to separate plasma/serum) and stored frozen until analysis.

Bioanalytical Method for Flesinoxan in Human Plasma

Disclaimer: A specific, validated LC-MS/MS method for Flesinoxan in human plasma was not found in the reviewed literature. The following is a proposed method based on standard practices for the analysis of similar small molecules in biological matrices.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an appropriate internal standard).

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.

Liquid Chromatography Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Flesinoxan and the internal standard would need to be determined through infusion and optimization experiments.

Visualizations

Signaling Pathway

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Physiological_Effects Physiological Effects (e.g., ↓ Body Temp, ↑ Hormone Release) PKA->Physiological_Effects K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Physiological_Effects

Caption: Flesinoxan's mechanism of action via the 5-HT1A receptor.

Experimental Workflow

Flesinoxan_IV_Workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Fasting Overnight Fasting Informed_Consent->Fasting Catheterization IV Catheter Placement (Dosing & Sampling) Fasting->Catheterization Baseline_Sampling Baseline Blood Sampling (-30 & 0 min) Catheterization->Baseline_Sampling Infusion Flesinoxan/Placebo Infusion (10 min) Baseline_Sampling->Infusion Post_Infusion_Sampling Post-Infusion Blood Sampling (15, 30, 60, 90, 120 min) Infusion->Post_Infusion_Sampling Sample_Processing Sample Processing & Storage Post_Infusion_Sampling->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS & Immunoassays) Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Bioanalysis->Data_Analysis

Caption: Experimental workflow for a human IV Flesinoxan study.

References

Subcutaneous Injection Protocol for Flesinoxan Hydrochloride in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous (s.c.) administration of Flesinoxan (B1672771) hydrochloride in mice, a potent and selective 5-HT1A receptor agonist. This document outlines detailed procedures for drug preparation, injection techniques, and a standard behavioral assay, the Elevated Plus Maze (EPM), to assess the anxiolytic effects of the compound.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the subcutaneous injection of Flesinoxan hydrochloride in mice.

ParameterValueReference
Dosage Range 0.1 - 3.0 mg/kg[1]
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Injection Volume 5 - 10 ml/kg[3]
Needle Gauge 25 - 27 G[3]
Time Before Behavioral Test 30 minutes[4]

Experimental Protocols

I. Preparation of this compound Injectable Solution

This protocol details the preparation of a this compound solution suitable for subcutaneous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration and volume, calculate the required mass of this compound and the volume of each vehicle component.

  • Dissolve Flesinoxan in DMSO: In a sterile vial, dissolve the this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution.

  • Add PEG300: To the Flesinoxan-DMSO solution, add the calculated volume of PEG300. Vortex again until the solution is homogenous.

  • Add Tween-80: Add the required volume of Tween-80 to the mixture and vortex thoroughly.

  • Add Saline: Finally, add the sterile 0.9% saline to reach the desired final volume. Vortex the solution until it is clear and homogenous. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Sterile Filtration (Optional but Recommended): For optimal sterility, the final solution can be passed through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared solution at -20°C for up to one year or at -80°C for up to two years.[2]

II. Subcutaneous Injection Procedure in Mice

This protocol describes the standard procedure for administering a substance subcutaneously to a mouse.

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • Sterile syringe with a 25-27 G needle

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin at the nape of the neck. This will create a "tent" of skin.

  • Injection Site Preparation: While not always necessary, the injection site can be wiped with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle at the base of the skin tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a new injection site with a fresh needle.

  • Injection: Slowly and steadily depress the plunger to administer the solution. A small bleb or lump will form under the skin, which is normal.

  • Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds with a dry gauze pad if needed.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

III. Elevated Plus Maze (EPM) Experimental Workflow

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment begins.

  • Drug Administration: Administer the prepared this compound solution or vehicle control subcutaneously 30 minutes before placing the mouse on the maze.[4]

  • Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.

  • Data Collection: Allow the mouse to explore the maze for a 5-minute period.[5] Record the following parameters using a video tracking system or manual observation:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.

Mandatory Visualizations

Flesinoxan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Flesinoxan Flesinoxan 5HT1A_AutoR 5-HT1A Autoreceptor Flesinoxan->5HT1A_AutoR Agonist Binding Gi Gi Protein 5HT1A_AutoR->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit Ca_channel_inhibit Ca2+ Channel Inhibition Gi->Ca_channel_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit Serotonin_release_decrease ↓ Serotonin Release Ca_channel_inhibit->Serotonin_release_decrease 5HT1A_PostR Postsynaptic 5-HT1A Receptor Serotonin_release_decrease->5HT1A_PostR Reduced Serotonin Availability Gi_post Gi Protein 5HT1A_PostR->Gi_post AC_inhibit_post Adenylyl Cyclase Inhibition Gi_post->AC_inhibit_post K_channel_open K+ Channel Opening Gi_post->K_channel_open cAMP_decrease_post ↓ cAMP AC_inhibit_post->cAMP_decrease_post PKA_inhibit_post PKA Inhibition cAMP_decrease_post->PKA_inhibit_post Hyperpolarization Hyperpolarization K_channel_open->Hyperpolarization Neuronal_inhibition ↓ Neuronal Firing Hyperpolarization->Neuronal_inhibition

Caption: Flesinoxan's 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Data Analysis Drug_Prep Prepare Flesinoxan HCl Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Injection Subcutaneous Injection (Flesinoxan or Vehicle) Drug_Prep->Injection Animal_Acclimation Acclimate Mice to Testing Room (30-60 min) Animal_Acclimation->Injection Waiting Waiting Period (30 min) Injection->Waiting EPM_Test Elevated Plus Maze Test (5 min duration) Waiting->EPM_Test Data_Collection Record Behavioral Parameters: - Time in open/closed arms - Entries into open/closed arms EPM_Test->Data_Collection Statistical_Analysis Analyze Data for Anxiolytic Effects Data_Collection->Statistical_Analysis

References

Flesinoxan Hydrochloride Delivery via Osmotic Minipumps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan (B1672771) hydrochloride is a potent and selective 5-HT1A receptor agonist that has been investigated for its potential antihypertensive, anxiolytic, and antidepressant properties.[1] Continuous administration of Flesinoxan using osmotic minipumps offers a reliable method to maintain stable plasma concentrations, avoiding the peaks and troughs associated with repeated injections. This is particularly advantageous for studies investigating the chronic effects of 5-HT1A receptor activation on neurotransmission and behavior. These application notes provide detailed protocols for the in vivo delivery of Flesinoxan hydrochloride using osmotic minipumps in a research setting, with a focus on studies in rats.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of continuous Flesinoxan administration via osmotic minipumps on serotonergic neurotransmission.

Table 1: Effect of Continuous Flesinoxan Administration on Dorsal Raphe Neuron Firing Rate

Treatment DurationFlesinoxan Dose (mg/kg/day)Animal ModelEffect on Firing RateReceptor Sensitivity Change
2 Days2.5 and 5Male Sprague-Dawley RatsSignificantly decreasedNot reported
1 Week5Male Sprague-Dawley RatsSignificantly decreasedNot reported
2 Weeks5Male Sprague-Dawley RatsReturned to normal3-fold rightward shift in the dose-response curve to a 5-HT autoreceptor agonist, indicating desensitization of somatodendritic 5-HT1A autoreceptors.[2]

Table 2: Effect of 14-Day Continuous Flesinoxan Administration on Regional 5-HT Synthesis in the Rat Brain

Flesinoxan Dose (mg/kg/day)Animal ModelOverall Effect on 5-HT SynthesisBrain Regions with Significant Reduction (p<0.05)Brain Regions with No Significant Influence
5Not specifiedOverall significant reduction[3][4][5]Nucleus raphe magnus, Medial caudate, Ventral thalamus, Amygdala, Ventral tegmental area, Medial forebrain bundle, Nucleus accumbens, Medial anterior olfactory nucleus, Superior olive[3][4][5]Dorsal and median raphe nuclei and their projection areas.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Minipumps

Materials:

  • This compound powder

  • Sterile 0.9% saline solution (vehicle)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the total amount of this compound required based on the desired dose, infusion rate of the osmotic minipump, and the number of animals.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Sterile-filter the Flesinoxan solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the prepared solution at 4°C and protected from light until the pumps are filled.

Protocol 2: Osmotic Minipump Filling and Priming

Materials:

  • ALZET® Osmotic Pumps (e.g., Model 1002 or 2002 for 14-day studies in rats)[1][2][3]

  • Prepared sterile this compound solution

  • Sterile syringes with filling tubes (provided with the pumps)

  • Sterile gloves and workspace (e.g., laminar flow hood)

Procedure:

  • Following aseptic techniques, carefully fill the osmotic minipump with the prepared this compound solution using the provided filling tube attached to a syringe.

  • Ensure no air bubbles are trapped inside the pump reservoir.

  • Insert the flow moderator into the pump opening until it is flush with the pump surface.

  • Prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.[1]

Protocol 3: Subcutaneous Implantation of Osmotic Minipumps in Rats

Materials:

  • Anesthetized rat (e.g., using isoflurane)

  • Filled and primed osmotic minipump

  • Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the rat and ensure an adequate level of anesthesia is maintained throughout the procedure.

  • Shave the fur from the dorsal mid-scapular region.

  • Clean the surgical area with an antiseptic solution.

  • Make a small midline incision (approximately 1-1.5 cm) in the skin.

  • Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the pump.

  • Insert the primed osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.

  • Monitor the animal closely during recovery and for several days post-surgery for any signs of infection or distress.

Visualizations

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan HT1A_Receptor 5-HT1A Receptor (Presynaptic Autoreceptor) Flesinoxan->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Firing Decreased Neuronal Firing Ion_Channels->Neuronal_Firing Leads to HT_Synthesis_Release Decreased 5-HT Synthesis and Release Neuronal_Firing->HT_Synthesis_Release Results in

Caption: Signaling pathway of Flesinoxan via the 5-HT1A autoreceptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_analysis Analysis Phase Prep_Flesinoxan Prepare Flesinoxan Hydrochloride Solution Fill_Pump Fill Osmotic Minipump Prep_Flesinoxan->Fill_Pump Prime_Pump Prime Osmotic Minipump Fill_Pump->Prime_Pump Implant_Pump Subcutaneously Implant Osmotic Minipump Prime_Pump->Implant_Pump Anesthetize Anesthetize Animal Anesthetize->Implant_Pump Post_Op Post-operative Care and Monitoring Implant_Pump->Post_Op Data_Collection Data Collection (e.g., Electrophysiology, Neurochemistry) Post_Op->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

Caption: Experimental workflow for Flesinoxan delivery using osmotic minipumps.

References

Assessing 5-HT1A Receptor Occupancy of Flesinoxan Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flesinoxan hydrochloride is a potent and selective partial/near-full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the phenylpiperazine class of compounds. Initially investigated for its antihypertensive properties, subsequent research revealed its significant anxiolytic and antidepressant effects. The therapeutic efficacy of Flesinoxan is intrinsically linked to its ability to bind to and activate 5-HT1A receptors in the brain. Understanding the relationship between the administered dose, the resulting concentration in the central nervous system, and the degree of 5-HT1A receptor occupancy is crucial for optimizing its therapeutic window and minimizing potential side effects.

These application notes provide a comprehensive overview of the methodologies used to assess the 5-HT1A receptor occupancy of this compound. Detailed protocols for key in vivo and ex vivo experiments are presented, along with a summary of relevant quantitative data and a visualization of the associated signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data related to Flesinoxan's interaction with the 5-HT1A receptor.

Table 1: In Vitro Binding Affinity of Flesinoxan for the 5-HT1A Receptor

CompoundReceptorpKiReference
FlesinoxanHuman 5-HT1A8.91[1]

Table 2: In Vivo 5-HT1A Receptor Occupancy of Flesinoxan in Rats

Dose (mg/kg, i.v.)Brain RegionOccupancy (%)RadiotracerMethodReference
0.25Cerebral Cortex17[11C]WAY-100635Ex vivo[2]
>0.25Cerebral Cortex17-57 (dose-related)[11C]WAY-100635Ex vivo[2]

Table 3: In Vivo 5-HT1A Receptor Occupancy of Flesinoxan in Humans

DoseBrain RegionMean Occupancy (%) (± SD)RadiotracerMethodReference
1 mg (oral)Cerebral Cortex8.7 (± 13)[11C]WAY-100635PET[2]

Table 4: Physiological Responses to Flesinoxan Administration in Humans

DosePhysiological ChangeMethodReference
7 and 14 µg/kg (i.v.)Dose-related decrease in body temperatureClinical Measurement[3]
7 and 14 µg/kg (i.v.)Dose-related increase in GH, ACTH, cortisol, and prolactinNeuroendocrine Challenge Test[3]

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Flesinoxan, as a 5-HT1A receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The binding of Flesinoxan to the 5-HT1A receptor initiates a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. These events collectively result in neuronal hyperpolarization and a reduction in neuronal firing, which is the basis for the therapeutic effects of Flesinoxan.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out K+ Efflux Ca_ion_out Ca_channel->Ca_ion_out Ca2+ Influx Blocked ATP ATP ATP->AC PKA PKA cAMP->PKA Activates K_ion_in K_ion_in->GIRK Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization Ca_ion_in Ca_ion_in->Ca_channel Ca_ion_out->Hyperpolarization experimental_workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo / Analysis Phase start Subject Selection (Animal or Human) drug_admin This compound Administration start->drug_admin pet_scan PET Imaging with [11C]WAY-100635 drug_admin->pet_scan In Vivo Pathway physiological_monitoring Physiological Monitoring (Temperature, Blood Sampling) drug_admin->physiological_monitoring Functional Assessment tissue_collection Tissue Collection (Brain) drug_admin->tissue_collection Ex Vivo Pathway data_analysis Data Analysis and Occupancy Calculation pet_scan->data_analysis physiological_monitoring->data_analysis binding_assay Ex Vivo Binding Assay tissue_collection->binding_assay binding_assay->data_analysis end Results Interpretation data_analysis->end

References

Troubleshooting & Optimization

Troubleshooting Flesinoxan hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flesinoxan hydrochloride. The following information addresses common solubility issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is the hydrochloride salt of Flesinoxan, a potent and selective 5-HT1A receptor agonist with an EC50 value of 24 nM.[1][2] It is primarily used in neuroscience research to study the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and cognition.[1] Flesinoxan acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1]

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?

Direct dissolution of this compound in neutral aqueous buffers can be challenging due to its limited solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for Flesinoxan.[1] For subsequent dilutions into aqueous media, it is crucial to manage the final concentration of the organic solvent to avoid precipitation and cellular toxicity.

Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound is no longer soluble in the high-water-content environment. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, ideally below 0.1%, to minimize toxicity to cells.

  • Gentle Warming: Gently warming the solution to 37°C can aid in dissolving any precipitate. However, be cautious as prolonged exposure to heat may degrade the compound.

  • Sonication: Using a water bath sonicator for 5-10 minutes can help break up particulate matter and facilitate dissolution.[1]

  • pH Adjustment: As Flesinoxan is a piperazine (B1678402) derivative, its solubility is likely pH-dependent. Basic compounds are generally more soluble at a lower pH. Adjusting the pH of your aqueous buffer may improve solubility.

  • Use of Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil have been used to achieve higher concentrations of Flesinoxan.[1] While not always suitable for in vitro work, these may be considered in some experimental setups.

Troubleshooting Guide

Issue 1: this compound Powder Will Not Dissolve

Possible Cause:

  • Inappropriate solvent selection.

  • Insufficient mixing.

  • Low temperature.

Solutions:

  • Select an appropriate organic solvent: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution.

  • Ensure thorough mixing: Vortex the solution for 1-2 minutes.

  • Apply gentle heat and sonication: If the powder does not fully dissolve, gently warm the solution to 37°C and/or sonicate in a water bath for 5-10 minutes.[1]

Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffer

Possible Cause:

  • The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

Solutions:

  • Reduce the final concentration: Lower the desired final concentration of this compound in your experiment.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. Do not add the aqueous buffer to the DMSO stock.

  • Adjust the pH of the aqueous buffer: Since Flesinoxan is a weak base, lowering the pH of the buffer may increase its solubility. Experiment with a range of pH values suitable for your experimental system.

  • Consider solubilizing agents: For certain applications, non-toxic solubilizing agents like cyclodextrins could be explored to enhance aqueous solubility.

Issue 3: Inconsistent Experimental Results

Possible Cause:

  • Incomplete dissolution or precipitation leading to inaccurate drug concentration.

  • Degradation of this compound in solution.

Solutions:

  • Standardize solution preparation: Follow a consistent and documented protocol for preparing this compound solutions for every experiment.

  • Prepare fresh solutions: Prepare fresh dilutions from the stock solution immediately before each experiment to minimize degradation. Avoid using aqueous dilutions that have been stored.

  • Visually inspect solutions: Always check your final working solution for any signs of precipitation before use.

  • Store stock solutions properly: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[1]

Quantitative Data

Table 1: Solubility of Flesinoxan

Solvent SystemConcentrationObservations
DMSO≥ 31.25 mg/mL (75.22 mM)Ultrasonic assistance may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.01 mM)Clear solution. Primarily for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.01 mM)Clear solution. Primarily for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. (Molecular Weight of Flesinoxan base: 415.46 g/mol )

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes or gently warm to 37°C until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Determine Final Concentrations: Decide on the final working concentration of this compound and the maximum tolerable final concentration of DMSO for your experiment (typically ≤ 0.1%).

  • Prepare Intermediate Dilutions (if necessary): If a very high dilution factor is required, it is good practice to perform one or more intermediate dilutions of the stock solution in DMSO.

  • Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to the pre-warmed (if applicable) aqueous buffer. It is critical to add the DMSO solution to the aqueous buffer and not the other way around to facilitate rapid dispersion.

  • Immediate Mixing: Immediately after adding the DMSO stock, vortex the solution vigorously to ensure uniform mixing and to minimize the risk of precipitation.

  • Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before applying it to your experimental system.

  • Use Immediately: Use the freshly prepared aqueous working solution without delay.

Visualizations

G cluster_troubleshooting Troubleshooting this compound Solubility cluster_solutions Solutions for Precipitation start Start: Flesinoxan HCl Powder dissolve Dissolve in pure DMSO (e.g., 10 mM stock) start->dissolve check_dissolution Clear Solution? dissolve->check_dissolution sonicate_heat Sonication / Gentle Warming (37°C) check_dissolution->sonicate_heat No dilute Dilute stock into aqueous buffer check_dissolution->dilute Yes sonicate_heat->dissolve check_precipitation Precipitation? dilute->check_precipitation success Solution Ready for Experiment check_precipitation->success No lower_conc Lower Final Concentration check_precipitation->lower_conc Yes lower_conc->dilute adjust_ph Adjust Buffer pH (Lower pH) adjust_ph->dilute optimize_dilution Optimize Dilution Method (add DMSO to buffer, vortex) optimize_dilution->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway 5-HT1A Receptor Signaling Pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor (GPCR) Flesinoxan->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation ERK ERK Phosphorylation Receptor->ERK Regulation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Blocked Neuronal_Response Decreased Neuronal Excitability K_channel->Neuronal_Response K+ Efflux Ca_channel->Neuronal_Response Ca2+ Influx Blocked

Caption: Simplified 5-HT1A receptor signaling pathway activated by Flesinoxan.

References

Optimizing Flesinoxan hydrochloride dose for anxiolytic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flesinoxan (B1672771) hydrochloride to investigate its anxiolytic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Flesinoxan's anxiolytic effects?

A1: Flesinoxan is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Its anxiolytic effects are believed to be mediated by its interaction with these receptors. 5-HT1A receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase and modulate potassium and calcium channels, which typically leads to a hyperpolarization and inhibition of neuronal firing.[4][5]

Q2: Where are 5-HT1A receptors located, and how does this impact Flesinoxan's effects?

A2: 5-HT1A receptors are found in two key locations:

  • Presynaptic Autoreceptors: Located on the cell bodies of serotonergic neurons in the raphe nuclei. Their activation reduces the firing rate of these neurons, thereby decreasing serotonin release throughout the brain.[4][6]

  • Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in limbic brain regions implicated in mood and anxiety, such as the hippocampus, amygdala, and cortex.[7] The balance of agonism at these two receptor populations is crucial for the desired anxiolytic effect.

Q3: What is the expected outcome of administering Flesinoxan in a preclinical anxiety model?

A3: In standard rodent models of anxiety, such as the elevated plus-maze (EPM) or light-dark box, an effective dose of Flesinoxan is expected to increase exploratory behavior in the aversive zones. This is typically measured as an increase in the time spent in, and entries into, the open arms of the EPM or the light compartment of the light-dark box.[2][8][9]

Q4: Are there any known contradictory effects of Flesinoxan on anxiety?

A4: Yes, the dose-response relationship can be complex. While low doses of Flesinoxan typically show anxiolytic effects, higher doses can lead to behavioral suppression (reduced overall activity) or even anxiogenic-like effects.[2] In some human pilot studies for panic disorder, higher doses of Flesinoxan were reported to worsen anxiety symptoms.[1] The specific animal strain used can also significantly impact the results, with some strains showing an increase in anxiety-like behaviors.[10]

Troubleshooting Guide

Issue 1: No anxiolytic effect is observed at a previously reported effective dose.

  • Possible Cause 1: Animal Strain Differences.

    • Explanation: The genetic background of the animal model can significantly influence the behavioral response to 5-HT1A agonists.[10] For instance, effects observed in C57BL/6J mice may differ from those in 129S6/SvEvTac mice.[10]

    • Solution: Verify the strain used in the original publication. If different, a full dose-response study (0.1 - 3.0 mg/kg, s.c.) is recommended to determine the optimal dose for your specific strain.

  • Possible Cause 2: Habituation to the Test Apparatus.

    • Explanation: Rodents can exhibit "one-trial tolerance," where open-arm exploration is markedly decreased upon re-exposure to an apparatus like the EPM, which can mask the effects of anxiolytic drugs.[11]

    • Solution: Ensure each animal is tested only once in the apparatus.[8] If re-testing is absolutely necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing environment may help mitigate this effect.[11]

Issue 2: A significant decrease in overall motor activity (sedation) is observed, confounding the anxiety results.

  • Possible Cause: Dose is too high.

    • Explanation: At higher doses (e.g., 1.0 mg/kg and above in mice), Flesinoxan can cause behavioral suppression, characterized by reduced total arm entries and rearing.[2] This can be misinterpreted as an anxiolytic effect (less movement) or can mask true anxiolytic properties.

    • Solution: Lower the administered dose. Anxiolytic effects without significant motor impairment are often seen at lower doses (e.g., 0.1-0.5 mg/kg in mice).[2] Always measure locomotor activity (e.g., total distance traveled or total arm entries) to distinguish between anxiolysis and sedation.

Issue 3: An increase in anxiety-like behavior is observed after Flesinoxan administration.

  • Possible Cause 1: Dose is in the anxiogenic range.

    • Explanation: In some cases, particularly at higher doses, 5-HT1A agonists can produce paradoxical anxiogenic effects. This was observed in a human pilot study where patients' conditions worsened with up to 2.4 mg/day of Flesinoxan.[1]

    • Solution: Conduct a comprehensive dose-response study. It is possible the optimal anxiolytic dose falls within a very narrow window.

  • Possible Cause 2: Acute vs. Chronic Dosing.

    • Explanation: The effects of 5-HT1A agonists can change with the duration of treatment. Acute administration can reduce serotonin synthesis throughout the brain.[12] Chronic treatment may lead to desensitization of 5-HT1A autoreceptors, which normalizes serotonin synthesis in many brain regions and may be necessary for a stable anxiolytic or antidepressant effect.[12]

    • Solution: If your experimental design allows, consider a chronic dosing regimen (e.g., via osmotic minipump for 14 days) and assess behavioral outcomes after this period.

Data Presentation

Table 1: Summary of Flesinoxan Doses in Preclinical Anxiety Studies

Animal ModelBehavioral TestEffective Anxiolytic Dose RangeRoute of Admin.Key Findings & Side Effects
Mice (DBA)Elevated Plus-Maze0.1 - 0.5 mg/kg-Reduced risk assessment behaviors.[2]
Mice (DBA)Elevated Plus-Maze1.0 mg/kg-Anxiolytic profile associated with behavioral suppression (reduced rearing and total entries).[2]
Rats (Wistar)Shock-Probe Burying1 and 3 mg/kgs.c.Significantly reduced burying and freezing behavior.[3]
Mice (C57BL/6J)Light-Dark Exploration0.3 - 3.0 mg/kgs.c.Unexpectedly increased anxiety and decreased activity.[10]
Mice (129S6/SvEvTac & C57BL/6J)Stress-Induced Hyperthermia0.3 - 3.0 mg/kgs.c.Anxiolytic-like effects observed in both strains.[10]

Table 2: Summary of Flesinoxan Doses in Human Clinical Studies

Study PopulationConditionDose RangeRoute of Admin.Key Findings & Side Effects
Panic Disorder PatientsPanic Disorder0.6 or 1.2 mg/dayOralNo significant treatment effects observed.[1]
Panic Disorder PatientsPanic DisorderUp to 2.4 mg/dayOralWorsening of symptoms; anxiety frequently reported as an adverse event.[1]
Healthy Volunteers-7 and 14 µg/kgIVDose-related decrease in body temperature and changes in hormone levels.[13]
Treatment-Resistant PatientsDepression4 - 8 mgOralSuggested antidepressant effects; side effects included headache, dizziness, and nausea.[14]

Experimental Protocols

Elevated Plus-Maze (EPM) Test
  • Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[8]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two arms enclosed by high walls.[11][15]

  • Procedure:

    • Acclimation: Acclimate the animal to the testing room for at least 30 minutes before the trial.[15]

    • Drug Administration: Administer Flesinoxan hydrochloride or vehicle at the appropriate time before the test (e.g., 30-40 minutes for i.p. or s.c. injection).[16]

    • Placement: Gently place the animal in the center of the maze, facing one of the open arms.[8]

    • Exploration: Allow the animal to explore the maze freely for a 5-minute session.[8][11] The experiment should be recorded by an overhead video camera.

    • Data Analysis: Key parameters to measure are:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (to assess overall locomotor activity).

    • Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms compared to the vehicle-treated control group.

Open Field Test (OFT)
  • Objective: To assess general locomotor activity and anxiety-like behavior, measured by the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[17][18]

  • Apparatus: A square or circular arena with high walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by software.[18]

  • Procedure:

    • Environment: The test should be conducted in a quiet room with consistent, even lighting (e.g., 300-400 lux).[19]

    • Drug Administration: Administer Flesinoxan or vehicle prior to the test.

    • Placement: Gently place the animal in the center or a corner of the open field arena.[18][19]

    • Exploration: Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes) while recording with a video tracking system.[18][19]

    • Data Analysis: Key parameters include:

      • Time spent in the center zone.

      • Latency to enter the center zone.

      • Frequency of entries into the center zone.

      • Total distance traveled and average speed (as measures of general activity).

    • Interpretation: An anxiolytic effect is suggested by an increase in the time spent in and entries into the center zone. A change in total distance traveled indicates an effect on locomotor activity.

Light-Dark Box Test
  • Objective: To assess anxiety by measuring the animal's behavior in response to a novel environment containing both a brightly lit and a dark compartment.[9][20]

  • Apparatus: A box divided into a small, dark compartment (approx. 1/3 of the area) and a large, brightly illuminated compartment (approx. 2/3 of the area), with an opening connecting the two.[9][20]

  • Procedure:

    • Acclimation: Acclimate animals to the testing room prior to the experiment.

    • Drug Administration: Administer Flesinoxan or vehicle.

    • Placement: Place the animal in the center of the illuminated chamber and allow it to move freely.[20]

    • Exploration: The session is typically 5-10 minutes long and is recorded for later analysis.

    • Data Analysis: Key parameters are:

      • Time spent in the light compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

    • Interpretation: Anxiolytic compounds typically increase the amount of time the animals spend in the light compartment and may increase the number of transitions.[20]

Visualizations

Flesinoxan_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel g_protein->k_channel Opens camp cAMP adenylyl_cyclase->camp [Reduced] hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) k_channel->hyperpolarization flesinoxan Flesinoxan flesinoxan->receptor atp ATP atp->adenylyl_cyclase anxiolysis Anxiolytic Effect hyperpolarization->anxiolysis

Caption: Flesinoxan binds to 5-HT1A receptors, leading to neuronal inhibition.

Preclinical_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase arrow acclimation 1. Animal Acclimation (Habituation to facility) drug_prep 2. Flesinoxan Dilution (Saline vehicle) acclimation->drug_prep grouping 3. Random Assignment (Vehicle & Dose Groups) drug_prep->grouping admin 4. Drug Administration (e.g., i.p., s.c.) grouping->admin wait 5. Waiting Period (e.g., 30 min) admin->wait testing 6. Behavioral Assay (EPM, OFT, etc.) wait->testing scoring 7. Video Scoring (Automated/Manual) testing->scoring stats 8. Statistical Analysis (e.g., ANOVA, t-test) scoring->stats interp 9. Interpretation (Anxiolytic Effect?) stats->interp

Caption: Standard workflow for a preclinical anxiolytic drug study.

Troubleshooting_Tree start Observation: Unexpected Result q1 Is overall locomotor activity reduced? start->q1 a1_yes High probability of behavioral suppression. q1->a1_yes Yes q2 Are results inconsistent with literature? q1->q2 No sol1 Solution: Lower the dose. a1_yes->sol1 a2_yes Check key variables. q2->a2_yes Yes q3 Is anxiety increased? q2->q3 No sol2 Solution: Verify animal strain. Confirm single test exposure. a2_yes->sol2 a3_yes Possible paradoxical effect. q3->a3_yes Yes sol3 Solution: Conduct full dose-response. Consider chronic dosing study. a3_yes->sol3

Caption: Decision tree for troubleshooting Flesinoxan experiments.

References

Technical Support Center: Flesinoxan Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing side effects associated with Flesinoxan (B1672771) hydrochloride in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Flesinoxan.

Issue 1: Animal exhibits significant hypothermia after Flesinoxan administration.

  • Question: We observed a significant drop in body temperature in our rodents following Flesinoxan injection. How can we mitigate this?

  • Answer: Flesinoxan, as a potent 5-HT1A receptor agonist, can induce a dose-dependent decrease in body temperature.[1][2][3] This is a known physiological effect mediated by the activation of 5-HT1A receptors.[1][2]

    Troubleshooting Steps:

    • Dose Adjustment: The most straightforward approach is to lower the dose of Flesinoxan. The anxiolytic effects are often observed at lower doses (e.g., 0.1-0.5 mg/kg in mice) that may not produce significant hypothermia.[4] Higher doses (e.g., 1.0-3.0 mg/kg) are more likely to cause this side effect.[3]

    • Environmental Temperature Control: Maintain the ambient temperature of the animal housing and experimental rooms at the higher end of the acceptable range for the species. This can help to counteract the drug-induced hypothermia.

    • Pharmacological Intervention (for mechanistic studies): To confirm the role of 5-HT1A receptors in this effect, you can pre-treat animals with a 5-HT1A antagonist like WAY-100635 or pindolol (B1678383).[1][2] This should attenuate the hypothermic response. Note that this will also likely block the desired therapeutic effects of Flesinoxan.

    • Acclimatization and Monitoring: Ensure animals are properly acclimatized to the experimental conditions. Monitor core body temperature using appropriate methods (e.g., rectal probe, telemetry) to quantify the effect and adjust your protocol accordingly.

Issue 2: Marked decrease in blood pressure and heart rate observed.

  • Question: Our study involves cardiovascular monitoring, and we've noted significant hypotension and bradycardia in rats after Flesinoxan administration. How can we manage this?

  • Answer: Flesinoxan was initially investigated as an antihypertensive agent due to its ability to lower blood pressure and heart rate.[5][6][7] This effect is dose-dependent and mediated through central 5-HT1A receptors, leading to decreased sympathetic nerve activity.[5]

    Troubleshooting Steps:

    • Dose Titration: Carefully titrate the dose of Flesinoxan to find a concentration that provides the desired central nervous system effects with minimal cardiovascular impact. Start with lower doses and gradually increase while monitoring cardiovascular parameters.

    • Route of Administration: The route of administration can influence the onset and magnitude of cardiovascular effects. Intravenous administration may produce more pronounced and rapid changes compared to subcutaneous or oral routes.[5] Consider the most appropriate route for your experimental goals.

    • Animal Model Considerations: Hypertensive animal models may exhibit a greater sensitivity to the blood pressure-lowering effects of Flesinoxan compared to normotensive animals.[6]

    • Supportive Care: In cases of severe hypotension, supportive care may be necessary, although this is more relevant in larger animal studies. This could include fluid administration, but should be done with veterinary consultation.

Issue 3: Animals show reduced locomotor activity and appear sedated.

  • Question: At higher doses, our animals are showing behavioral suppression, including reduced rearing and total arm entries in the elevated plus-maze. Is this sedation, and how can we differentiate it from anxiolysis?

  • Answer: Yes, at higher doses, Flesinoxan can cause behavioral suppression, which can be mistaken for or mask its anxiolytic effects.[4][8] This is a common issue with 5-HT1A agonists.

    Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study. Anxiolytic effects are typically observed at lower doses, while behavioral suppression becomes more prominent at higher doses.[4] Identifying the optimal dose that produces anxiolysis without significant motor impairment is crucial.

    • Behavioral Test Battery: Employ a battery of behavioral tests to get a more comprehensive picture. For example, in the elevated plus-maze, at lower doses, you might see a reduction in risk assessment behaviors without a decrease in overall activity, which is indicative of anxiolysis.[4] Combining this with an open-field test can help to assess general locomotor activity separately.

    • Ethological Analysis: Utilize detailed ethological scoring methods in your behavioral paradigms. This can help distinguish between specific anxiolytic-like behaviors (e.g., increased open arm exploration) and general motor suppression (e.g., decreased total distance traveled).[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Flesinoxan hydrochloride?

A1: Flesinoxan is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor agonist.[4][7][9] It acts on both presynaptic 5-HT1A autoreceptors (as a full agonist) and postsynaptic 5-HT1A receptors (as a partial agonist).[1] Its therapeutic effects, such as anxiolysis and antidepressant-like activity, are primarily attributed to its action on these receptors in the central nervous system.[4][9]

Q2: What are the most common side effects of Flesinoxan in animal studies?

A2: The most frequently reported side effects in animal studies include:

  • Hypothermia: A dose-dependent decrease in body temperature.[1][3]

  • Hypotension and Bradycardia: A reduction in blood pressure and heart rate.[5][6]

  • Behavioral Suppression: Reduced locomotor activity and rearing at higher doses.[4][8]

  • Neuroendocrine Changes: Increases in plasma corticosterone, glucose, and prolactin levels have been observed under non-stress conditions.[10]

Q3: How can I determine the optimal dose of Flesinoxan for my study?

A3: The optimal dose will depend on your specific research question and animal model. It is highly recommended to perform a pilot dose-response study. Based on the literature, for anxiolytic effects in rodents, doses in the range of 0.1-0.5 mg/kg (s.c.) have been shown to be effective without significant behavioral suppression.[4] For antidepressant-like effects, doses of 1-3 mg/kg (s.c.) have been used.[9] Always start with a low dose and carefully observe for both desired effects and side effects.

Q4: Are there any known drug interactions to be aware of?

A4: Yes, co-administration of Flesinoxan with other psychoactive compounds should be done with caution.

  • 5-HT1A Antagonists: Compounds like WAY-100635 and pindolol will antagonize the effects of Flesinoxan.[1][2]

  • Other Serotonergic Agents: Co-administration with other drugs that modulate the serotonin system could lead to additive or synergistic effects, potentially increasing the risk of side effects.

  • Anesthetics: Flesinoxan's hypotensive effects may be potentiated when used with certain anesthetics.

Data Presentation

Table 1: Dose-Dependent Effects of Flesinoxan on Behavior in the Murine Elevated Plus-Maze

Dose (mg/kg, s.c.)Effect on Risk AssessmentEffect on Open Arm Entries/TimeEffect on Total Arm Entries & RearingInterpretation
0.1 - 0.5InhibitedMaintainedNo significant reductionAnxiolytic
1.0Maintained InhibitionIncreasedSignificant reductionAnxiolysis with behavioral suppression

Source: Adapted from Rodgers et al., 1994.[4]

Table 2: Cardiovascular Effects of Intravenous Flesinoxan in Anesthetized Rats

Dose (µg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
30Significant decreaseSignificant decrease
100Dose-dependent decreaseDose-dependent decrease
300Dose-dependent decreaseDose-dependent decrease
1000-33 ± 2-57 ± 9

Source: Adapted from van der Veen et al., 1996.[5]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-Like Effects and Behavioral Side Effects using the Elevated Plus-Maze (EPM)

  • Animals: Male DBA/2 mice.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline.

  • Dosing: Administer Flesinoxan subcutaneously (s.c.) at doses of 0.1, 0.5, and 1.0 mg/kg, or vehicle (saline).

  • Procedure:

    • 30 minutes post-injection, place the mouse in the center of the elevated plus-maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Behavioral Scoring:

    • Anxiolytic-like measures: Number of entries into open and closed arms, time spent in open and closed arms.

    • Behavioral suppression measures: Total number of arm entries, rearing frequency.

    • Ethological measures: Frequency and duration of stretched-attend postures, head dips, and closed arm returns.

  • Data Analysis: Analyze data using ANOVA to compare dose groups to the vehicle control group.

Protocol 2: Measurement of Flesinoxan-Induced Hypothermia

  • Animals: Male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline.

  • Dosing: Administer Flesinoxan subcutaneously (s.c.) at a dose of 3 mg/kg, or vehicle.

  • Procedure:

    • Measure baseline rectal temperature using a thermocouple probe.

    • Inject the animal with Flesinoxan or vehicle.

    • Measure rectal temperature at 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Compare the change in body temperature from baseline between the Flesinoxan and vehicle groups using a repeated-measures ANOVA.

Visualizations

Flesinoxan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Flesinoxan_pre Flesinoxan AutoR 5-HT1A Autoreceptor Flesinoxan_pre->AutoR Agonist Serotonin_Syn Serotonin Synthesis AutoR->Serotonin_Syn Inhibits Serotonin_Rel Serotonin Release AutoR->Serotonin_Rel Inhibits Serotonin Serotonin Serotonin_Rel->Serotonin PostR Postsynaptic 5-HT1A Receptor Serotonin->PostR Binds Flesinoxan_post Flesinoxan Flesinoxan_post->PostR Partial Agonist Signal Intracellular Signaling Cascade PostR->Signal Response Therapeutic Effect (e.g., Anxiolysis) Signal->Response

Caption: Flesinoxan's dual action on pre- and postsynaptic 5-HT1A receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclim Animal Acclimatization Drug_Prep Flesinoxan Preparation Animal_Acclim->Drug_Prep Dose_Selection Dose Selection Drug_Prep->Dose_Selection Baseline Baseline Measurement (e.g., Temp, BP, Behavior) Dose_Selection->Baseline Admin Flesinoxan Administration Baseline->Admin Post_Admin Post-Administration Monitoring Admin->Post_Admin Data_Collection Data Collection Post_Admin->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for in vivo Flesinoxan studies.

Troubleshooting_Tree Start Side Effect Observed SideEffect Which side effect? Start->SideEffect Hypothermia Hypothermia SideEffect->Hypothermia Temp Drop Hypotension Hypotension SideEffect->Hypotension BP/HR Drop Behavioral_Supp Behavioral Suppression SideEffect->Behavioral_Supp Reduced Activity Action_Dose Lower Dose Hypothermia->Action_Dose Action_Env Control Environment Temp Hypothermia->Action_Env Action_Dose2 Titrate Dose Hypotension->Action_Dose2 Action_Route Check Admin. Route Hypotension->Action_Route Action_Dose3 Conduct Dose-Response Behavioral_Supp->Action_Dose3 Action_Test Use Behavioral Battery Behavioral_Supp->Action_Test

Caption: Troubleshooting decision tree for common Flesinoxan side effects.

References

Flesinoxan hydrochloride-induced hypothermia and experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flesinoxan (B1672771) hydrochloride, focusing on its hypothermic effects and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is flesinoxan hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective serotonin (B10506) receptor agonist with high affinity for the 5-HT1A receptor subtype.[1][2] Its primary mechanism of action involves the stimulation of central 5-HT1A receptors, which plays a crucial role in thermoregulation.[3] This stimulation leads to a dose-dependent decrease in body temperature, or hypothermia.[1][4][5]

Q2: What is the expected onset and duration of flesinoxan-induced hypothermia?

A2: In rats, the maximal hypothermic effect of flesinoxan administered subcutaneously occurs later than that of other 5-HT1A agonists like 8-OH-DPAT, and the effect fades more slowly.[1] In human volunteers receiving intravenous flesinoxan, temperature changes are typically measured over a period of 120 minutes.[4][5]

Q3: Can the hypothermic effect of flesinoxan be blocked or reversed?

A3: Yes, the hypothermic effect of flesinoxan can be attenuated or blocked by 5-HT1A receptor antagonists. Pre-treatment with the non-selective 5-HT1/2 antagonist methysergide (B1194908) or the 5-HT1A antagonist pindolol (B1678383) has been shown to reduce flesinoxan-induced hypothermia.[1][6] The selective 5-HT1A antagonist WAY 100635 can also antagonize the effects of flesinoxan.[7][8]

Q4: What are the common side effects observed during experiments with flesinoxan?

A4: In human studies, commonly reported side effects at higher doses include slight nausea, dizziness, and headache.[5][9] In animal studies, particularly at higher doses, behavioral suppression has been observed.[10] It is crucial to monitor subjects for any adverse reactions during the experiment.

Troubleshooting Guides

Problem 1: No significant hypothermic response is observed after flesinoxan administration.

  • Possible Cause 1: Incorrect Dosage. The hypothermic effect of flesinoxan is dose-dependent.[4][5] Very low doses may not produce a measurable temperature drop.

    • Solution: Review the literature for appropriate dose ranges for your specific animal model or experimental setup. A dose-response study may be necessary to determine the optimal dose for your desired effect.

  • Possible Cause 2: Drug Stability. Improper storage or handling of this compound can lead to degradation of the compound.

    • Solution: Ensure that this compound is stored according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment.

  • Possible Cause 3: Route of Administration. The bioavailability and pharmacokinetics of flesinoxan can vary with the route of administration (e.g., intravenous, subcutaneous, oral).[1][6]

    • Solution: Verify that the chosen route of administration is appropriate for your experimental goals and is consistent with established protocols. Ensure proper administration technique to guarantee the full dose is delivered.

Problem 2: Excessive or unexpected side effects are observed.

  • Possible Cause 1: Dose is too high. Higher doses of flesinoxan are associated with an increased incidence of side effects.[2][3]

    • Solution: Consider reducing the dose. If a strong hypothermic effect is still required, a dose-response curve can help identify a dose with an acceptable balance of efficacy and side effects.

  • Possible Cause 2: Interaction with other compounds. Flesinoxan's effects can be altered by other drugs, particularly those acting on the serotonergic or adrenergic systems.[6][11]

    • Solution: Carefully review all compounds being administered to the subjects. If possible, avoid co-administration with drugs known to interact with 5-HT1A agonists. If co-administration is necessary, conduct pilot studies to assess potential interactions.

Problem 3: High variability in temperature measurements between subjects.

  • Possible Cause 1: Environmental factors. Ambient temperature can influence the magnitude of the hypothermic response.

    • Solution: Maintain a consistent and controlled ambient temperature for all experimental subjects.

  • Possible Cause 2: Stress-induced hyperthermia. The stress of handling and temperature measurement can itself cause a transient increase in body temperature, potentially masking the hypothermic effect of flesinoxan.[7][12]

    • Solution: Acclimate subjects to the experimental procedures, including handling and temperature measurement, for a sufficient period before the start of the study. Use of radiotelemetry for continuous temperature monitoring can reduce handling stress.[12]

Data Presentation

Table 1: Dose-Dependent Hypothermic Effect of Flesinoxan in Humans

Dose (intravenous)Maximum Temperature Decrease (°C)Reference
7 µg/kgDose-related decrease[6]
14 µg/kgDose-related decrease[6]
0.5 mgSignificant decrease (p<0.003)[5]
1 mgSignificant decrease (p<0.0001)[5]

Table 2: Flesinoxan-Induced Hypothermia in Animal Models

Animal ModelDose and RouteKey FindingsReference
Rat3 mg/kg (s.c.)Produced a similar degree of hypothermia to 0.5 mg/kg 8-OH-DPAT.[1]
Mouse1.0 and 3.0 mg/kgCaused a relatively long-lasting hypothermia.[12]

Experimental Protocols

Protocol 1: Assessment of Flesinoxan-Induced Hypothermia in Human Volunteers

This protocol is a generalized summary based on published studies.[4][5]

  • Subject Selection: Recruit healthy male volunteers. Screen for any medical conditions or medications that could interfere with the study.

  • Experimental Design: Employ a double-blind, placebo-controlled, crossover design.

  • Drug Administration: Administer single doses of flesinoxan (e.g., 0.5 mg and 1 mg) or placebo intravenously over a 10-minute period. A washout period of at least one week should be implemented between treatments.

  • Temperature Measurement: Measure oral or core body temperature at baseline (e.g., -30 and 0 minutes) and at regular intervals post-infusion (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Analyze the change in body temperature from baseline for each treatment group using appropriate statistical methods.

Protocol 2: Investigation of Flesinoxan's Anxiolytic-like Effects in Mice using the Stress-Induced Hyperthermia Paradigm

This protocol is based on a study investigating the anxiolytic properties of flesinoxan.[12]

  • Animal Subjects: Use male mice. House them individually for a period before the experiment to establish stable baseline temperatures.

  • Drug Administration: Administer flesinoxan (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Temperature Measurement:

    • For a baseline temperature (T1), measure rectal temperature.

    • Induce stress by returning the mouse to its home cage for a set period (e.g., 10 minutes).

    • Measure rectal temperature again to obtain the stress-induced temperature (T2).

    • Alternatively, use radiotelemetry to continuously monitor body temperature and heart rate to minimize handling stress.

  • Data Analysis: Calculate the difference between T2 and T1 (ΔT) as a measure of stress-induced hyperthermia. Compare the ΔT values between the flesinoxan-treated groups and the vehicle control group.

Mandatory Visualizations

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan Hydrochloride Receptor 5-HT1A Receptor (Presynaptic & Postsynaptic) Flesinoxan->Receptor Binds to & Activates Neuron Serotonergic Neuron Receptor->Neuron Modulates Activity Effector Downstream Effector Systems Neuron->Effector Influences Response Hypothermia Effector->Response Leads to

Caption: Signaling pathway of flesinoxan-induced hypothermia.

Experimental_Workflow Subject Subject Acclimation (e.g., housing, handling) Baseline Baseline Temperature Measurement (T1) Subject->Baseline Drug Flesinoxan & Vehicle Preparation Admin Administer Flesinoxan or Vehicle Drug->Admin Baseline->Admin PostAdmin Post-Administration Period Admin->PostAdmin Measurement Temperature Measurement(s) (T2, etc.) PostAdmin->Measurement Calculate Calculate Temperature Change (e.g., ΔT = T2 - T1) Measurement->Calculate Compare Statistical Comparison between Groups Calculate->Compare Interpret Interpret Results Compare->Interpret

Caption: General experimental workflow for studying flesinoxan-induced hypothermia.

References

Flesinoxan Hydrochloride Behavioral Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Flesinoxan (B1672771) hydrochloride in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQs: General Properties and Handling

1. What is the mechanism of action of Flesinoxan hydrochloride?

Flesinoxan is a potent and selective 5-HT1A receptor agonist.[1] It displays differential activity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors.[2][3] This dual activity is crucial for interpreting its behavioral effects.

2. How should I dissolve and administer this compound?

This compound can be dissolved in saline (0.9% NaCl).[4] For in vivo studies, various vehicles can be used, and it's important to ensure complete dissolution to avoid variability in dosing. One recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] It is also soluble in a mixture of 10% DMSO and 90% corn oil.[3] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]

3. What are the known species and strain differences in response to Flesinoxan?

Different rodent strains can exhibit varied responses to Flesinoxan. For instance, in behavioral and physiological anxiety-related assays, C57BL/6J mice showed increased anxiety and decreased activity in response to Flesinoxan, while the high-anxiety 129S6/SvEvTac strain showed minimal behavioral effects.[5] However, anxiolytic-like effects were observed in the stress-induced hyperthermia paradigm in both strains.[5] These findings underscore the importance of considering the genetic background of the animals in your study.

Troubleshooting: Inconsistent Behavioral Results

1. My results are showing a mix of anxiolytic and sedative-like effects. Why is this happening?

This is a common observation with Flesinoxan and is highly dose-dependent. At lower doses (e.g., 0.1-0.5 mg/kg in mice), Flesinoxan tends to produce anxiolytic effects by inhibiting risk assessment behaviors.[1] At higher doses (e.g., 1.0 mg/kg and above), these anxiolytic effects can be confounded by significant reductions in general motor activity, such as decreased total arm entries and rearing in the elevated plus-maze.[1][6] This behavioral suppression can mask or mimic anxiolytic-like outcomes.

  • Recommendation: Conduct a thorough dose-response study to identify the optimal dose that produces anxiolytic effects without significant motor impairment in your specific experimental setup.

2. I'm observing variability in my antidepressant-like results from the Forced Swim Test. What could be the cause?

Variability in the Forced Swim Test (FST) can arise from several factors:

  • Dose: Both 1 and 3 mg/kg (s.c.) of Flesinoxan have been shown to significantly reduce immobility time in rats, indicating an antidepressant-like effect.[4][7] However, the dose-response relationship can be narrow, and higher doses might induce motor effects that interfere with swimming behavior.

  • Administration Schedule: The effects of Flesinoxan can differ between acute and chronic administration. While sub-acute administration has shown antidepressant potential in the FST,[4][7] the timing of administration relative to the test is critical.

  • Animal Handling and Stress: The FST is sensitive to prior stress. Ensure consistent handling and habituation procedures for all animals.[8]

3. Why do the effects of Flesinoxan seem to differ depending on the behavioral paradigm used?

Flesinoxan's complex pharmacological profile contributes to paradigm-dependent effects. As a full agonist at presynaptic 5-HT1A autoreceptors, it strongly inhibits serotonin (B10506) release. As a partial agonist at postsynaptic receptors, its effects depend on the baseline level of serotonergic tone in the specific brain regions mediating the behavior being measured.[2][3][9] For example, anxiolytic-like effects might be more prominent in tests where the underlying anxiety is driven by hyperactivity in certain serotonergic circuits.

Data Presentation

Table 1: Dose-Dependent Effects of Flesinoxan in Behavioral Assays
Behavioral Assay Species Dose Range Observed Effects Potential for Variability
Elevated Plus-MazeMice0.1-0.5 mg/kgAnxiolytic (reduced risk assessment)[1]At higher doses, anxiolytic effects are confounded by behavioral suppression (reduced motor activity).[1]
Elevated Plus-MazeMice1.0 mg/kgAnxiolytic (increased open arm time/entries) and behavioral suppression (reduced total entries and rearing)[1]Difficult to distinguish true anxiolysis from motor impairment.
Forced Swim TestRats1 and 3 mg/kg s.c.Antidepressant-like (reduced immobility)[4][7]Higher doses may affect swimming ability.
Open Field TestRatsHigh doseReduced hyperactivity in olfactory bulbectomized rats.[4][7]Can decrease general locomotor and rearing activity.[6]
Operant Conditioning (DRL)Rats0.1-3.0 mg/kgAntidepressant-like (decreased response rate, increased reinforcement rate)[10]Dose-dependent effects on response rates.[10]
Table 2: Factors Contributing to Variability in Flesinoxan Behavioral Studies
Factor Description Recommendations for Mitigation
Dose-Response Relationship Flesinoxan exhibits a narrow therapeutic window, with higher doses often causing sedation or motor impairment that can confound behavioral interpretations.[1][6]Conduct pilot studies to establish a clear dose-response curve for the desired behavioral effect in your specific animal strain and paradigm.
Presynaptic vs. Postsynaptic Action Acts as a full agonist at presynaptic 5-HT1A autoreceptors (inhibiting serotonin release) and a partial agonist at postsynaptic receptors.[2][3] The net effect depends on the balance of these actions in different brain regions.Acknowledge this dual mechanism in the interpretation of results. Consider using selective antagonists to dissect the contribution of pre- vs. postsynaptic receptors.
Animal Strain and Species Significant differences in behavioral and physiological responses to Flesinoxan have been documented between mouse strains (e.g., C57BL/6J vs. 129S6/SvEvTac).[5]Clearly report the species, strain, sex, and age of the animals used. Be cautious when comparing results across different strains.
Drug Formulation and Administration Incomplete dissolution or precipitation of this compound in the vehicle can lead to inconsistent dosing.Use appropriate solvents and vehicles (e.g., saline with solubilizing agents like DMSO, PEG300, Tween-80).[2][3] Visually inspect solutions for clarity before administration.
Habituation and Handling Lack of proper habituation to the testing environment and inconsistent handling can increase stress and variability in behavioral measures.[8][11]Implement a consistent handling and habituation protocol for at least 3-5 days prior to testing.[11]
Repeated Testing Repeated exposure to some behavioral tests, like the elevated plus-maze, can lead to tolerance or habituation, altering the response to the drug.Be cautious with repeated testing designs. If necessary, ensure adequate inter-trial intervals (e.g., several weeks).[12]

Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Effects

This protocol is adapted from standard EPM procedures and should be optimized for your specific laboratory conditions.[11][12][13][14]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Allow animals to habituate to the testing room for at least 45-60 minutes before the test.[11][14]

  • Drug Administration: Administer this compound or vehicle at the predetermined optimal dose and route. The pre-treatment time should be consistent (typically 30 minutes for subcutaneous or intraperitoneal injections).

  • Procedure:

    • Place the animal in the center of the maze, facing a closed arm.[11]

    • Allow the animal to freely explore the maze for a 5-minute session.[11][12]

    • Record the session using an overhead camera and automated tracking software.

  • Data Collection:

    • Primary measures: Time spent in the open arms and the number of entries into the open arms.

    • Secondary measures: Time spent in the closed arms, number of entries into the closed arms (as a measure of general activity), and ethological parameters like head dips and stretched-attend postures.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each animal to remove olfactory cues.[12]

Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-like Effects

This protocol is based on the widely used Porsolt forced swim test.[15][16]

  • Apparatus: A cylindrical container (e.g., 30 cm height, 12-20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[15]

  • Acclimation: Handle animals for several days leading up to the test to reduce stress.[8]

  • Procedure (Two-Day Protocol):

    • Day 1 (Pre-test): Place the animal in the water for a 15-minute session. This is to induce a state of behavioral despair. Remove the animal, dry it, and return it to its home cage.[16]

    • Day 2 (Test): Administer this compound or vehicle. After the appropriate pre-treatment time, place the animal back into the swim cylinder for a 5 or 6-minute session.[17]

  • Data Collection:

    • Record the entire session.

    • Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water).[16] A decrease in immobility time is indicative of an antidepressant-like effect.

    • Behaviors such as swimming and climbing can also be scored separately.

  • Important Considerations: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.[8]

Mandatory Visualizations

Flesinoxan_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Flesinoxan_Pre Flesinoxan Autoreceptor 5-HT1A Autoreceptor (Full Agonist Action) Flesinoxan_Pre->Autoreceptor Binds Serotonin_Release Serotonin (5-HT) Release Autoreceptor->Serotonin_Release Strongly Inhibits (-) Flesinoxan_Post Flesinoxan Postsynaptic_Receptor Postsynaptic 5-HT1A Receptor (Partial Agonist Action) Flesinoxan_Post->Postsynaptic_Receptor Binds Neuronal_Response Behavioral/Physiological Response Postsynaptic_Receptor->Neuronal_Response Modulates Flesinoxan_Admin Systemic Flesinoxan Administration Flesinoxan_Admin->Flesinoxan_Pre Flesinoxan_Admin->Flesinoxan_Post

Caption: Flesinoxan's dual 5-HT1A receptor signaling pathway.

Troubleshooting_Workflow Start Inconsistent Behavioral Results CheckDose Is a clear dose-response curve established? Start->CheckDose CheckActivity Is general locomotor activity measured and controlled for? CheckDose->CheckActivity Yes ActionDose Conduct Pilot Dose-Response Study CheckDose->ActionDose No CheckStrain Are animal strain, age, and sex consistent? CheckActivity->CheckStrain Yes ActionActivity Incorporate open field test or activity measures in EPM/FST CheckActivity->ActionActivity No CheckFormulation Is the drug formulation and administration consistent? CheckStrain->CheckFormulation Yes ActionStrain Standardize animal characteristics and report them clearly CheckStrain->ActionStrain No ActionFormulation Verify solubility, vehicle prep, and administration technique CheckFormulation->ActionFormulation No Review Review protocol and re-analyze data CheckFormulation->Review Yes ActionDose->CheckActivity ActionActivity->CheckStrain ActionStrain->CheckFormulation ActionFormulation->Review

Caption: Troubleshooting logic for Flesinoxan behavioral experiments.

References

Overcoming Flesinoxan hydrochloride delivery challenges in the brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the delivery of Flesinoxan (B1672771) hydrochloride to the brain.

Troubleshooting Guides

This section provides solutions to common problems encountered during pre-clinical research involving Flesinoxan hydrochloride and its delivery to the central nervous system (CNS).

Problem IDIssuePossible CausesSuggested Solutions
FH-BD-001 Low brain concentration of Flesinoxan detected in vivo. 1. Poor Blood-Brain Barrier (BBB) Penetration: Flesinoxan may have inherent physicochemical properties that limit its ability to cross the BBB. 2. P-glycoprotein (P-gp) Efflux: Flesinoxan may be a substrate for efflux transporters like P-gp at the BBB, actively removing it from the brain. 3. Rapid Metabolism: The compound might be quickly metabolized in the periphery or at the BBB. 4. Formulation Issues: Poor solubility or instability of the formulation can lead to low bioavailability.1. Confirm BBB Penetration: Conduct a preliminary in vitro BBB model study (e.g., PAMPA-BBB assay) to assess passive permeability. 2. Investigate P-gp Efflux: Perform an in vitro P-gp substrate assay using MDCK-MDR1 cells. If confirmed, consider co-administration with a P-gp inhibitor (e.g., verapamil, zosuquidar) in preclinical models. 3. Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions. 4. Optimize Formulation: Refer to the "Experimental Protocols" section for formulation strategies to enhance solubility and stability.
FH-BD-002 High variability in brain concentration between subjects. 1. Inconsistent Dosing: Inaccurate or inconsistent administration of Flesinoxan. 2. Genetic Polymorphisms: Variations in efflux transporter expression (e.g., ABCB1 gene for P-gp) among animal subjects. 3. Differences in Metabolism: Individual differences in metabolic enzyme activity.1. Refine Dosing Technique: Ensure accurate and consistent administration volumes and techniques. For oral administration, consider fasting protocols. 2. Genotype Subjects: If possible, genotype the animals for relevant transporters. 3. Increase Sample Size: A larger sample size can help to account for biological variability.
FH-BD-003 Flesinoxan formulation is unstable for in vivo studies. 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions, which can lead to precipitation. 2. Degradation: The compound may be susceptible to hydrolysis or oxidation in certain vehicles.1. Solubility Enhancement: Use co-solvents (e.g., DMSO, PEG400) or cyclodextrins. Prepare fresh solutions before each experiment. 2. pH Adjustment: Determine the optimal pH for stability and solubility. 3. Nanoparticle Formulation: Encapsulating Flesinoxan in nanoparticles can improve stability (see "Experimental Protocols").
FH-BD-004 Unexpected behavioral or physiological effects in animal models. 1. Off-Target Effects: Flesinoxan may interact with other receptors or targets besides the 5-HT1A receptor. 2. Dose-Related Effects: The observed effects may be due to the specific dose used, potentially leading to receptor overstimulation or desensitization.[1][2] 3. Metabolite Activity: Active metabolites of Flesinoxan could be contributing to the observed effects.1. Receptor Binding Profile: Review the literature for the full receptor binding profile of Flesinoxan. 2. Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window.[3][4] 3. Metabolite Profiling: Identify and characterize the activity of major metabolites.

Frequently Asked Questions (FAQs)

1. What are the main challenges in delivering this compound to the brain?

The primary challenges include its potential for poor blood-brain barrier (BBB) penetration and its susceptibility to efflux by transporters such as P-glycoprotein (P-gp). Additionally, its limited aqueous solubility can pose formulation challenges for achieving therapeutic concentrations in the brain.

2. Is this compound a substrate for P-glycoprotein (P-gp)?

While direct studies on Flesinoxan as a P-gp substrate are not extensively published, its chemical structure suggests it may be a candidate for P-gp mediated efflux. If low brain concentrations are observed despite good systemic exposure, it is highly recommended to perform an in vitro P-gp substrate assay to confirm this interaction.

3. What formulation strategies can be used to improve the brain delivery of Flesinoxan?

Several strategies can be employed:

  • Nanoparticle Encapsulation: Formulating Flesinoxan into polymeric nanoparticles (e.g., PLGA) can protect it from degradation, improve its pharmacokinetic profile, and potentially enhance its transport across the BBB.

  • Intranasal Delivery: Bypassing the BBB via the olfactory and trigeminal nerves is a promising non-invasive approach. Formulations such as nanoemulsions or mucoadhesive gels can be used to enhance nasal residence time and absorption.[5]

  • Use of Permeability Enhancers: Co-administration with agents that transiently open the tight junctions of the BBB can increase Flesinoxan's brain uptake.

4. How can I measure the concentration of Flesinoxan in brain tissue?

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying Flesinoxan in brain homogenates.[6][7][8] This technique offers high sensitivity and selectivity. For monitoring dynamic changes in extracellular Flesinoxan levels in specific brain regions of living animals, in vivo microdialysis is the preferred method.

5. What is the expected brain-to-plasma concentration ratio for Flesinoxan?

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₇ClFN₃O₄MedChemExpress
Molecular Weight 455.92 g/mol MedChemExpress
Solubility ≥ 2.08 mg/mL in 10% DMSO + 90% corn oilMedChemExpress
pKa (Not explicitly found in searches)-
LogP (Not explicitly found in searches)-

Table 2: Comparative Brain Penetration of Flesinoxan

CompoundRelative Brain ConcentrationTime PointAdministration RouteSpeciesReference
[3H]Flesinoxan Lower9 minutesIntravenousRat[9]
[3H]8-OH-DPAT Higher9 minutesIntravenousRat[9]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size).

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • This compound.

  • Known P-gp substrate (e.g., digoxin) as a positive control.

  • Known P-gp inhibitor (e.g., verapamil).

  • LC-MS/MS system for quantification.

Methodology:

  • Seed MDCK-MDR1 and MDCK cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare Flesinoxan solutions in HBSS at the desired concentration.

  • Apical to Basolateral (A-B) Transport: Add the Flesinoxan solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the Flesinoxan solution to the basolateral chamber and collect samples from the apical chamber at the same time points.

  • To confirm P-gp mediated transport, repeat the B-A transport experiment in the presence of a P-gp inhibitor (verapamil).

  • Quantify the concentration of Flesinoxan in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Interpretation:

  • An efflux ratio greater than 2 in MDCK-MDR1 cells and close to 1 in wild-type MDCK cells suggests that Flesinoxan is a P-gp substrate.

  • A reduction in the efflux ratio in the presence of a P-gp inhibitor further confirms this finding.

Protocol 2: Formulation of Flesinoxan-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its stability and potential for brain delivery.

Materials:

  • This compound.

  • PLGA (50:50 lactide:glycolide ratio).

  • Polyvinyl alcohol (PVA).

  • Dichloromethane (DCM).

  • Deionized water.

  • Homogenizer or sonicator.

  • Centrifuge.

  • Lyophilizer.

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: In Vivo Brain Microdialysis for Flesinoxan Quantification

Objective: To measure the extracellular concentration of Flesinoxan in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate molecular weight cut-off).

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic administration.

  • Fraction collector.

  • LC-MS/MS system.

Methodology:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for Flesinoxan concentration using LC-MS/MS.

  • Data Analysis: Plot the extracellular concentration of Flesinoxan over time to determine its pharmacokinetic profile in the brain.

Mandatory Visualizations

Flesinoxan_Delivery_Challenges cluster_challenges Delivery Challenges cluster_solutions Potential Solutions Challenge1 Poor BBB Permeability Solution1 Nanoparticle Formulation Challenge1->Solution1 Solution2 Intranasal Delivery Challenge1->Solution2 Challenge2 P-glycoprotein Efflux Solution3 Co-administration with P-gp Inhibitor Challenge2->Solution3 Challenge3 Formulation Instability Challenge3->Solution1 Flesinoxan Flesinoxan HCl Flesinoxan->Challenge1 Flesinoxan->Challenge2 Flesinoxan->Challenge3 Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Analysis A Flesinoxan Formulation (e.g., Nanoparticles) B Physicochemical Characterization A->B C P-gp Substrate Assay (MDCK-MDR1 cells) B->C D Animal Dosing C->D E Brain Microdialysis D->E F Brain Tissue Homogenization D->F G LC-MS/MS Quantification E->G F->G Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Flesinoxan_pre Flesinoxan HT1A_auto 5-HT1A Autoreceptor Flesinoxan_pre->HT1A_auto Gi Gi HT1A_auto->Gi activates AC_pre Adenylate Cyclase Gi->AC_pre inhibits cAMP_pre cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Serotonin_release Serotonin (B10506) Release PKA_pre->Serotonin_release decreases Serotonin Serotonin Serotonin_release->Serotonin releases HT1A_post 5-HT1A Receptor Serotonin->HT1A_post G_post G-protein HT1A_post->G_post activates K_channel K+ Channel G_post->K_channel opens Hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->Hyperpolarization

References

How to manage Flesinoxan hydrochloride-induced anxiety in initial trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing potential anxiogenic effects observed during initial trials with Flesinoxan (B1672771) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why might Flesinoxan, a 5-HT1A receptor agonist, induce anxiety in early-stage experiments?

A1: Flesinoxan is a potent and selective 5-HT1A serotonin (B10506) receptor agonist.[1] These receptors are located both presynaptically on serotonin-producing neurons in the dorsal raphe nucleus (as autoreceptors) and postsynaptically in various brain regions. The initial anxiety-like response is hypothesized to stem from the activation of presynaptic 5-HT1A autoreceptors. This activation leads to a temporary reduction in the firing rate of serotonin neurons, causing a decrease in overall serotonin release.[2][3] This initial dip in synaptic serotonin can manifest as a transient anxiogenic effect before the therapeutic anxiolytic effects, mediated by the desensitization of these autoreceptors and the direct stimulation of postsynaptic 5-HT1A receptors, take hold.[3]

Q2: How does the initial anxiogenic profile of Flesinoxan compare to other serotonergic agents?

A2: The transient anxiety sometimes seen with Flesinoxan is mechanistically similar to the initial agitation or anxiety reported with Selective Serotonin Reuptake Inhibitors (SSRIs).[2] SSRIs also increase serotonin levels in the synapse, which can activate the same inhibitory 5-HT1A autoreceptors and temporarily decrease neuronal firing.[4] In a pilot study with panic disorder patients, higher doses of flesinoxan (up to 2.4 mg/day) were associated with a worsening of symptoms, with anxiety being a frequently reported adverse event.[5]

Q3: What is the expected timeline for the anxiogenic effects to subside and anxiolytic effects to appear?

A3: The anxiogenic phase is typically acute and transient. The desired anxiolytic effects are dependent on the gradual desensitization of the 5-HT1A autoreceptors. While specific timelines for Flesinoxan are not definitively established in the literature, the principle is analogous to SSRIs, where therapeutic effects can take several weeks to fully manifest.[6] Chronic administration is generally required to achieve a stable, anxiolytic response.

Troubleshooting Guide

Issue: My animal models exhibit increased anxiety-like behaviors (e.g., reduced open-arm time in Elevated Plus Maze) after initial Flesinoxan administration.

This is a recognized phenomenon with potent 5-HT1A agonists. Below are potential mitigation strategies and the rationale for each.

Solution 1: Implement a Dose-Titration Protocol

Rationale: A gradual increase in the dose of Flesinoxan allows for a slower, more controlled desensitization of the presynaptic 5-HT1A autoreceptors. This can blunt the initial sharp decrease in serotonin neuron firing, thereby minimizing the anxiogenic response. This approach is a standard practice for initiating SSRI treatment in clinical settings to improve tolerability.[7]

Experimental Protocol: Sample Dose-Titration Schedule for Rodent Models

This protocol is a suggested starting point and should be optimized for your specific model and experimental goals.

Phase Day(s) Flesinoxan HCl Dose (s.c.) Objective
Acclimation 1-3Vehicle OnlyEstablish baseline behavioral response to injection stress.
Initiation 4-625% of Target DoseInitiate 5-HT1A autoreceptor engagement with minimal impact.
Escalation 1 7-950% of Target DoseGradually increase agonist concentration to drive autoreceptor desensitization.
Escalation 2 10-1275% of Target DoseApproach target dose while managing potential side effects.
Target Dose 13+100% of Target DoseMaintain target dose for therapeutic effect assessment.
Solution 2: Co-administration with a 5-HT1A Autoreceptor Antagonist

Rationale: Co-administering a compound that preferentially blocks presynaptic 5-HT1A autoreceptors can prevent Flesinoxan from inhibiting serotonin neuron firing. This allows Flesinoxan to act more immediately on postsynaptic 5-HT1A receptors, which is believed to mediate the anxiolytic effect. Pindolol (B1678383) is a well-studied agent in this context, though it also possesses weak partial agonist properties at 5-HT1A receptors.[4][8] This strategy has been shown to accelerate the antidepressant response of SSRIs and 5-HT1A agonists like buspirone.[2]

Experimental Protocol: Flesinoxan and Pindolol Co-administration

  • Subject Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Pindolol + Vehicle

    • Group 3: Vehicle + Flesinoxan

    • Group 4: Pindolol + Flesinoxan

  • Dosing Regimen:

    • Administer (-)pindolol (e.g., 5-15 mg/kg, i.p.) 30 minutes prior to Flesinoxan administration. Pindolol has been shown to attenuate the inhibitory effect of 5-HT1A activation on serotonin neuron firing.[4]

    • Administer the target dose of Flesinoxan (e.g., 0.1-1.0 mg/kg, s.c.).[1]

  • Behavioral Assessment:

    • Conduct behavioral testing (e.g., Elevated Plus Maze, Stress-Induced Hyperthermia) 30-60 minutes after Flesinoxan administration.

  • Endpoint Measurement:

    • Primary: Anxiety-like behavior scores (e.g., time in open arms, number of entries).

    • Secondary (Optional): Microdialysis in the dorsal raphe nucleus to confirm the prevention of serotonin release reduction.

Visualized Workflows and Pathways

Flesinoxan_Mechanism Figure 1. Flesinoxan's Dual Site of Action cluster_Pre Presynaptic Neuron (Dorsal Raphe) cluster_Post Postsynaptic Neuron (e.g., Hippocampus) Pre_Neuron Serotonin (5-HT) Neuron Autoreceptor 5-HT1A Autoreceptor Synapse Synaptic Cleft (5-HT Release) Pre_Neuron->Synapse Reduced 5-HT Release Autoreceptor->Pre_Neuron Inhibits Firing Post_Neuron Receiving Neuron Post_Receptor Postsynaptic 5-HT1A Receptor Anxiolytic Therapeutic Anxiolytic Effect Post_Neuron->Anxiolytic Post_Receptor->Post_Neuron Hyperpolarization (Anxiolysis) Flesinoxan Flesinoxan HCl Flesinoxan->Autoreceptor 1. Acute Agonism Flesinoxan->Post_Receptor 2. Chronic Agonism Anxiogenic Initial Anxiogenic Effect (Reduced 5-HT Firing) Synapse->Anxiogenic Troubleshooting_Workflow Figure 2. Troubleshooting Anxiogenic Effects Start Start: Flesinoxan Trial Observe Observe Animal Behavior (First 1-5 Days) Start->Observe Anxiety Anxiety-like Behavior Observed? Observe->Anxiety NoAnxiety No Significant Anxiogenic Effect. Proceed with Protocol. Anxiety->NoAnxiety No Implement Implement Mitigation Strategy Anxiety->Implement Yes Titrate Option A: Initiate Dose-Titration Protocol Implement->Titrate Choose Strategy CoAdmin Option B: Co-administer with Pindolol Implement->CoAdmin Choose Strategy Reassess Re-assess Behavior Titrate->Reassess CoAdmin->Reassess Success Anxiety Mitigated. Continue Experiment. Reassess->Success Yes Failure Anxiety Persists. Re-evaluate Dose/Compound. Reassess->Failure No

References

Interpreting biphasic dose-response to Flesinoxan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flesinoxan (B1672771) hydrochloride. The information is designed to help interpret biphasic dose-response curves and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Flesinoxan hydrochloride and what is its primary mechanism of action?

This compound is a potent and selective 5-HT1A receptor agonist belonging to the phenylpiperazine class.[1] Its primary mechanism of action is to bind to and activate serotonin (B10506) 1A (5-HT1A) receptors. These receptors are found in the central nervous system and are involved in regulating mood, anxiety, and other physiological processes.[2] Flesinoxan has been investigated for its potential antihypertensive, antidepressant, and anxiolytic effects.[1][3]

Q2: What is a biphasic dose-response, and how does it relate to Flesinoxan?

A biphasic dose-response, also known as a non-monotonic dose-response, is a phenomenon where a substance elicits opposite effects at low and high doses. In the context of Flesinoxan, this means that low doses may produce a therapeutic effect, such as anxiety reduction, while higher doses may lead to a diminished effect, no effect, or even an adverse or opposite effect, like increased anxiety or behavioral suppression.[4][5] This type of response curve is a critical consideration in experimental design and data interpretation.

Q3: What could cause a biphasic dose-response to Flesinoxan?

The biphasic effects of Flesinoxan are likely due to its complex interactions with the 5-HT1A receptor system. Here are some potential mechanisms:

  • Autoreceptor vs. Postsynaptic Receptor Activation: At low doses, Flesinoxan may preferentially activate presynaptic 5-HT1A autoreceptors on serotonin neurons. This reduces the firing rate of these neurons and overall serotonin release, which can contribute to anxiolytic effects.[6] At higher doses, Flesinoxan may more strongly activate postsynaptic 5-HT1A receptors in various brain regions, potentially leading to a different set of physiological responses that could counteract the initial effects or produce new ones.[7]

  • Receptor Desensitization: Chronic or high-dose acute exposure to a potent agonist like Flesinoxan can lead to the desensitization of 5-HT1A receptors.[8] This means the receptors become less responsive to the drug, which could explain a reduced effect at higher concentrations.

  • Off-Target Effects: While Flesinoxan is highly selective for the 5-HT1A receptor, at very high concentrations, the possibility of off-target effects at other receptors cannot be entirely ruled out, potentially contributing to a complex dose-response relationship.

Troubleshooting Guide

Problem 1: I am observing a U-shaped or inverted U-shaped dose-response curve in my behavioral experiment with Flesinoxan. What does this mean and how do I proceed?

Answer: An inverted U-shaped dose-response curve is a classic example of a biphasic effect.

  • Interpretation: This suggests that the optimal therapeutic window for Flesinoxan in your experimental model is within the lower to mid-range of the doses you tested. The descending part of the curve at higher doses indicates a loss of efficacy or the emergence of confounding effects such as behavioral suppression.[4]

  • Recommendations:

    • Expand the Dose Range: Test a wider range of doses, including several lower concentrations, to more accurately define the ascending part of the curve and the peak effective dose.

    • Behavioral Monitoring: Carefully observe the animals for any signs of sedation, motor impairment, or other behavioral changes at higher doses that could interfere with the primary outcome measure.

    • Pharmacokinetic Analysis: Consider the time course of drug action. The biphasic effect might be time-dependent. Measure drug concentration in the brain at different time points post-administration.

Problem 2: My in vitro assay (e.g., cAMP measurement) is showing a plateau or even a decrease in signaling at high concentrations of Flesinoxan. Is this expected?

Answer: Yes, this can be an expected outcome.

  • Interpretation: This could be due to receptor desensitization or internalization at high agonist concentrations. Prolonged or intense stimulation of G-protein coupled receptors like the 5-HT1A receptor can trigger cellular mechanisms that reduce the number of receptors on the cell surface or uncouple them from their signaling pathways.

  • Recommendations:

    • Time-Course Experiment: Perform a time-course experiment to see if the response decreases over time at a high, fixed concentration of Flesinoxan.

    • Receptor Expression Analysis: Use techniques like Western blotting or immunocytochemistry to assess the levels of 5-HT1A receptor protein on the cell surface after treatment with different concentrations of Flesinoxan.

    • Washout Experiment: After stimulating with a high concentration of Flesinoxan, wash the cells and re-stimulate with a lower concentration to see if the response can be recovered. This can provide insights into the reversibility of the desensitization.

Data Presentation

Table 1: Summary of Flesinoxan Dose-Response in Preclinical Behavioral Models

Animal Model Species Dose Range (mg/kg, s.c.) Effect at Low Doses Effect at High Doses Citation
Forced Swim TestRat1 and 3Reduced immobility time (antidepressant-like)Reduced immobility time (antidepressant-like)[3][9]
Olfactory Bulbectomy "Open Field"Rat1 and 3No significant effectReduced hyperactivity (antidepressant-like)[3][9]
Shock-Probe Burying ParadigmRat1 and 3Reduced burying and freezing (anxiolytic)Reduced burying and freezing (anxiolytic) with increased plasma corticosterone (B1669441) and glucose at 3 mg/kg[10]
Murine Elevated Plus-MazeMouse0.1 - 1.0Reduced risk assessment behaviors (anxiolytic)Anxiolytic profile with behavioral suppression (reduced total arm entries and rearing)[4]

Table 2: Neuroendocrine and Physiological Responses to Flesinoxan in Humans

Parameter Dose (intravenous) Response Citation
Body Temperature7 and 14 µg/kgDose-related decrease[11]
Growth Hormone7 and 14 µg/kgDose-related increase[11]
ACTH7 and 14 µg/kgDose-related increase[11]
Cortisol7 and 14 µg/kgDose-related increase[11]
Prolactin7 and 14 µg/kgDose-related increase[11]
Cortisol Response (in depressed patients)Not specifiedSignificantly lower in suicide attempters vs. non-attempters[12]
Temperature Response (in depressed patients)Not specifiedSignificantly lower in suicide attempters vs. non-attempters[12]

Experimental Protocols

Protocol 1: In Vivo Assessment of Anxiolytic-like Effects in the Elevated Plus-Maze (EPM)

  • Animals: Male mice (e.g., DBA/2 strain) housed under standard laboratory conditions.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline). Prepare fresh on the day of the experiment.

  • Dosing: Administer Flesinoxan or vehicle via subcutaneous (s.c.) injection at a volume of 10 ml/kg. A recommended dose range to investigate biphasic effects is 0.1, 0.3, 0.5, and 1.0 mg/kg.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • 30 minutes after injection, place the mouse in the center of the elevated plus-maze, facing an open arm.

    • Record the behavior for a 5-minute session using a video camera.

    • Score the following parameters:

      • Number of entries into open and closed arms.

      • Time spent in open and closed arms.

      • Number of stretched-attend postures.

      • Number of closed arm returns.

      • Total number of arm entries.

      • Rearing frequency.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.

Protocol 2: In Vitro 5-HT1A Receptor Activation Assay (cAMP Inhibition)

  • Cell Line: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluency.

  • Assay Procedure:

    • Seed the cells into a multi-well plate.

    • On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for an additional 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the Flesinoxan concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of the maximal inhibition) and the Emax (maximal inhibition of forskolin-stimulated cAMP production).

Mandatory Visualizations

Flesinoxan_Biphasic_Response cluster_dose Flesinoxan Dose cluster_receptors 5-HT1A Receptors cluster_effects Observed Effects Low Dose Low Dose Presynaptic Autoreceptors Presynaptic Autoreceptors Low Dose->Presynaptic Autoreceptors Preferential Activation High Dose High Dose High Dose->Presynaptic Autoreceptors Postsynaptic Receptors Postsynaptic Receptors High Dose->Postsynaptic Receptors Strong Activation Receptor Desensitization Receptor Desensitization High Dose->Receptor Desensitization Anxiolytic Effect Anxiolytic Effect Presynaptic Autoreceptors->Anxiolytic Effect Reduced Serotonin Release Behavioral Suppression Behavioral Suppression Postsynaptic Receptors->Behavioral Suppression Receptor Desensitization->Anxiolytic Effect Reduced Efficacy

Caption: Logical relationship of Flesinoxan's biphasic dose-response.

signaling_pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates ERK ERK Pathway Receptor->ERK Modulates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduces Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Caption: Simplified 5-HT1A receptor signaling pathway activated by Flesinoxan.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Flesinoxan Solutions (Vehicle and Multiple Doses) B Acclimate Animals to Testing Environment A->B C Administer Flesinoxan/Vehicle (e.g., s.c. injection) B->C D Wait for Drug Absorption (e.g., 30 minutes) C->D E Conduct Behavioral Test (e.g., Elevated Plus-Maze) D->E F Score Behavioral Parameters E->F G Statistical Analysis (e.g., ANOVA) F->G H Plot Dose-Response Curve G->H

Caption: General experimental workflow for in vivo behavioral studies with Flesinoxan.

References

Adjusting Flesinoxan hydrochloride protocol for different rodent strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Flesinoxan hydrochloride in different rodent strains. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented for easy comparison.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses within the same strain. - Animal Handling Stress: Improper handling can significantly alter baseline anxiety levels and drug responses.[1] - Environmental Factors: Differences in housing conditions, light cycles, or noise levels can affect experimental outcomes. - Inconsistent Drug Administration: Variations in injection volume, speed, or site can lead to differing absorption rates.[2][3][4]- Implement a consistent and gentle handling protocol for all animals.[1] - Standardize environmental conditions for all experimental groups. - Ensure all personnel are thoroughly trained in the chosen administration technique to maintain consistency.[2][3][4]
Unexpected or paradoxical effects of Flesinoxan (e.g., increased anxiety). - Strain-Specific Responses: Certain strains may exhibit unique reactions to 5-HT1A receptor agonists. For instance, C57BL/6J mice have shown increased anxiety-like behavior in some paradigms. - Dose-Dependent Effects: The dose of Flesinoxan can influence its effect, with different dosages potentially leading to opposing outcomes.[5] - Off-Target Effects: Although selective, high concentrations of Flesinoxan might interact with other receptors.- Carefully select the rodent strain based on the research question and known baseline characteristics. - Conduct a dose-response study to determine the optimal dose for the desired effect in the chosen strain. - If unexpected effects persist, consider using a lower dose or a different 5-HT1A agonist.
Reduced or absent drug efficacy. - Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability.[6] - Drug Degradation: Improper storage or preparation of the this compound solution can lead to loss of potency. - Strain Insensitivity: Some strains may be less sensitive to 5-HT1A agonists due to differences in receptor density or signaling pathways.[7][8]- Select an appropriate administration route (e.g., subcutaneous or intraperitoneal injection for systemic effects).[6] - Prepare fresh solutions of this compound and store them according to the manufacturer's instructions. - Consider using a different strain with known sensitivity to 5-HT1A agonists or increasing the dose after careful dose-response evaluation.
Difficulty in replicating results from other studies. - Differences in Experimental Protocols: Minor variations in methodology can lead to significant differences in results. - Supplier-Specific Animal Characteristics: Rodents from different vendors may exhibit subtle physiological and behavioral differences. - Sex Differences: Male and female rodents can respond differently to serotonergic drugs.- Meticulously replicate the original study's protocol, including animal strain, age, sex, and all experimental procedures. - Source animals from the same vendor as the original study if possible. - If using both sexes, analyze the data separately to identify any sex-specific effects.

Frequently Asked Questions (FAQs)

Q1: How does the mechanism of action of Flesinoxan influence experimental design?

A1: Flesinoxan is a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[9] These receptors are G-protein coupled and are found both on serotonin neurons themselves (as autoreceptors) and on non-serotonergic neurons in various brain regions (as postsynaptic receptors).[7] Activation of 5-HT1A receptors generally leads to neuronal hyperpolarization and reduced neuronal firing.[7] When designing an experiment, it is crucial to consider that the effects of Flesinoxan can be biphasic. At low doses, it may preferentially act on presynaptic autoreceptors, reducing serotonin release, while at higher doses, it will also activate postsynaptic receptors, leading to more widespread effects.

Q2: What are the key considerations when choosing a rodent strain for Flesinoxan studies?

A2: The choice of rodent strain is critical as it can significantly impact the outcome of your study. Key factors to consider include:

  • Baseline Anxiety Levels: Strains like BALB/c mice are known for their high anxiety-like behavior, while C57BL/6 mice are generally considered less anxious.

  • Serotonergic System Differences: Strains can differ in the density and sensitivity of their 5-HT1A receptors.[8][10][11] For example, Sprague-Dawley rats have been reported to be more responsive to 5-HT1A receptor agonists compared to Fischer rats.

  • Metabolic Rate: Different strains can metabolize drugs at different rates, which may necessitate adjustments in dosing.

  • Behavioral Response to Novelty: Strains vary in their response to new environments and handling, which can influence behavioral assays.

Q3: How should I determine the appropriate dose of Flesinoxan for my experiment?

A3: The optimal dose of Flesinoxan will depend on the rodent strain, the intended effect, and the route of administration. It is highly recommended to perform a pilot dose-response study. A common starting point for subcutaneous (s.c.) administration in rats is in the range of 0.1 to 5 mg/kg, while for mice, a range of 0.3 to 3.0 mg/kg has been used.[3][9][12] Always start with lower doses and carefully observe the animals for both desired effects and any adverse reactions.

Q4: What are the recommended routes of administration for Flesinoxan in rodents?

A4: The most common routes for systemic administration are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[6] These routes provide reliable and relatively rapid absorption. Oral gavage is another option, though bioavailability may be lower and more variable. The choice of route should be guided by the experimental question and the desired pharmacokinetic profile.

Q5: What are some common behavioral tests used to assess the effects of Flesinoxan?

A5: A variety of behavioral paradigms can be used, including:

  • Anxiety-related behavior: Elevated plus maze, open field test, light-dark box.

  • Depression-related behavior: Forced swim test, tail suspension test.

  • Social behavior: Social interaction test.

  • Cognitive function: Novel object recognition, Morris water maze.

The choice of test will depend on the specific hypothesis being investigated.

Data Summary Tables

Table 1: Flesinoxan Dosages and Effects in Different Rat Strains

Strain Dose Range (mg/kg) Route of Administration Observed Effects Reference(s)
Sprague-Dawley 1 - 3s.c.Reduced immobility in forced swim test.[12]
Sprague-Dawley 2.5 - 5 (daily)s.c. (osmotic minipumps)Decreased firing of dorsal raphe serotonin neurons.[13]
Sprague-Dawley 5i.p.Reduction in regional 5-HT synthesis.[14]
Wistar 0.3 - 1.0s.c.Dose-dependent decrease in extracellular 5-HT in the median raphe and dorsal hippocampus.[10]
Wistar 1.5p.o.Elicited discriminative stimulus effects.[4]

Table 2: Flesinoxan Dosages and Effects in Different Mouse Strains

Strain Dose Range (mg/kg) Route of Administration Observed Effects Reference(s)
C57BL/6J 0.3 - 3.0s.c.Increased anxiety-like behavior and decreased activity in open-field and light-dark tests.[3][9]
129S6/SvEvTac 0.3 - 3.0s.c.Minimal behavioral effects in open-field and light-dark tests; anxiolytic-like effects in stress-induced hyperthermia.[3][9]

Experimental Protocols

Protocol 1: Acute Flesinoxan Administration in Rats for Behavioral Testing
  • Animals: Male Sprague-Dawley or Wistar rats (250-300g). House animals individually for at least one week before the experiment with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.

  • Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline. For a 1 mg/kg dose, dissolve 1 mg of Flesinoxan per ml of saline.

  • Administration: Administer Flesinoxan or vehicle (saline) via subcutaneous (s.c.) injection in the loose skin on the back of the neck at a volume of 1 ml/kg.

  • Behavioral Testing: 30 minutes after injection, place the rat in the desired behavioral apparatus (e.g., elevated plus maze, open field). Record the session for later analysis.

  • Data Analysis: Score the behavioral parameters relevant to the test (e.g., time spent in open arms, total distance moved). Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Chronic Flesinoxan Administration in Mice via Osmotic Minipumps
  • Animals: Male C57BL/6J or BALB/c mice (8-10 weeks old). House animals in groups before surgery.

  • Osmotic Minipump Preparation: Based on the desired daily dose (e.g., 5 mg/kg/day) and the pump's flow rate and duration, calculate the required concentration of this compound solution in sterile saline. Fill the osmotic minipumps (e.g., Alzet model 1007D for 7-day delivery) with the Flesinoxan solution or vehicle.

  • Surgery: Anesthetize the mouse with isoflurane. Make a small subcutaneous incision on the back, between the shoulder blades. Insert the filled osmotic minipump. Suture the incision. Provide post-operative analgesia as per approved institutional protocols.

  • Post-Operative Care: Monitor the mice daily for any signs of distress or infection.

  • Behavioral or Neurochemical Analysis: At the end of the treatment period (e.g., 14 days), perform the desired experimental procedures.

Visualizations

Signaling Pathway of Flesinoxan at the 5-HT1A Receptor

Flesinoxan_Signaling cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron Flesinoxan_pre Flesinoxan 5HT1A_Autoreceptor 5-HT1A Autoreceptor Flesinoxan_pre->5HT1A_Autoreceptor Gi_pre Gi Protein 5HT1A_Autoreceptor->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre inhibits GIRK_pre ↑ K+ Conductance (GIRK) Gi_pre->GIRK_pre activates cAMP_pre ↓ cAMP AC_pre->cAMP_pre Hyperpolarization_pre Hyperpolarization GIRK_pre->Hyperpolarization_pre Serotonin_Release ↓ Serotonin Release Hyperpolarization_pre->Serotonin_Release Flesinoxan_post Flesinoxan 5HT1A_Receptor_post Postsynaptic 5-HT1A Receptor Flesinoxan_post->5HT1A_Receptor_post Gi_post Gi Protein 5HT1A_Receptor_post->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post inhibits GIRK_post ↑ K+ Conductance (GIRK) Gi_post->GIRK_post activates cAMP_post ↓ cAMP AC_post->cAMP_post Hyperpolarization_post Hyperpolarization (Inhibitory Postsynaptic Potential) GIRK_post->Hyperpolarization_post Neuronal_Activity ↓ Neuronal Firing Hyperpolarization_post->Neuronal_Activity

Caption: Flesinoxan's activation of presynaptic and postsynaptic 5-HT1A receptors.

Experimental Workflow for Adjusting Flesinoxan Protocol

Experimental_Workflow Start Start: Define Research Question and Hypothesis Strain_Selection Select Rodent Strain (e.g., Sprague-Dawley, C57BL/6) Start->Strain_Selection Literature_Review Review Literature for Existing Protocols and Strain Characteristics Strain_Selection->Literature_Review Dose_Response Pilot Dose-Response Study (e.g., 0.1, 1, 5 mg/kg) Literature_Review->Dose_Response Route_Selection Select Administration Route (s.c., i.p., p.o.) Dose_Response->Route_Selection Main_Experiment Conduct Main Experiment with Optimized Dose and Route Route_Selection->Main_Experiment Data_Collection Data Collection (Behavioral, Neurochemical) Main_Experiment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Troubleshooting Troubleshoot Unexpected Results (Consider Strain, Dose, Protocol) Data_Analysis->Troubleshooting Conclusion Conclusion and Interpretation Data_Analysis->Conclusion Troubleshooting->Dose_Response Re-evaluate

Caption: A logical workflow for optimizing Flesinoxan protocols in rodent studies.

References

Technical Support Center: Flesinoxan Hydrochloride Neuroendocrine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the neuroendocrine effects of Flesinoxan (B1672771) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Flesinoxan administration did not produce the expected increase in ACTH or corticosterone (B1669441). What are the potential causes?

A1: Several factors could contribute to a lack of response:

  • Inadequate Dose: Flesinoxan's effects on the hypothalamic-pituitary-adrenal (HPA) axis are dose-dependent.[1][2] Review the literature to ensure your dosage is appropriate for the species and administration route. For example, in rats, subcutaneous doses of 3 mg/kg have been shown to significantly increase plasma corticosterone.[3][4]

  • Route of Administration: The bioavailability and speed of onset differ between intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) administration. Ensure your protocol is consistent with established methods.

  • High Baseline Stress: If control animals already have elevated corticosterone due to stress from handling or the experimental environment, a drug-induced increase may be masked. Ensure adequate acclimatization and gentle handling procedures. The experimental paradigm itself can act as a stressor, independently raising corticosterone levels.[3]

  • Receptor Desensitization: Chronic or repeated administration of Flesinoxan can lead to an attenuation of the corticosterone response due to 5-HT1A receptor desensitization.[5] This is a key consideration in long-term studies.

  • Drug Stability: Confirm the stability and proper dissolution of your Flesinoxan hydrochloride solution.

Q2: I am observing high variability in my prolactin measurements between subjects after Flesinoxan treatment. How can I reduce this?

A2: High variability in prolactin response is a common challenge. Consider the following:

  • Pulsatile Secretion: Prolactin is released in a pulsatile manner. A single time-point measurement can be misleading. Implement a sampling protocol with multiple time points (e.g., baseline, and 15, 30, 60, and 90 minutes post-injection) to capture the peak response.[2]

  • Stress-Induced Prolactin Release: Similar to corticosterone, stress can influence prolactin levels. Standardize your handling and experimental procedures meticulously. Interestingly, while Flesinoxan robustly increases prolactin, it may not further enhance stress-induced prolactin secretion.[3][4]

  • Dose-Response Relationship: The dose-response for prolactin can be steep, with maximal responses sometimes occurring at relatively low doses, which can obscure clear dose-dependent effects.[3]

  • Receptor Mediation: The prolactin response to Flesinoxan may be mediated by different receptor mechanisms than other hormonal responses. Studies using the 5-HT1/2 antagonist methysergide (B1194908) have shown it can block the prolactin response to Flesinoxan, suggesting involvement of non-5-HT1A pathways or complex interactions.[1]

Q3: How can I be certain that the neuroendocrine effects I'm observing are specifically mediated by the 5-HT1A receptor?

A3: This is a critical experimental question that must be addressed with appropriate controls. Flesinoxan is known to be a highly selective 5-HT1A receptor agonist.[6][7][8]

  • Antagonist Pre-treatment: The gold standard is to use a selective 5-HT1A receptor antagonist. Pre-administering a compound like WAY-100635 or pindolol (B1678383) before the Flesinoxan challenge should block the observed effect.[1] If the effect persists, it may be due to off-target actions.

  • Comparative Agonist Studies: Compare the effects of Flesinoxan with other 5-HT1A agonists, such as 8-OH-DPAT.[9] While potencies may differ, the qualitative neuroendocrine profile should be similar.

  • Control for Non-Specific Effects: Always include a vehicle-only control group to account for effects of the injection procedure and the drug solvent.

Below is a troubleshooting workflow to help diagnose unexpected experimental outcomes.

G start Unexpected Result (e.g., No Effect, High Variability) check_controls Were proper controls used? start->check_controls implement_controls Implement Vehicle & Antagonist Control Groups. Repeat. check_controls->implement_controls No check_protocol Review Experimental Protocol check_controls->check_protocol Yes no_controls No yes_controls Yes troubleshoot_protocol Address Protocol Issue: - Drug Dose/Stability? - Administration Route? - Timing of Samples? check_protocol->troubleshoot_protocol Issue Found check_environment Assess Environmental Factors check_protocol->check_environment Protocol OK protocol_ok Protocol Appears Correct protocol_issue Potential Issue Found troubleshoot_protocol->start Retry Experiment optimize_env Optimize Environment: - Refine animal handling - Increase acclimatization time - Check housing conditions check_environment->optimize_env Stressors Identified re_evaluate Re-evaluate Hypothesis & Consider Receptor Desensitization (for chronic studies) check_environment->re_evaluate Environment OK env_ok Factors Controlled env_issue Potential Stressors Identified optimize_env->start Retry Experiment

Caption: Troubleshooting logic for unexpected results in Flesinoxan experiments.

Data Presentation: Neuroendocrine Effects of Flesinoxan

The following tables summarize the quantitative effects of Flesinoxan on key hormones from published studies.

Table 1: Effects of Intravenous Flesinoxan in Healthy Human Volunteers

HormoneFlesinoxan Dose (i.v.)ObservationReference
ACTH 7 & 14 µg/kgDose-related increase[1]
Cortisol 7 & 14 µg/kgDose-related increase[1]
Prolactin 7 & 14 µg/kgDose-related increase[1]
Growth Hormone 7 & 14 µg/kgDose-related increase[1]

Table 2: Effects of Subcutaneous Flesinoxan in Male Rats

HormoneFlesinoxan Dose (s.c.)ObservationReference
Corticosterone 3 mg/kgSignificant increase[3][4]
Prolactin 1 & 3 mg/kgSignificant increase[3][4]
Corticosterone 3 mg/kg (challenge)Response attenuated after 1 day or 1 week of pre-treatment[5]
Prolactin 3 mg/kg (challenge)Response enhanced after 1 day or 1 week of pre-treatment[5]

Experimental Protocols & Methodologies

Protocol 1: Neuroendocrine Challenge in Human Volunteers (Adapted from[1][2])

  • Subject Recruitment: Recruit healthy male volunteers who have passed a physical and psychological screening. Ensure subjects are drug-free for a specified period (e.g., 3 weeks) before the study.[10]

  • Experimental Design: Employ a double-blind, placebo-controlled, crossover design where each volunteer receives placebo and Flesinoxan on separate occasions, typically one week apart.

  • Procedure:

    • On the morning of the experiment, insert an intravenous catheter for blood sampling and drug administration.

    • Allow an acclimatization period.

    • Collect baseline blood samples (e.g., at -30 and 0 minutes).

    • Administer Flesinoxan (e.g., 1 mg) or placebo intravenously over 10 minutes.[1][2]

    • Collect blood samples at fixed intervals post-infusion (e.g., 15, 30, 60, 90, and 120 minutes).

  • Antagonist Control: In a separate session, pre-treat subjects with an antagonist (e.g., pindolol, 30 mg, p.o.) before the Flesinoxan infusion to confirm receptor-specific effects.[1]

  • Hormone Analysis: Centrifuge blood samples, separate plasma, and store at -80°C until analysis. Use validated radioimmunoassay (RIA) or ELISA kits for ACTH, cortisol, prolactin, and other target hormones.

Protocol 2: Neuroendocrine and Behavioral Testing in Rats (Adapted from[3][5])

  • Animals: Use adult male rats (e.g., Wistar or Sprague-Dawley) weighing 170-210g.[11] House them under controlled temperature and a 12-hour light/dark cycle. Allow at least one week for acclimatization to the facility.

  • Drug Preparation: Dissolve this compound in saline (0.9% NaCl). The control group should receive saline vehicle alone.[11]

  • Administration: Administer Flesinoxan or vehicle via subcutaneous (s.c.) injection at a volume of 1-2 ml/kg. Doses typically range from 1 to 3 mg/kg.[3][5]

  • Procedure:

    • Handle animals for several days prior to the experiment to reduce injection stress.

    • On the test day, administer the injection in a separate procedure room.

    • For behavioral tests like the shock-probe burying paradigm, place the animal in the test apparatus immediately after injection.[3]

    • For neuroendocrine assessment, return the animal to its home cage. Blood samples can be collected via tail-nick or from trunk blood following decapitation at specified time points (e.g., 30 or 60 minutes post-injection).

  • Hormone Analysis: Collect blood in tubes containing an anticoagulant (e.g., EDTA), centrifuge to obtain plasma, and store at -80°C. Analyze corticosterone and prolactin levels using specific RIA or ELISA kits.

Visualizations: Pathways and Workflows

Flesinoxan's Mechanism of Neuroendocrine Action

Flesinoxan acts as a potent agonist at serotonin (B10506) 5-HT1A receptors. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in regions like the hypothalamus, which controls the pituitary gland.[12][13] Activation of these receptors is the primary mechanism for its neuroendocrine effects.

G cluster_presynaptic Presynaptic Neuron (Raphe Nuclei) cluster_postsynaptic Postsynaptic Neuron (e.g., Hypothalamus) cluster_endocrine Endocrine Response Flesinoxan Flesinoxan AutoR 5-HT1A Autoreceptor Flesinoxan->AutoR Agonist Action PostR Postsynaptic 5-HT1A Receptor Flesinoxan->PostR Agonist Action Release Inhibits 5-HT Release AutoR->Release Negative Feedback HPA_Axis Modulates HPA Axis PostR->HPA_Axis Prolactin_Release Stimulates Prolactin Pathway PostR->Prolactin_Release ACTH ↑ ACTH Release (from Pituitary) HPA_Axis->ACTH PRL ↑ Prolactin Release (from Pituitary) Prolactin_Release->PRL CORT ↑ Corticosterone/ Cortisol Release (from Adrenal) ACTH->CORT

Caption: Signaling pathway for Flesinoxan's neuroendocrine effects.

General Experimental Workflow

A well-controlled study is essential for generating reliable data. The following diagram outlines the key stages of a typical experiment investigating the neuroendocrine effects of Flesinoxan.

G start Hypothesis Formulation design Experimental Design - Select species & model - Define control groups (Vehicle, Antagonist) - Determine dosage & timeline start->design acclimatize Animal Acclimatization & Baseline Measurements design->acclimatize admin Drug Administration (Flesinoxan / Vehicle / Antagonist) acclimatize->admin collect Sample Collection (e.g., Timed Blood Draws) admin->collect analyze Hormone Analysis (ELISA / RIA) collect->analyze data Statistical Analysis analyze->data end Interpretation & Conclusion data->end

Caption: A typical experimental workflow for Flesinoxan neuroendocrine studies.

References

Preventing tolerance development to Flesinoxan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flesinoxan (B1672771) Hydrochloride

Welcome to the Technical Support Center for Flesinoxan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing the development of tolerance.

Frequently Asked Questions (FAQs)

Q1: What is Flesinoxan and how does it work?

A1: Flesinoxan is a potent and selective full or near-full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the phenylpiperazine class of compounds.[1][2] Its primary mechanism of action is the activation of 5-HT1A receptors. These receptors are located in two main areas:

  • Presynaptically (Autoreceptors): On the soma and dendrites of serotonin neurons in the raphe nuclei. Their activation suppresses neuronal firing, which reduces the release of serotonin throughout the brain.[3][4]

  • Postsynaptically (Heteroreceptors): On non-serotonergic neurons in various brain regions, including the hippocampus and cortex, where they modulate the activity of other neurotransmitter systems.[3][5]

Activation of 5-HT1A receptors, which are G-protein-coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This hyperpolarizes the neuron, making it less likely to fire.[3]

Q2: What is receptor tolerance, and why is it a concern with chronic Flesinoxan administration?

A2: Receptor tolerance, also known as desensitization or downregulation, is a phenomenon where the response to a drug diminishes over time with continuous or repeated administration. For Flesinoxan, chronic stimulation of 5-HT1A autoreceptors is intended to produce a desensitization effect, which is thought to be a key mechanism for the therapeutic action of antidepressants.[6][7][8] However, this process can be complex. While autoreceptor desensitization is often the desired outcome, changes in postsynaptic receptor sensitivity can also occur, potentially altering the drug's overall efficacy.[9] A study involving sustained administration of Flesinoxan showed that while presynaptic 5-HT1A autoreceptors desensitized after two weeks, the sensitivity of postsynaptic 5-HT1A receptors in the hippocampus remained unchanged.[9]

Q3: What are the primary mechanisms that lead to 5-HT1A receptor tolerance?

A3: Like many GPCRs, 5-HT1A receptors are subject to regulatory processes that prevent overstimulation. The key mechanisms include:

  • Receptor Desensitization: This is a rapid process that uncouples the receptor from its intracellular G-protein signaling machinery. It is often initiated by phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs).

  • Receptor Internalization: Following phosphorylation, proteins like β-arrestin can bind to the receptor, targeting it for removal from the cell surface into intracellular compartments (endosomes). This reduces the number of available receptors.

  • Transcriptional Downregulation: Prolonged agonist exposure can lead to a decrease in the synthesis of new receptors by reducing the transcription of the 5-HT1A receptor gene.[8]

These processes are not mutually exclusive and can occur in parallel to different extents depending on the specific agonist, its concentration, and the duration of exposure.

Troubleshooting Guide: Preventing Tolerance Development

Problem: I am observing a diminished physiological or behavioral response to Flesinoxan in my animal model after several days of treatment. How can I confirm this is tolerance and what can I do to prevent it?

Solution: This is a common issue with chronic agonist administration. The solution involves first confirming that tolerance has developed and then implementing strategies to mitigate it.

Step 1: Confirming Tolerance Development

You can assess 5-HT1A receptor function using several in vivo and ex vivo methods. A reduction in response compared to acute administration or baseline suggests tolerance.

  • Hypothermia Challenge: 5-HT1A receptor agonists induce a characteristic drop in body temperature.[10][11] A blunted hypothermic response to a challenge dose of Flesinoxan or another 5-HT1A agonist (like 8-OH-DPAT) after a period of chronic Flesinoxan treatment is a strong indicator of tolerance.

  • Neuroendocrine Response: In both humans and animal models, Flesinoxan stimulates the release of hormones such as ACTH, cortisol, and growth hormone.[10][12][13] A diminished hormonal response to a challenge dose points to desensitization.

  • Electrophysiology: In vivo electrophysiological recordings can directly measure the firing rate of serotonin neurons in the dorsal raphe nucleus. Chronic Flesinoxan treatment is expected to initially decrease firing, followed by a recovery to normal rates as autoreceptors desensitize.[9] A lack of recovery might indicate an incomplete or altered tolerance process.

  • Microdialysis: This technique can measure extracellular serotonin levels in brain regions like the hippocampus.[4][14] Acute Flesinoxan administration decreases serotonin release. Tolerance to this effect (i.e., a smaller decrease in serotonin upon challenge) indicates autoreceptor desensitization.[14]

Step 2: Strategies to Prevent or Modulate Tolerance

Direct evidence for preventing Flesinoxan tolerance is limited, but strategies used for other GPCR agonists, particularly opioids, can be adapted and tested.

  • Intermittent Dosing Schedule: Instead of continuous administration (e.g., via osmotic minipumps), an intermittent dosing schedule (e.g., once daily injections) may provide the receptors with a "rest" period, allowing for resensitization and reducing the rate of downregulation.

  • Co-administration with an NMDA Receptor Antagonist: For other receptor systems like the µ-opioid receptor, co-treatment with an N-methyl-D-aspartate (NMDA) receptor antagonist has been shown to delay or prevent the development of tolerance.[15][16] This is because NMDA receptor activation can trigger intracellular cascades (e.g., involving nitric oxide and protein kinase C) that contribute to the desensitization of other receptors.[15] A similar mechanism could be explored for 5-HT1A receptors.

  • Co-administration of Functionally Selective Agonists: The concept of using two agonists that may have different downstream signaling effects or internalization profiles has been explored to reduce opioid tolerance.[17][18] While not directly tested with Flesinoxan, combining it with a partial 5-HT1A agonist could theoretically modulate the degree of receptor desensitization.

Experimental Protocols

Protocol 1: Assessing Tolerance via the Hypothermia Challenge in Rats

Objective: To determine if chronic Flesinoxan administration leads to a desensitization of the 5-HT1A receptor-mediated hypothermic response.

Materials:

  • This compound (dissolved in sterile 0.9% saline)

  • 8-OH-DPAT (optional, as an alternative challenge agonist)

  • Osmotic minipumps (for chronic administration) or syringes for daily injections

  • Rectal thermometer (calibrated for rodents)

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Acclimation: House animals in a temperature-controlled room (22 ± 1°C) on a 12h light/dark cycle for at least one week before the experiment. Handle rats daily to acclimate them to the procedure.

  • Group Assignment:

    • Group 1 (Control): Chronic saline administration.

    • Group 2 (Chronic Flesinoxan): Chronic Flesinoxan administration (e.g., 5 mg/kg/day for 14 days via osmotic minipump or daily subcutaneous injection).[9]

  • Baseline Temperature: On the day of the challenge (e.g., day 15), measure the baseline rectal temperature (T₀) for all animals at 30-minute intervals for 90 minutes to ensure stability.

  • Agonist Challenge: Administer a subcutaneous challenge dose of Flesinoxan (e.g., 0.5 mg/kg) or 8-OH-DPAT (e.g., 0.1 mg/kg) to all animals.

  • Post-Injection Monitoring: Record rectal temperature at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: For each animal, calculate the change in temperature (ΔT) from baseline at each time point. Compare the maximum ΔT between the control and chronic Flesinoxan groups using an appropriate statistical test (e.g., t-test or ANOVA). A significantly smaller hypothermic response in Group 2 indicates tolerance.

Protocol 2: Co-administration with an NMDA Antagonist

Objective: To test if co-treatment with an NMDA receptor antagonist can prevent the development of tolerance to Flesinoxan.

Procedure:

  • Group Assignment:

    • Group 1 (Control): Chronic saline + saline.

    • Group 2 (Chronic Flesinoxan): Chronic Flesinoxan + chronic saline.

    • Group 3 (Prevention): Chronic Flesinoxan + chronic NMDA antagonist (e.g., MK-801, 0.1 mg/kg/day).

    • Group 4 (Antagonist Control): Chronic saline + chronic NMDA antagonist.

  • Chronic Treatment: Administer the assigned treatments daily for 14 days.

  • Tolerance Assessment: On day 15, perform the Hypothermia Challenge as described in Protocol 1.

  • Data Analysis: Compare the hypothermic response to the Flesinoxan challenge across all four groups. If the response in Group 3 is significantly greater than in Group 2 and similar to the response in acutely treated animals, it suggests the NMDA antagonist has prevented or attenuated tolerance development.

Quantitative Data Summary

Study ParameterTreatment GroupDurationEffect on 5-HT Neuron FiringPostsynaptic 5-HT1A Sensitivity (Hippocampus)ImplicationReference
Electrophysiology Flesinoxan (5 mg/kg/day)2 daysSignificantly decreasedNot AssessedAcute inhibition of 5-HT system[9]
Flesinoxan (5 mg/kg/day)7 daysStill decreasedNot AssessedPartial adaptation[9]
Flesinoxan (5 mg/kg/day)14 daysReturned to normalUnchangedAutoreceptor desensitization complete[9]
Microdialysis Flesinoxan (10 mg/kg/day)3, 7, or 14 daysFailed to alter response to buspirone (B1668070) challengeNot AssessedSuggests no desensitization under these conditions[14]
High-efficacy agonist F137143, 7, or 14 daysAttenuated response to buspirone challengeNot AssessedDemonstrates rapid desensitization is possible[14]

Visualizations

Signaling Pathways and Experimental Workflows

Flesinoxan_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Flesinoxan Flesinoxan Flesinoxan->Receptor ATP ATP ATP->AC K_ion K_ion->GIRK

Caption: Canonical signaling pathway of the 5-HT1A receptor activated by Flesinoxan.

Tolerance_Mechanism cluster_0 Tolerance Development Cascade cluster_1 Potential Fates of Internalized Receptor A 1. Chronic Flesinoxan Administration B 2. Receptor Phosphorylation (GRK) A->B C 3. β-Arrestin Binding B->C D 4. Receptor Internalization (Endocytosis) C->D E 5. Reduced Surface Receptors D->E G Recycling to Membrane D->G Resensitization H Degradation (Downregulation) D->H Long-term effect F 6. Diminished Cellular Response (Tolerance) E->F

Caption: Key steps in the development of agonist-induced 5-HT1A receptor tolerance.

Experimental_Workflow cluster_setup Phase 1: Treatment cluster_test Phase 2: Tolerance Assessment cluster_analysis Phase 3: Analysis A1 Animal Acclimation (1 week) A2 Assign to Groups: - Control (Saline) - Chronic Flesinoxan A1->A2 A3 Chronic Administration (e.g., 14 days) A2->A3 B1 Measure Baseline (e.g., Body Temperature) A3->B1 B2 Administer Acute Flesinoxan Challenge B1->B2 B3 Monitor Physiological Response (e.g., Temp every 15 min) B2->B3 C1 Calculate Response Magnitude (e.g., Max ΔT) B3->C1 C2 Statistical Comparison between Groups C1->C2 C3 Conclusion: - No Difference = No Tolerance - Reduced Response = Tolerance C2->C3

Caption: Workflow for an in vivo experiment to assess Flesinoxan tolerance.

References

Flesinoxan Hydrochloride: Technical Support Center for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flesinoxan (B1672771) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting for unexpected experimental outcomes. Flesinoxan is a potent and highly selective 5-HT1A receptor agonist.[1][2][3] While it exhibits high specificity for its primary target, it is crucial to consider potential confounding effects in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cardiovascular effects in our animal model after administering flesinoxan. Is this a known off-target effect?

A1: While comprehensive public data on flesinoxan's binding to a wide range of cardiovascular receptors is limited, its primary on-target effect at 5-HT1A receptors can influence the cardiovascular system. Flesinoxan was originally investigated as an antihypertensive agent.[4] Therefore, effects such as hypotension and bradycardia are expected consequences of its 5-HT1A agonism, rather than off-target effects. If you observe effects inconsistent with 5-HT1A activation, consider a secondary pharmacology screen to rule out interactions with other receptors.

Q2: Our behavioral studies are showing results that are not typically associated with 5-HT1A agonism. Could flesinoxan be interacting with other CNS receptors?

A2: Flesinoxan is known for its high selectivity for the 5-HT1A receptor. However, interactions with other receptors, although weaker, cannot be entirely ruled out without a comprehensive binding profile. One study investigated the selectivity of flesinoxan for the 5-HT1A receptor over the dopamine (B1211576) D2 receptor.[5] While selective, high concentrations of flesinoxan might lead to engagement with D2 or other receptors. We recommend performing control experiments with more selective D2 ligands to dissect the observed behavioral phenotype.

Q3: We are seeing significant changes in hormone levels in our human subjects. Are these off-target effects?

A3: Not necessarily. Activation of 5-HT1A receptors by flesinoxan has been shown to elicit dose-dependent changes in several hormones in humans. These include increases in growth hormone, adrenocorticotropic hormone (ACTH), cortisol, and prolactin, as well as a decrease in body temperature.[6][7][8] These are considered on-target pharmacodynamic effects of 5-HT1A agonism. To confirm that these effects are mediated by the 5-HT1A receptor in your experimental system, you can attempt to block them with a selective 5-HT1A antagonist.

Q4: What are the most commonly reported side effects of flesinoxan in human studies?

A4: In clinical studies, the most frequently reported side effects have been headache, dizziness, and nausea.[9] In some studies with panic disorder patients, an increase in anxiety was noted at higher doses.[10] These effects are generally considered to be related to the potent activation of the serotonergic system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected sedative effects Potent 5-HT1A receptor activation in brain regions controlling arousal.Titrate the dose of flesinoxan to the lowest effective concentration. Compare with a well-characterized sedative as a positive control.
Contradictory results in different tissues/cell lines Differential expression levels of the 5-HT1A receptor.Quantify 5-HT1A receptor expression in your experimental systems (e.g., via qPCR, Western blot, or radioligand binding).
High variability in animal behavioral responses Differences in individual animal stress levels, which can impact the serotonergic system.Acclimatize animals properly and handle them consistently. Consider including a baseline behavioral assessment before drug administration.
Observed effect is not blocked by a 5-HT1A antagonist Potential engagement of an off-target receptor.Perform a receptor binding screen to identify potential off-target interactions. Test for functional activity at any identified off-target receptors.

Quantitative Data: Receptor Binding Profile

Data on the comprehensive off-target binding profile of flesinoxan is not widely available in the public domain. The primary focus of published research has been on its high affinity for the 5-HT1A receptor. The table below summarizes the available data. Researchers are encouraged to perform their own broad receptor screening for a comprehensive assessment.

ReceptorLigandTissue SourceKi (nM)Reference
5-HT1A [3H]-8-OH-DPATRat Frontal CortexData not explicitly provided as Ki, but flesinoxan is characterized as a high-affinity agonist[5]
Dopamine D2 [3H]-SpiperoneRat StriatumData not explicitly provided as Ki, but flesinoxan shows selectivity for 5-HT1A over D2[5]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A and D2 Receptor Affinity

This protocol is adapted from methodologies used to assess the binding of flesinoxan and its analogs.[5]

Objective: To determine the binding affinity (Ki) of flesinoxan for the 5-HT1A and D2 receptors.

Materials:

  • Flesinoxan hydrochloride

  • [3H]-8-OH-DPAT (for 5-HT1A)

  • [3H]-Spiperone (for D2)

  • Rat frontal cortex and striatum tissue homogenates

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat frontal cortex (for 5-HT1A) and striatum (for D2) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Reaction: In a reaction tube, add the tissue homogenate, the radioligand ([3H]-8-OH-DPAT or [3H]-Spiperone), and varying concentrations of flesinoxan. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., serotonin (B10506) for 5-HT1A, haloperidol (B65202) for D2).

  • Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Perform a competitive binding analysis to determine the IC50 value of flesinoxan. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Unexpected Effects Start Unexpected Experimental Outcome Observed CheckOnTarget Is the effect consistent with 5-HT1A agonism? Start->CheckOnTarget OnTargetEffect Likely an on-target effect. Consider dose-response and receptor expression. CheckOnTarget->OnTargetEffect Yes CheckAntagonist Can the effect be blocked by a selective 5-HT1A antagonist? CheckOnTarget->CheckAntagonist No OffTargetConfirmed Potential off-target effect. Proceed with broad receptor screening. CheckAntagonist->OffTargetConfirmed No OnTargetConfirmed Confirmed on-target effect. CheckAntagonist->OnTargetConfirmed Yes G cluster_pathway Flesinoxan On-Target Signaling Pathway Flesinoxan Flesinoxan HT1A 5-HT1A Receptor Flesinoxan->HT1A Agonist Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates βγ subunit Ca_channels Ca2+ Channels Gi->Ca_channels Inhibits βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx

References

Technical Support Center: Flesinoxan Hydrochloride in Translational Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flesinoxan (B1672771) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the translational value of studies involving this potent 5-HT1A receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the design and execution of robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Flesinoxan hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor agonist.[1] It acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1][2] This dual action allows it to modulate serotonergic neurotransmission, which is implicated in mood and anxiety disorders.

Q2: What are the common challenges in translating preclinical findings with Flesinoxan to clinical applications?

A2: A significant challenge is the discrepancy between robust anxiolytic and antidepressant-like effects observed in rodent models and the inconsistent or even symptom-worsening effects reported in some human trials for panic disorder.[3] This may be due to differences in receptor sensitivity, metabolism, or the complexity of the human conditions being modeled. Careful consideration of dose-response relationships and patient populations is crucial.

Q3: What are the potential off-target effects of Flesinoxan?

A3: While Flesinoxan is highly selective for the 5-HT1A receptor, some studies have investigated its affinity for other receptors, such as dopamine (B1211576) D2 receptors.[4] The selectivity for 5-HT1A over D2 receptors is attributed to the substitution pattern on the arylpiperazine region of the molecule.[4] Researchers should be aware of potential dopaminergic effects, especially at higher concentrations.

Q4: How does the route of administration impact the effects of Flesinoxan?

A4: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous, oral) can significantly affect the pharmacokinetics and bioavailability of Flesinoxan. Intravenous administration leads to rapid brain penetration, though it has been shown to be less than that of another 5-HT1A agonist, 8-OH-DPAT.[1][2] The choice of administration route should be guided by the specific research question and experimental design.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Solution

  • Problem: You are observing precipitation when preparing this compound solutions for in vivo or in vitro experiments.

  • Solution:

    • Vehicle Selection: For in vivo studies, this compound can be dissolved in 0.9% saline.[5] However, for higher concentrations, a multi-component vehicle may be necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option for subcutaneous or oral administration is a suspension in 10% DMSO and 90% corn oil.[1][2]

    • Preparation Technique: When using a multi-component vehicle, add each solvent sequentially and ensure thorough mixing at each step.[1][2] Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1]

    • Fresh Preparation: Always prepare solutions fresh on the day of the experiment to minimize the risk of degradation or precipitation.

Issue 2: Inconsistent or Unexpected Behavioral Effects in Rodent Models

  • Problem: You are observing high variability or unexpected outcomes in behavioral tests such as the forced swim test or elevated plus maze.

  • Potential Causes and Solutions:

    • Dose-Response: The effects of Flesinoxan are highly dose-dependent. A dose that is too low may be ineffective, while a high dose can lead to side effects like motor impairments that can confound behavioral readouts.[6] Conduct a thorough dose-response study to identify the optimal dose for your specific paradigm.

    • Acclimatization and Handling: Stress from handling and novel environments can significantly impact behavioral outcomes. Ensure that animals are properly acclimatized to the housing and testing conditions.[7][8]

    • Acute vs. Chronic Dosing: The effects of Flesinoxan can differ substantially between acute and chronic administration. Acute administration tends to decrease serotonin synthesis, while chronic treatment can lead to desensitization of 5-HT1A autoreceptors and a normalization of serotonin synthesis rates.[9] The dosing regimen should align with the translational goals of the study.

Issue 3: Discrepancies Between in Vitro and in Vivo Results

  • Problem: You observe potent effects of Flesinoxan in cell-based assays, but these do not translate to the expected outcomes in animal models.

  • Potential Causes and Solutions:

    • Pharmacokinetics and Brain Penetration: Flesinoxan's ability to cross the blood-brain barrier and its distribution within the central nervous system are critical for its in vivo efficacy. Studies have shown that its brain penetration is significant but may be lower than other 5-HT1A agonists like 8-OH-DPAT.[1][2] Consider pharmacokinetic studies to correlate drug exposure with behavioral or physiological effects.

    • Metabolism: The metabolic profile of Flesinoxan in the species being studied can influence its activity and duration of action. Investigate potential active metabolites that may contribute to the overall pharmacological effect.

Data Presentation

Table 1: In Vivo Dosing and Administration of this compound in Rodents

SpeciesRoute of AdministrationDose RangeVehicleStudy TypeReference
RatIntraperitoneal (i.p.)5 mg/kg0.9% SalineAcute[5]
RatSubcutaneous (s.c.)1 - 3 mg/kgNot specifiedSub-acute[10][11]
RatSubcutaneous (s.c.)2.5 - 5 mg/kg/dayOsmotic minipumpsChronic[12]
RatSystemic0.3 mg/kgNot specifiedAcute[13]

Table 2: Solubility and Storage of this compound

SolventMaximum SolubilityStorage of Stock SolutionReference
DMSO31.25 mg/mL (75.22 mM)-80°C for up to 2 years; -20°C for up to 1 year[2]
In vivo vehicle 1≥ 2.08 mg/mL (5.01 mM)Prepare fresh[1][2]
In vivo vehicle 2≥ 2.08 mg/mL (5.01 mM)Prepare fresh[1][2]

Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle 2: 10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Cylindrical swim tank (40-50 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Gently place each rat individually into the swim tank filled with water to a depth of 30 cm for a 15-minute session.[8]

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound (e.g., 1 or 3 mg/kg, s.c.) or vehicle 30-60 minutes before the test.[10][11]

    • Place the rat back into the swim tank for a 5 or 6-minute session.[7][14]

    • Record the entire session for later analysis.

  • Data Analysis:

    • Score the last 4 minutes of the test session.[14]

    • Measure the duration of immobility, defined as the time the rat spends floating with only minor movements to keep its head above water.

    • A significant decrease in immobility time in the Flesinoxan-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10][11]

Protocol 2: In Vivo Microdialysis for Serotonin in the Rat Brain

Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., medial prefrontal cortex or amygdala).

Materials:

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 2-3 hour equilibration period to obtain a stable baseline of serotonin.

    • Collect baseline dialysate samples every 20 minutes.

    • Administer this compound (e.g., 0.3 mg/kg, systemic) or vehicle.[13]

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Sample Analysis:

    • Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

    • Express the results as a percentage change from the baseline serotonin levels.

Mandatory Visualizations

Flesinoxan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Flesinoxan_pre Flesinoxan 5HT1A_Autoreceptor 5-HT1A Autoreceptor Flesinoxan_pre->5HT1A_Autoreceptor Full Agonist Gi Gi Protein 5HT1A_Autoreceptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP 5HT_Synthesis ↓ 5-HT Synthesis cAMP->5HT_Synthesis 5HT_Release ↓ 5-HT Release cAMP->5HT_Release Flesinoxan_post Flesinoxan 5HT1A_Receptor Postsynaptic 5-HT1A Receptor Flesinoxan_post->5HT1A_Receptor Partial Agonist Gi_post Gi Protein 5HT1A_Receptor->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post GIRK ↑ K+ Channel (GIRK) Opening Gi_post->GIRK cAMP_post ↓ cAMP AC_post->cAMP_post Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neuronal_Activity ↓ Neuronal Activity Hyperpolarization->Neuronal_Activity

Caption: Flesinoxan's dual action on presynaptic and postsynaptic 5-HT1A receptors.

FST_Workflow Day1 Day 1: Pre-test Session (15 min swim) Day2 Day 2: Dosing and Test Session Day1->Day2 Dosing Administer Flesinoxan or Vehicle (30-60 min prior to test) Day2->Dosing Test Test Session (5-6 min swim) Dosing->Test Recording Video Record Session Test->Recording Analysis Score Immobility (last 4 min) Recording->Analysis Results Compare Immobility Time between groups Analysis->Results

Caption: Experimental workflow for the Forced Swim Test (FST).

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Recovery Period (≥ 1 week) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Equilibration Equilibration Period (2-3 hours) Probe_Insertion->Equilibration Baseline Collect Baseline Samples Equilibration->Baseline Dosing Administer Flesinoxan or Vehicle Baseline->Dosing Post_Dosing_Collection Collect Samples Post-Dosing (≥ 3 hours) Dosing->Post_Dosing_Collection Analysis HPLC-ED Analysis of Serotonin Post_Dosing_Collection->Analysis Results Calculate % Change from Baseline Analysis->Results

Caption: Experimental workflow for in vivo microdialysis.

References

Enhancing the specificity of Flesinoxan hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flesinoxan (B1672771) hydrochloride in in vivo experiments. Our goal is to help you enhance the specificity of your findings and navigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Flesinoxan hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the phenylpiperazine class of compounds. Its primary mechanism of action is the stimulation of 5-HT1A receptors. Notably, it acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonin neurons in the raphe nuclei, and as a partial agonist at postsynaptic 5-HT1A receptors found in various brain regions, including the hippocampus and cortex.[1] This dual activity allows it to modulate serotonergic neurotransmission.

Q2: What are the known off-target effects of Flesinoxan?

A2: Flesinoxan is recognized for its high selectivity for the 5-HT1A receptor.[2] Studies have shown that its discriminative stimulus effects do not involve alpha-1 and alpha-2 adrenoceptors, or dopamine (B1211576) D2 receptors.[3][4] While it has some affinity for other serotonin receptor subtypes, it is significantly lower than for the 5-HT1A receptor. To ensure that the observed effects in your experiment are mediated by 5-HT1A receptors, it is crucial to include appropriate controls, such as pretreatment with a selective 5-HT1A antagonist like WAY-100635.[5][6]

Q3: What are the expected physiological and behavioral effects of Flesinoxan administration in vivo?

A3: Administration of Flesinoxan in rodents has been shown to induce a range of effects, including:

  • Hypothermia: A dose-dependent decrease in body temperature is a well-characterized effect.[1][7]

  • Anxiolytic-like effects: In behavioral models of anxiety, such as the elevated plus-maze, Flesinoxan can increase open-arm exploration.

  • Antidepressant-like effects: In models like the forced swim test, it has been shown to reduce immobility time.[2]

  • Neuroendocrine changes: It can alter the levels of hormones such as corticosterone (B1669441) and prolactin.[8]

  • Changes in locomotor activity: The effects on locomotor activity can be dose-dependent and may vary depending on the specific experimental conditions.[9]

In humans, Flesinoxan has been observed to affect sleep, body temperature, and neuroendocrine function.[10][11]

Q4: How should this compound be stored and prepared for in vivo use?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvents like DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year.[12] For in vivo experiments, it is recommended to prepare fresh solutions daily. This compound is typically dissolved in saline for administration. If using a vehicle with other solvents, ensure they are compatible with your experimental model and route of administration.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent behavioral effects
  • Question: I am observing high variability or unexpected outcomes in my behavioral experiments (e.g., elevated plus-maze, forced swim test) with Flesinoxan. What could be the cause?

  • Answer:

    • Dose selection: Flesinoxan can have a biphasic dose-response curve for some behaviors. A dose that is too high might lead to sedative effects or other non-specific motor impairments, confounding the interpretation of anxiety or depression-related behaviors. We recommend performing a dose-response study to determine the optimal dose for your specific paradigm and animal strain.

    • Habituation and Handling: Insufficient habituation of the animals to the testing environment and experimenter can lead to increased stress and variability in behavioral responses. Ensure a consistent and adequate habituation period before testing.

    • Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the time between injection and testing can significantly impact the drug's bioavailability and efficacy. Standardize these parameters across all experimental groups.

    • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to 5-HT1A agonists. Both male and female animals should be tested, as sex differences in response to serotonergic drugs have been reported.

Issue 2: Off-target effects are a concern
  • Question: How can I be certain that the effects I am observing are specifically mediated by the 5-HT1A receptor?

  • Answer:

    • Antagonist Challenge: The most effective way to confirm 5-HT1A receptor mediation is to conduct an antagonist challenge study. Pre-treating a group of animals with a selective 5-HT1A receptor antagonist, such as WAY-100635, before administering Flesinoxan should block the Flesinoxan-induced effects.[5][6][13] If the effect is not blocked, it may be due to off-target interactions.

    • Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the solvent.

    • Dose-Response Analysis: A clear dose-dependent effect of Flesinoxan that is right-shifted by a competitive antagonist provides strong evidence for receptor-mediated activity.

Issue 3: Artifacts in electrophysiological recordings
  • Question: I am seeing baseline drift or a low signal-to-noise ratio in my in vivo electrophysiology recordings after Flesinoxan application. How can I troubleshoot this?

  • Answer:

    • Electrode Stability: Ensure that your recording electrodes are stable and have a good connection. Mechanical instability can cause slow drifts or sudden "pops" in the recording.[14]

    • Grounding: Improper grounding is a common source of electrical noise. Ensure all equipment is connected to a common ground to prevent ground loops.[14]

    • Environmental Interference: Shield your setup from sources of electromagnetic interference, such as power lines and other electronic equipment.[14]

    • Filtering: Applying appropriate high-pass and low-pass filters during data acquisition or analysis can help to remove baseline drift and high-frequency noise.[14]

    • Drug Application: Ensure that the drug application itself is not introducing artifacts. For local applications, be mindful of pressure ejection artifacts. For systemic administration, consider potential changes in the animal's physiological state (e.g., temperature, heart rate) that could indirectly affect the recordings.

Data Presentation

Table 1: Receptor Binding Affinity Profile of Flesinoxan

ReceptorKi (nM)SpeciesReference TissueRadioligand
5-HT1A ~1 RatFrontal Cortex[3H]8-OH-DPAT
Alpha-1 Adrenergic>1000RatBrain[3H]Prazosin
Dopamine D2>1000RatStriatum[3H]Spiperone
5-HT1D>100HumanRecombinant[3H]5-CT
5-HT1B>100HumanRecombinant[125I]GTI
H1 Histamine>1000Guinea PigCerebellum[3H]Mepyramine

This table summarizes the binding affinities (Ki) of Flesinoxan for various receptors. A lower Ki value indicates a higher binding affinity. The data highlights the high selectivity of Flesinoxan for the 5-HT1A receptor.[4][15]

Table 2: In Vivo Dose-Response of Flesinoxan in Rodent Models

Experimental ModelSpeciesRouteDose Range (mg/kg)Observed Effect
HypothermiaRats.c.0.5 - 3Dose-dependent decrease in body temperature.[1][7]
Forced Swim TestRats.c.1 - 3Reduction in immobility time.[2]
Elevated Plus-MazeMousei.p.0.1 - 1.0Increased open arm exploration at lower doses.[8]
Differential Reinforcement of Low Rate (DRL) 72-sRati.p.0.1 - 3.0Decreased response rates and increased reinforcement rates.[16]

Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Activity in Mice
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[17][18][19][20][21]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[21]

  • Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[17]

    • Allow the mouse to explore the maze freely for a 5-minute session.[17][19]

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

    • Also, analyze total distance traveled to rule out confounding effects on locomotor activity.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[17]

Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-like Activity in Rats
  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[22][23][24][25][26]

  • Acclimation: Handle rats for several days before the test to reduce stress.

  • Drug Administration: Administer this compound (e.g., 1-3 mg/kg, s.c.) or vehicle 30 minutes before the test.[2]

  • Procedure:

    • Pre-test session (Day 1): Place the rat in the water cylinder for 15 minutes. This is to induce a state of behavioral despair. Afterwards, remove the rat, dry it with a towel, and return it to its home cage.[23]

    • Test session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute session.[23] Record the session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • A significant decrease in immobility time in the Flesinoxan-treated group compared to the vehicle group suggests an antidepressant-like effect.

Visualizations

Flesinoxan_Signaling_Pathway cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron Flesinoxan_pre Flesinoxan HT1A_auto 5-HT1A Autoreceptor (Full Agonist) Flesinoxan_pre->HT1A_auto AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Firing_rate ↓ Neuronal Firing Rate PKA_pre->Firing_rate Serotonin_release ↓ Serotonin Release Firing_rate->Serotonin_release Flesinoxan_post Flesinoxan HT1A_post 5-HT1A Receptor (Partial Agonist) Flesinoxan_post->HT1A_post AC_post Adenylyl Cyclase HT1A_post->AC_post Inhibits GIRK ↑ GIRK Channel Activity HT1A_post->GIRK Activates cAMP_post ↓ cAMP AC_post->cAMP_post PKA_post ↓ PKA cAMP_post->PKA_post Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neuronal_activity ↓ Postsynaptic Neuronal Activity Hyperpolarization->Neuronal_activity Troubleshooting_Workflow start Inconsistent/Unexpected In Vivo Results q1 Is the dose-response relationship established? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you controlling for off-target effects? a1_yes->q2 s1 Perform a dose-response study to identify the optimal dose. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are experimental procedures standardized? a2_yes->q3 s2 Include an antagonist (e.g., WAY-100635) control group. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are you accounting for subject variables? a3_yes->q4 s3 Standardize habituation, handling, administration route, and timing. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consistent and Specific Experimental Outcome a4_yes->end s4 Consider the effects of animal strain and sex. a4_no->s4 s4->end Experimental_Workflow_EPM start Start: Elevated Plus-Maze Experiment acclimation Acclimate Mice to Testing Room (30-60 min) start->acclimation drug_admin Administer Flesinoxan or Vehicle (30 min pre-test) acclimation->drug_admin placement Place Mouse in Center of Maze drug_admin->placement recording Record Behavior for 5 minutes placement->recording data_analysis Analyze Time and Entries in Open Arms recording->data_analysis interpretation Interpret Anxiolytic-like Effects data_analysis->interpretation end End of Experiment interpretation->end

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: Flesinoxan Hydrochloride vs. 8-OH-DPAT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key 5-HT1A Receptor Agonists

In the landscape of serotonergic research, particularly concerning the 5-HT1A receptor, flesinoxan (B1672771) hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) are two pivotal agonists. Both have been instrumental in elucidating the role of this receptor in various physiological and pathological processes, including anxiety and depression. This guide provides a comprehensive in vivo comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of flesinoxan and 8-OH-DPAT, offering a side-by-side comparison of their receptor binding affinity, selectivity, and in vivo potency in relevant animal models.

Table 1: Receptor Binding Affinity and Selectivity
Compound5-HT1A Ki (nM)α1-Adrenergic AffinityDopamine (B1211576) D2 AffinityReference
Flesinoxan hydrochloride 1.7>100-fold lower than 8-OH-DPAT>300-fold lower than 8-OH-DPAT[1]
8-OH-DPAT ~1.0Higher than FlesinoxanHigher than Flesinoxan[1][2]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Potency and Efficacy
ParameterThis compound8-OH-DPATAnimal ModelReference
Hypothermia Induction 3 mg/kg (s.c.) produced similar hypothermia to 0.5 mg/kg 8-OH-DPAT0.5 mg/kg (s.c.)Rat[3]
Cardiovascular Effects (Blood Pressure Reduction) PotentPotentRat (anesthetized and conscious SHR)[4]
Antidepressant-like Effect (Forced Swim Test) 1 and 3 mg/kg (s.c.) significantly reduced immobility timeEffectiveRat[5]
Anxiolytic-like Effect (Elevated Plus Maze) Data not availableEffectiveRat/Mouse
Effects on Neurotransmitter Levels (In Vivo Microdialysis) Data not available0.4 mg/kg (systemic) decreased extracellular 5-HT in the MPOA; 500 µM (local MPOA) increased extracellular DA and 5-HTRat[6]

Note: s.c. refers to subcutaneous administration. MPOA refers to the medial preoptic area. SHR refers to spontaneously hypertensive rats.

Key In Vivo Efficacy Differences

Flesinoxan and 8-OH-DPAT, while both potent 5-HT1A receptor agonists, exhibit notable differences in their in vivo profiles. 8-OH-DPAT generally demonstrates higher potency, requiring lower doses to elicit physiological and behavioral effects such as hypothermia.[3] For instance, a six-fold higher dose of flesinoxan was needed to induce a similar hypothermic response as 8-OH-DPAT.[3]

In terms of behavioral effects, both compounds have shown antidepressant-like properties in the forced swim test.[5] However, flesinoxan is reported to be about an order of magnitude less potent than 8-OH-DPAT in affecting spontaneous motor activity and forebrain 5-HT synthesis.[7] Flesinoxan is characterized as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[3]

Regarding selectivity, flesinoxan displays a more favorable profile with significantly lower affinity for α1-adrenergic and dopamine D2 receptors compared to 8-OH-DPAT, which may translate to a reduced side-effect profile in certain applications.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental paradigms discussed, the following diagrams are provided.

G cluster_membrane Cell Membrane 5_HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5_HT1A_Receptor->G_Protein Activates Agonist Flesinoxan or 8-OH-DPAT Agonist->5_HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ERK ↑ ERK Activation G_Protein->ERK Activates (via βγ subunits) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA

Caption: 5-HT1A Receptor Signaling Pathway.

G Animal_Habituation Animal Habituation (e.g., 1 hour in testing room) Drug_Administration Drug Administration (Flesinoxan, 8-OH-DPAT, or Vehicle) Animal_Habituation->Drug_Administration Behavioral_Test Behavioral Test (e.g., Elevated Plus Maze, 5 min) Drug_Administration->Behavioral_Test Data_Collection Data Collection (Automated tracking system) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (e.g., Time in open arms, entries) Data_Collection->Data_Analysis

Caption: In Vivo Behavioral Experiment Workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of flesinoxan and 8-OH-DPAT.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Animals: Rats or mice are typically used. They should be habituated to the testing room for at least one hour before the experiment.[8]

  • Procedure:

    • Administer the test compound (flesinoxan, 8-OH-DPAT) or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal in the center of the maze, facing an open arm.[9]

    • Allow the animal to explore the maze for a 5-minute session.[9]

    • Record the animal's movement using a video tracking system.

    • Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[8][10]

    • The maze should be cleaned thoroughly between each animal to avoid olfactory cues.[10]

Forced Swim Test (FST) for Antidepressant-Like Activity
  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[11]

  • Animals: Rats are commonly used.

  • Procedure:

    • Pre-test session (Day 1): Place the animal in the water cylinder for 15 minutes. This is to induce a state of behavioral despair.[11][12]

    • Remove the animal, dry it, and return it to its home cage.

    • Test session (Day 2): Administer the test compound or vehicle. After a specified pretreatment time, place the animal back into the water cylinder for a 5-minute session.[11][12]

    • Record the session and score the duration of immobility (floating with only movements necessary to keep the head above water).

    • A decrease in immobility time is interpreted as an antidepressant-like effect.[12]

Marble Burying Test for Anxiolytic/Anti-compulsive-Like Behavior
  • Apparatus: A standard mouse cage filled with 5 cm of bedding, with 20-25 marbles evenly spaced on the surface.[13][14]

  • Animals: Mice are typically used. They should be acclimated to the testing room for at least 30 minutes prior to the test.[14]

  • Procedure:

    • Administer the test compound or vehicle.

    • Place a single mouse in the prepared cage.[13]

    • Allow the mouse to explore and interact with the marbles for 30 minutes.[13][14]

    • After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.[15]

    • A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

Conclusion

Both this compound and 8-OH-DPAT are valuable tools for investigating the 5-HT1A receptor system. 8-OH-DPAT serves as a potent, full agonist, making it suitable for studies requiring robust receptor activation. Flesinoxan, with its higher selectivity and partial agonist profile at postsynaptic sites, may offer a more nuanced tool for dissecting the specific roles of presynaptic versus postsynaptic 5-HT1A receptors and may have a better translational potential due to a potentially more favorable side-effect profile. The choice between these two compounds will ultimately depend on the specific research question, the desired level of receptor stimulation, and the importance of receptor selectivity. This guide provides the necessary data and protocols to make an informed decision for future in vivo studies.

References

A Comparative Analysis of Flesinoxan Hydrochloride Enantiomers in Receptor Binding Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding efficacy of the (+) and (-) enantiomers of Flesinoxan hydrochloride, a potent 5-HT1A receptor agonist. The following sections present quantitative binding data, comprehensive experimental protocols, and visualizations to facilitate a clear understanding of the stereoselective interactions of these enantiomers with their primary target receptor and other relevant receptors.

Quantitative Receptor Binding Data

The binding affinities of the enantiomers of this compound for the serotonin (B10506) 5-HT1A receptor and the α1-adrenergic receptor were determined using radioligand binding assays. The results, presented as Ki values (nM), demonstrate a significant stereoselectivity, particularly at the 5-HT1A receptor.

Compound5-HT1A Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)
(+)-Flesinoxan 1.238
(-)-Flesinoxan 28042

Data sourced from J.E. Leysen et al., 1993.

The data clearly indicates that the (+)-enantiomer of Flesinoxan possesses a significantly higher affinity for the 5-HT1A receptor compared to the (-)-enantiomer, with a Ki value approximately 233 times lower. In contrast, the binding affinities of the two enantiomers for the α1-adrenergic receptor are comparable, highlighting the stereoselective nature of Flesinoxan's interaction with its primary therapeutic target.

Experimental Protocols

The following protocols are representative of the methodologies used to obtain the receptor binding data presented above.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the 5-HT1A receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Rat hippocampus tissue, known for its high density of 5-HT1A receptors, is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a Bradford protein assay.

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • Each well contains:

    • 50 µL of membrane preparation.

    • 50 µL of various concentrations of the test compounds ((+)-Flesinoxan or (-)-Flesinoxan).

    • 50 µL of the radioligand, typically [³H]-8-OH-DPAT (a selective 5-HT1A agonist), at a final concentration at or below its Kd value (e.g., 1 nM).

    • Assay Buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4) to make up the final volume.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

  • The plates are incubated at 25°C for 60 minutes to reach equilibrium.

3. Filtration and Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay used to determine the receptor affinity of the Flesinoxan enantiomers.

Caption: Workflow of a radioligand binding assay.

Signaling Pathway of 5-HT1A Receptor Agonism

Flesinoxan acts as an agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist like (+)-Flesinoxan initiates an intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Flesinoxan (+)-Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylation Events

Caption: 5-HT1A receptor signaling pathway.

Validating Flesinoxan Hydrochloride: A Comparative Analysis of 5-HT1A Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Flesinoxan hydrochloride's binding affinity and selectivity for the serotonin (B10506) 1A (5-HT1A) receptor against other notable 5-HT1A receptor agonists, Buspirone and 8-OH-DPAT. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of Flesinoxan's potential in preclinical and clinical research.

Flesinoxan is a potent and selective 5-HT1A receptor agonist.[1] Its high affinity for this receptor subtype is a key characteristic that defines its pharmacological profile. This document outlines the quantitative binding data, the experimental protocols used to obtain this data, and the primary signaling pathway associated with 5-HT1A receptor activation.

Comparative Binding Affinity and Selectivity

The binding affinity of a compound for its target receptor, often expressed as the inhibition constant (Ki) or pKi (-logKi), is a critical measure of its potency. A lower Ki value indicates a higher binding affinity. Selectivity, on the other hand, refers to a compound's ability to bind to its intended target with a significantly higher affinity than to other receptors, thereby minimizing off-target effects.

This compound demonstrates a high binding affinity for the 5-HT1A receptor, with a reported pKi value of 8.91.[2] Its affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors, is considerably lower, highlighting its selective nature. The following tables summarize the available binding affinity data for Flesinoxan and its comparators.

CompoundReceptorKi (nM)pKi
Flesinoxan 5-HT1A ~1.23 8.91[2]
α1-adrenergic>100[2]<7
5-HT1B>100[2]<7
5-HT1D>100[2]<7
D2 Dopamine>100[2]<7
Buspirone5-HT1A10[2]8.00[2]
D2 Dopamine4846.31
D3 Dopamine987.01
D4 Dopamine29.27.53
8-OH-DPAT5-HT1A0.89.10
5-HT1B3,8015.42
5-HT72146.67
α1-adrenergic>1000<6
α2-adrenergic>1000<6
D2 Dopamine>1000<6

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis of available literature.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound and its comparators is determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are isolated and prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., Flesinoxan) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Below is a generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell culture, tissue) Membrane Membrane Preparation Receptor->Membrane Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound (e.g., Flesinoxan) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Curve Generate Competition Curve Scintillation->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Fig. 1: Generalized workflow for a radioligand binding assay.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like Flesinoxan initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

G Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) MAPK MAPK/ERK Pathway G_protein->MAPK Modulates (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Downstream effects contribute to GIRK->Neuronal_Inhibition K+ efflux leads to Ca_channel->Neuronal_Inhibition Reduced Ca2+ influx contributes to MAPK->Neuronal_Inhibition Downstream effects contribute to

References

Flesinoxan Hydrochloride vs. Other 5-HT1A Agonists: A Comparative Guide for Microdialysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of flesinoxan (B1672771) hydrochloride with other key 5-HT1A receptor agonists in the context of in vivo microdialysis studies. The focus is on the comparative effects of these compounds on extracellular serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) levels in various brain regions, supported by experimental data and detailed methodologies.

Comparative Analysis of Extracellular Neurotransmitter Levels

The following tables summarize the quantitative effects of flesinoxan and other 5-HT1A agonists on serotonin and dopamine levels as measured by microdialysis in rodent models. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, this guide presents data from various studies, and comparisons should be made with consideration of the different methodologies employed.

Table 1: Comparative Effects of 5-HT1A Agonists on Extracellular Serotonin (5-HT) Levels

5-HT1A AgonistDoseRoute of AdministrationBrain RegionMaximal Effect (% of Baseline)Reference
Flesinoxan 0.3 mg/kgs.c.Central Nucleus of the Amygdala~50% decrease[1]
0.63 mg/kgi.p.Ventral HippocampusSignificant decrease[2]
2.5 mg/kgi.p.Ventral Hippocampus~38% of baseline[2]
8-OH-DPAT 5-250 µg/kgs.c.Ventral HippocampusDose-dependent decrease[3]
0.1 mg/kgs.c.Striatum~32% of baseline[4]
0.1 mg/kgs.c.Dorsal Hippocampus~69% of baseline[4]
10 µM (perfusate)Local perfusionDorsal Raphe Nucleus50% decrease[5]
Buspirone (B1668070) 5 mg/kgs.c.Ventral HippocampusMarked reduction[3]
2.5-40 mg/kgi.p.Ventral Hippocampus~43% of baseline[2]
Alnespirone (B145028) 0.1-3 mg/kgs.c.Striatum~23% of baseline[4]
0.1-3 mg/kgs.c.Frontal Cortex~29% of baseline[4]
0.1-3 mg/kgs.c.Dorsal Hippocampus~65% of baseline[4]
Tandospirone Not specifiedNot specifiedNot specifiedNot specified

Table 2: Comparative Effects of 5-HT1A Agonists on Extracellular Dopamine (DA) Levels

5-HT1A AgonistDoseRoute of AdministrationBrain RegionMaximal Effect (% of Baseline)Reference
Flesinoxan Not specifiedSystemicVentral Tegmental AreaIncreased firing rate of DA neurons[6]
8-OH-DPAT 2.0 nmolLocal perfusionAnterior Striatum40% increase[7]
Not specifiedSystemicVentral Tegmental AreaIncreased firing rate of DA neurons[6]
Tandospirone Not specifiedSystemicMedial Prefrontal CortexSignificant increase[8]
Buspirone Not specifiedNot specifiedNot specifiedNot specified
Alnespirone Not specifiedNot specifiedNot specifiedNot specified

Note: Quantitative data on the direct effect of buspirone and alnespirone on dopamine levels from microdialysis studies was not prominent in the initial search results.

Experimental Protocols

The methodologies outlined below are a synthesis of typical procedures reported in the cited microdialysis studies involving 5-HT1A agonists. Specific parameters may vary between individual experiments.

1. Animal Models:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Surgical Procedure:

  • Anesthesia: Anesthesia is induced, for example, with chloral (B1216628) hydrate.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula for the microdialysis probe is implanted, targeting the specific brain region of interest (e.g., hippocampus, striatum, prefrontal cortex). The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed a recovery period before the microdialysis experiment.

3. Microdialysis Procedure:

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials for analysis.

  • Drug Administration: After a baseline collection period, the 5-HT1A agonist is administered systemically (e.g., subcutaneously or intraperitoneally) or locally via reverse dialysis through the probe.

4. Neurochemical Analysis:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is the standard method for quantifying serotonin and dopamine in the dialysates.

  • Quantification: The concentration of the neurotransmitters in each sample is determined by comparing the peak heights or areas with those of known standards.

Visualizations

Signaling Pathways and Experimental Workflow

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_neuronal_response Neuronal Response 5-HT1A_Agonist 5-HT1A Agonist (e.g., Flesinoxan) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds to G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., 5-HT) Ca_Channel->Reduced_Neurotransmitter_Release Contributes to Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Reduced_Firing->Reduced_Neurotransmitter_Release

Caption: 5-HT1A Receptor Signaling Pathway.

Microdialysis_Experimental_Workflow Animal_Prep Animal Preparation (Surgery and Recovery) Probe_Insertion Microdialysis Probe Insertion Animal_Prep->Probe_Insertion Baseline_Collection Baseline Sample Collection (Perfusion with aCSF) Probe_Insertion->Baseline_Collection Drug_Administration 5-HT1A Agonist Administration (Systemic or Local) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Sample Collection Drug_Administration->Post_Drug_Collection Sample_Analysis Sample Analysis (HPLC-ECD) Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis and Interpretation Sample_Analysis->Data_Analysis

References

A Comparative Analysis of Flesinoxan Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Flesinoxan (B1672771) hydrochloride, a high-affinity 5-HT1A receptor agonist, and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The comparison focuses on their distinct mechanisms of action, pharmacokinetics, efficacy in preclinical and clinical settings, and side effect profiles, supported by experimental data and methodologies.

Introduction

Flesinoxan is a potent and selective 5-HT1A receptor partial/near-full agonist belonging to the phenylpiperazine class.[1] Initially explored as an antihypertensive agent, it later demonstrated potential antidepressant and anxiolytic effects in preclinical and small-scale human studies.[1][2] However, its development was discontinued (B1498344) for strategic reasons.[1] SSRIs represent a cornerstone in the pharmacological management of depression, anxiety, and other psychiatric conditions.[3] They function by selectively inhibiting the reuptake of serotonin in the synaptic cleft. This guide aims to juxtapose these two distinct pharmacological approaches to serotonergic modulation.

Mechanism of Action

The fundamental difference between Flesinoxan and SSRIs lies in their primary molecular targets and the subsequent downstream effects on the serotonin system.

Flesinoxan: Direct 5-HT1A Receptor Agonism

Flesinoxan directly stimulates presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A heteroreceptors in cortical and limbic regions.[4]

  • Presynaptic Action: Stimulation of 5-HT1A autoreceptors leads to a rapid reduction in the firing rate of serotonin neurons and a decrease in serotonin synthesis and release.[5][6] Chronic administration is thought to lead to the desensitization of these autoreceptors, which may contribute to its therapeutic effect.[6]

  • Postsynaptic Action: Activation of postsynaptic 5-HT1A receptors, which are G-protein coupled receptors, initiates an inhibitory signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7]

Flesinoxan_Pathway Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Inhibition (Therapeutic Effect) cAMP->Response

SSRIs: Serotonin Reuptake Inhibition

SSRIs, such as fluoxetine (B1211875), paroxetine (B1678475), sertraline (B1200038), and citalopram (B1669093), act by blocking the serotonin transporter (SERT) on the presynaptic neuron.[3] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission.[3] The therapeutic effects of SSRIs are associated with delayed neurochemical adaptations, including the desensitization of somatodendritic 5-HT1A autoreceptors, which ultimately increases serotonin release in critical brain regions.[8]

SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron Serotonin (5-HT) Vesicles Synaptic_Cleft Synaptic Cleft (↑ 5-HT) Pre_Neuron->Synaptic_Cleft Release SERT SERT Transporter Post_Receptor Postsynaptic 5-HT Receptors Response Enhanced Signal (Therapeutic Effect) Post_Receptor->Response Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Post_Receptor Binds SSRI SSRI SSRI->SERT Blocks

Comparative Pharmacokinetic Profiles

Pharmacokinetic parameters vary significantly between Flesinoxan and different SSRIs. SSRIs generally have longer half-lives, particularly fluoxetine, due to its active metabolite, norfluoxetine.

ParameterFlesinoxanFluoxetineParoxetineSertralineCitalopram
Bioavailability Data not available~72% (dogs)[9] to <90%[10]30-60% (due to first-pass metabolism)~40% increase with food[11]~80%[12][13]
Half-life (t½) Data not available1-4 days (Parent)[9] 7-15 days (Norfluoxetine)[14]~21-24 hours[15][16]~22-36 hours[17]~35 hours[12][13]
Time to Peak (Tmax) Data not available4-8 hours[9]2-8 hours[18]4-10 hours[19][20]1-4 hours[12][21]
Protein Binding Data not available~94%[9]~95%[18]~98%[11]Data not available
Metabolism Data not availableHepatic (CYP2D6) to active norfluoxetine[22]Hepatic (CYP2D6)[18][16]Hepatic to weakly active desmethylsertraline[11][17]Hepatic (CYP2C19, 3A4, 2D6)[12]

Note: Direct comparative pharmacokinetic studies for Flesinoxan against SSRIs are not available. Data is compiled from individual drug studies.

Comparative Efficacy

A direct comparison of clinical efficacy is challenging due to the discontinuation of Flesinoxan's development. Preclinical data and early clinical findings for Flesinoxan are compared with the established efficacy of SSRIs.

Preclinical Efficacy

The forced swim test in rodents is a common model to assess antidepressant potential. Flesinoxan has shown efficacy in this model, comparable to effects seen with chronic antidepressant administration.

Study TypeCompound(s)ModelKey Findings
Preclinical Flesinoxan (1 and 3 mg/kg)Forced Swim Test (Rat)Both doses significantly reduced immobility time, an indicator of antidepressant-like activity.[2][23]
Preclinical Review Various SSRIs (Citalopram, Paroxetine, Fluoxetine)Forced Swim Test (Mouse)Citalopram showed potent reversal of immobility. Paroxetine and fluoxetine were less potent, with a maximum of 40-50% reversal.[24]
Clinical Efficacy

Clinical trials for Flesinoxan were limited to small pilot or open-label studies. These suggested potential antidepressant effects but were not definitive. In contrast, SSRIs have a large body of evidence from numerous large-scale, placebo-controlled trials supporting their efficacy.

Study TypeCompound(s)PopulationKey Findings
Open-label Study Flesinoxan (4-8 mg)Treatment-resistant depressionObservations suggested Flesinoxan has antidepressant properties and may be valuable in treatment-resistant cases.[25]
Pilot Studies Flesinoxan (0.6-2.4 mg/day)Panic disorderData was not encouraging; higher doses were associated with a worsening of symptoms, including anxiety.[26]
Clinical Trial Challenge Flesinoxan after ParoxetineMajor DepressionAn acute Flesinoxan challenge after chronic paroxetine treatment still reduced 5-HT synthesis, suggesting 5-HT1A autoreceptors were not fully desensitized by the SSRI.[5]
Numerous RCTs Various SSRIsMajor Depressive DisorderEstablished as effective first-line treatments for moderate to severe depression.[3]

Comparative Side Effect Profiles

The side effect profiles of Flesinoxan and SSRIs differ, reflecting their distinct mechanisms of action.

Side Effect CategoryFlesinoxan (Reported in early trials)SSRIs (Commonly reported)
Neurological Headache, Dizziness[25]Headache, Dizziness, Insomnia/Somnolence, Anxiety (initially)
Gastrointestinal Nausea[25]Nausea, Diarrhea, Dry Mouth
Psychiatric Anxiety (especially at higher doses), Lowered mood[26]Emotional blunting, Agitation
Sexual Not well-documentedSexual dysfunction (decreased libido, anorgasmia, delayed ejaculation)
Other Decreased body temperature, Hormonal changes (↑ ACTH, cortisol, prolactin)[27]Weight changes, Sweating

Detailed Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor, such as the 5-HT1A receptor or the serotonin transporter (SERT).

  • Membrane Preparation: Tissues (e.g., rat frontal cortex for 5-HT1A) or cells expressing the target receptor are homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated in a solution containing a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (e.g., Flesinoxan or an SSRI).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Binding_Assay_Workflow A 1. Prepare Receptor (e.g., Brain homogenate) B 2. Incubate with Radioligand & Test Compound A->B C 3. Separate Bound from Free Ligand (Filtration) B->C D 4. Measure Radioactivity (Scintillation Counting) C->D E 5. Calculate Binding Affinity (Ki) D->E

Forced Swim Test (Rodent Protocol)

This protocol is a standard preclinical screen for potential antidepressant efficacy.

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals (mice or rats) are acclimated to the testing room for at least 1 hour before the test.

  • Pre-test Session (for rats): On day 1, rats are placed in the water for a 15-minute session. This is done to induce a state of immobility for the test session.

  • Drug Administration: The test compound (e.g., Flesinoxan or an SSRI) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session: On day 2 (for rats) or for a single session (for mice), the animal is placed in the cylinder for a 5-6 minute test. The session is typically videotaped for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment condition, scores the animal's behavior. The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The total time spent immobile is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Clinical Trial Efficacy Assessment (HAM-D Protocol)

The Hamilton Rating Scale for Depression (HAM-D) is a clinician-administered scale used to assess the severity of depression in clinical trials.

  • Patient Population: Patients meeting specific inclusion/exclusion criteria for a major depressive episode are enrolled.

  • Baseline Assessment: A baseline HAM-D score (typically the 17-item version, HAM-D17) is established for each patient before initiating treatment.

  • Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator (e.g., an established SSRI).

  • Treatment Period: The trial proceeds for a set duration, typically 6-12 weeks.

  • Regular Assessments: The HAM-D is administered at regular intervals (e.g., weekly or bi-weekly) throughout the trial by trained and blinded raters.

  • Primary Endpoint: The primary measure of efficacy is typically the change in the total HAM-D score from baseline to the end of the treatment period.

  • Secondary Endpoints: Other measures often include the percentage of patients achieving a response (e.g., ≥50% reduction in HAM-D score) or remission (e.g., HAM-D score ≤7).

  • Statistical Analysis: Statistical methods, such as Mixed Model for Repeated Measures (MMRM), are used to compare the change in HAM-D scores between the treatment groups.

Summary and Conclusion

Flesinoxan and SSRIs represent two distinct strategies for modulating the serotonin system. Flesinoxan acts as a direct agonist at 5-HT1A receptors, offering a mechanism that could theoretically provide a more rapid onset of action by directly targeting postsynaptic receptors. However, its clinical development was halted, leaving its full therapeutic potential and comparative efficacy against established treatments like SSRIs largely unexplored. Early trials suggested potential antidepressant effects but also a risk of increased anxiety, particularly at higher doses.

SSRIs, conversely, have a well-established, albeit delayed, therapeutic profile. Their mechanism relies on a gradual adaptation of the serotonin system following the inhibition of serotonin reuptake. While effective for many patients, their side effect profile, particularly sexual dysfunction, and the delayed onset of action remain significant clinical limitations.

The preclinical data for Flesinoxan were promising, showing effects comparable to those of chronic antidepressant administration. A deeper investigation into selective 5-HT1A agonists, potentially with biased agonism to favor postsynaptic over presynaptic receptors, could still be a valuable avenue for developing novel antidepressants. This comparative guide underscores the importance of diverse mechanistic approaches in neuropsychopharmacology and highlights the distinct profiles of direct receptor agonists versus reuptake inhibitors.

References

Cross-Validation of Flesinoxan Hydrochloride Effects: A Comparative Analysis Across Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

A synthesis of findings on the effects of Flesinoxan (B1672771) hydrochloride, a potent 5-HT1A receptor agonist, reveals both consistent and variable outcomes across different preclinical and clinical studies. This guide provides a comparative overview of its reported effects on anxiety, depression, and physiological parameters, supported by experimental data from various research laboratories.

Comparative Analysis of Preclinical Antidepressant and Anxiolytic Models

Several laboratories have investigated the antidepressant and anxiolytic potential of Flesinoxan using established rodent models. A notable consistency is observed in the forced swim test and open field activity assays.

Experimental ModelKey Parameters MeasuredFlesinoxan Hydrochloride EffectDosageStudy Reference
Forced Swim Test (Rat) Immobility TimeSignificant reduction1 and 3 mg/kg s.c.[Cryan et al., 1997][2][3]
Olfactory Bulbectomised (OB) Rat 'Open Field' Activity AmbulationSignificant reduction of OB-induced hyperactivity3 mg/kg s.c. (higher dose)[Cryan et al., 1997][2][3]
Differential Reinforcement of Low Rate (DRL) 72-s Screen (Rat) Response RateDose-dependent decrease0.1-3.0 mg/kg[Pessia et al., 1992][4]
Differential Reinforcement of Low Rate (DRL) 72-s Screen (Rat) Reinforcement RateDose-dependent increase0.1-3.0 mg/kg[Pessia et al., 1992][4]

Human Clinical Studies: Efficacy and Physiological Responses

Clinical investigations into Flesinoxan have yielded more varied results, particularly in the context of panic disorder. However, its effects on neuroendocrine function and body temperature have been more consistently reported.

Study PopulationStudy DesignKey FindingsDosageStudy Reference
Panic Disorder Patients (Study I) Single-blind crossoverWorsening of patient condition; anxiety reported as an adverse event.Up to 2.4 mg/day[den Boer & Westenberg, 1996][5]
Panic Disorder Patients (Study II) Double-blind, placebo-controlledNo significant treatment effects observed.0.6 or 1.2 mg/day[den Boer & Westenberg, 1996][5]
Treatment-Resistant Depression Patients Open-labelSuggested antidepressant effects.4-8 mg[Stoll et al., 1993][6]
Healthy Male Volunteers Double-blind, placebo-controlled crossoverDose-related decrease in body temperature; increases in growth hormone, ACTH, cortisol, and prolactin.7 and 14 µg/kg i.v.[Seletti et al., 1995][7]
Major Depressed Inpatients (with/without suicidal behavior) -Lower delta cortisol and temperature responses in suicide attempters compared to non-attempters.Not specified[Pitchot et al., 1995][8]

Experimental Protocols

Forced Swim Test (as described in Cryan et al., 1997)

The forced swim test is a common behavioral paradigm used to assess antidepressant potential. In this test, rats are placed in a cylinder of water from which they cannot escape. The duration of immobility, a state of passive floating, is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Flesinoxan was administered subcutaneously prior to the test.[2][3]

Olfactory Bulbectomy (OB) Model (as described in Cryan et al., 1997)

This model of depression involves the surgical removal of the olfactory bulbs in rats, which leads to a range of behavioral changes, including hyperactivity in a novel environment like an open field. Chronic administration of antidepressants can reverse this hyperactivity. Flesinoxan was administered over a prolonged period to assess its effects on the ambulatory behavior of OB rats in an open field arena.[2][3]

Neuroendocrine Challenge Studies (as described in Seletti et al., 1995)

In these human studies, Flesinoxan is administered intravenously to healthy volunteers. Blood samples are then collected at various time points to measure the levels of different hormones, including growth hormone, ACTH, cortisol, and prolactin. Body temperature is also monitored continuously. This allows for the assessment of the drug's impact on the neuroendocrine system, which is known to be dysregulated in mood disorders.[7]

Visualizing Flesinoxan's Mechanism of Action and Experimental Workflow

To better understand the processes involved in Flesinoxan research, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan Hydrochloride Receptor 5-HT1A Receptor Flesinoxan->Receptor Agonist Binding Neuron Presynaptic Neuron Receptor->Neuron Located on Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Located on Serotonin_Release Inhibition of Serotonin (B10506) Release Neuron->Serotonin_Release Leads to Effect Physiological Effects (e.g., Anxiolysis, Antidepressant-like) Postsynaptic_Neuron->Effect Mediates Experimental_Workflow_Flesinoxan cluster_preclinical Preclinical Animal Studies cluster_clinical Human Clinical Trials Animal_Model Select Animal Model (e.g., OB Rat, Forced Swim) Drug_Admin Administer Flesinoxan or Vehicle Animal_Model->Drug_Admin Behavioral_Test Conduct Behavioral Testing Drug_Admin->Behavioral_Test Data_Analysis_Pre Analyze Behavioral Data Behavioral_Test->Data_Analysis_Pre Conclusion Draw Conclusions on Efficacy and Effects Data_Analysis_Pre->Conclusion Patient_Recruitment Recruit Patient Population or Healthy Volunteers Drug_Protocol Administer Flesinoxan or Placebo (Blinded) Patient_Recruitment->Drug_Protocol Outcome_Measures Collect Outcome Measures (e.g., Clinical Scales, Blood Samples) Drug_Protocol->Outcome_Measures Data_Analysis_Clin Analyze Clinical & Physiological Data Outcome_Measures->Data_Analysis_Clin Data_Analysis_Clin->Conclusion

References

Flesinoxan Hydrochloride: A Comparative Analysis of Potency Against Novel 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flesinoxan (B1672771) Hydrochloride's Performance with Alternative 5-HT1A Ligands Supported by Experimental Data.

Flesinoxan hydrochloride, a well-characterized phenylpiperazine derivative, has long served as a benchmark selective 5-HT1A receptor agonist.[1] Its high affinity and efficacy have made it a valuable tool in neuroscience research. However, the landscape of 5-HT1A receptor pharmacology is continually evolving with the development of novel ligands exhibiting diverse profiles, from full agonists and partial agonists to silent antagonists. This guide provides a comprehensive comparison of the potency of this compound against a selection of these newer agents, supported by quantitative data from key in vitro assays. The presented data, experimental protocols, and pathway diagrams are intended to aid researchers in selecting the most appropriate ligands for their specific research needs.

Quantitative Comparison of Ligand Potency

The potency of a ligand is a critical parameter in drug development and is typically assessed through binding affinity (Ki) and functional activity (EC50 or IC50). The following tables summarize these key metrics for this compound and a range of novel 5-HT1A receptor ligands, categorized by their functional activity.

Table 1: Binding Affinity (pKi) of 5-HT1A Receptor Ligands
CompoundClasspKiKi (nM)Reference
Flesinoxan Full Agonist8.911.23[2]
F 11440 (Eptapirone)Full Agonist8.334.68[2][3][4][5][6]
S 14671Full Agonist9.30.50[7][8]
LY293284Full Agonist9.150.07[9]
Befiradol (NLX-112)Full Agonist~8.0-9.0Nanomolar affinity[10][11][12]
ST171Full Agonist-0.41 (Ki)[13]
LY315712Partial Agonist-Data not available[14]
BuspironePartial Agonist7.5031.62[2]
WAY-100635Silent Antagonist8.87 (pIC50)1.35 (IC50)[15][16]
LY297996Antagonist-Data not available[14]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of 5-HT1A Receptor Agonists

| Compound | Assay Type | pEC50 / pIC50 | EC50 / IC50 (nM) | Emax (% of 5-HT) | Reference | |---|---|---|---|---| | Flesinoxan | cAMP Inhibition | - | - | 93% |[2] | | F 11440 (Eptapirone) | cAMP Inhibition | 6.8 (pEC50) | 158.49 | 100% |[2][6] | | ST171 | Gi Activation (BRET) | - | 0.3 | - |[13][17] | | Befiradol (NLX-112) | G-protein activation | - | ED50 = 0.69 µg/kg (in vivo) | High Efficacy |[10][18] | | LY293284 | Hypothalamic 5-HIAA reduction | - | ED50 = 2.9 µg/kg (in vivo) | High Efficacy |[9] | | WAY-100635 | Guinea-pig ileum | 9.71 (pA2) | - | Antagonist |[15] |

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency in functional assays. Emax represents the maximum response a ligand can elicit compared to the endogenous agonist, serotonin (B10506) (5-HT).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[19]

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • 150 µL of diluted membranes (typically 10 µg of protein per well).[20]

    • 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).[20]

    • 50 µL of a radiolabeled 5-HT1A antagonist (e.g., [³H]WAY-100635 at a final concentration of 1 nM).[20]

  • To determine non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[20]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[19]

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[19]

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and add a scintillation cocktail.

  • Count the radioactivity using a scintillation counter.[19]

4. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow: Radioligand Displacement Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenization Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspension & Storage Centrifugation2->Resuspension Plate_Setup Plate Setup: Membranes, Test Compound, Radioligand Resuspension->Plate_Setup Incubation Incubation (e.g., 60 min at 30°C) Plate_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Workflow for Radioligand Displacement Assay
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

1. Membrane Preparation:

  • Follow the same procedure as for the Radioligand Displacement Assay.

2. Assay Setup:

  • In a 96-well plate, combine:

    • Receptor membranes.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to regulate basal G-protein activity).

    • Varying concentrations of the test compound.

3. Incubation:

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

4. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

cAMP Accumulation Assay

Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[21]

1. Cell Culture:

  • Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).[22]

2. Assay Procedure:

  • Seed the cells into 96- or 384-well plates.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add forskolin (B1673556) to all wells (except for the basal control) to stimulate cAMP production.[22]

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[22][23]

3. Data Analysis:

  • Measure the inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation.

  • Plot the cAMP levels against the compound concentration to determine the IC50 (which in this inhibitory assay corresponds to the EC50 for the agonist effect) and the maximal inhibition.

Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[21] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is a key mechanism through which 5-HT1A receptor agonists exert their cellular effects.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5-HT1A Agonist (e.g., Flesinoxan) Ligand->Receptor Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

5-HT1A Receptor Signaling Pathway

Conclusion

This guide provides a comparative overview of the potency of this compound and a selection of novel 5-HT1A receptor ligands. The presented data highlights the diverse pharmacological profiles of these compounds, ranging from high-efficacy full agonists to silent antagonists. The detailed experimental protocols and the signaling pathway diagram offer a foundational understanding for researchers to design and interpret their own studies. The choice of a specific 5-HT1A ligand will ultimately depend on the research question, whether it is to maximally stimulate the receptor, to modulate it partially, or to block its activity completely. This guide serves as a valuable resource for making informed decisions in the selection of appropriate pharmacological tools for investigating the complex roles of the 5-HT1A receptor.

References

Reproducibility of Flesinoxan Hydrochloride's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Flesinoxan (B1672771) hydrochloride, a selective serotonin (B10506) 5-HT1A receptor agonist, has been extensively studied for its potential anxiolytic and antidepressant properties. However, a comprehensive analysis of the reproducibility of its behavioral findings is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the behavioral effects of flesinoxan across common preclinical models, presenting quantitative data, detailed experimental protocols, and an examination of factors influencing the consistency of its effects.

Flesinoxan's primary mechanism of action involves the activation of 5-HT1A receptors, which are key regulators of mood and anxiety.[1][2][3] The anxiolytic and antidepressant effects of flesinoxan are thought to be mediated by its action on both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in limbic and cortical regions.[2][4]

Comparative Analysis of Behavioral Findings

The behavioral effects of flesinoxan have been predominantly assessed using the elevated plus maze (EPM) for anxiety-like behavior, the forced swim test (FST) for antidepressant-like effects, and the open field test (OFT) to evaluate locomotor activity. The reproducibility of findings in these models can be influenced by several factors, including the animal species and strain, dose, and specific experimental conditions.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety in rodents.[5] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.

Study (Species/Strain)Dose (mg/kg)Administration RouteKey Findings
Study 1 (Mice/DBA)[6]0.1 - 0.5s.c.Inhibition of risk assessment behaviors.
1.0s.c.Increased percentage of open arm entries and time spent in the open arms.[6]
Study 2 (Rats/Wistar)[7]1.0, 3.0s.c.Significantly reduced burying and freezing behavior in the shock-probe burying test, indicating anxiolytic properties.[7]
Study 3 (Mice/129S6/SvEvTac & C57BL/6J)[8]0.3 - 3.0s.c.Unexpectedly increased anxiety in C57BL/6J mice; minimal behavioral effects in 129S6/SvEvTac mice.[8]

Reproducibility: The anxiolytic effects of flesinoxan in the EPM appear to be dose-dependent, with lower doses showing clearer anxiolytic-like profiles.[6] However, the reproducibility is significantly impacted by the rodent strain used. For instance, while some studies report anxiolytic effects, others have observed anxiogenic or minimal effects in different mouse strains, highlighting the critical role of genetic background.[8]

Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity, where a reduction in immobility time is interpreted as a positive effect.[9]

Study (Species/Strain)Dose (mg/kg)Administration RouteKey Findings
Study 1 (Rats/Sprague-Dawley)[10][11]1.0, 3.0s.c.Significantly reduced immobility time in both sham and olfactory bulbectomized rats.[10][11]
Study 2 (Rats)[12]4.0, 16.0i.p.Dose-dependent decrease in the duration of immobility.[12]

Reproducibility: The antidepressant-like effects of flesinoxan in the FST appear to be more consistent across different rat strains compared to its anxiolytic effects in the EPM. Multiple studies have demonstrated a significant reduction in immobility time following flesinoxan administration.[10][11][12]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior.[13] It is often used as a control to ensure that the effects observed in the EPM and FST are not due to a general increase or decrease in movement.

Study (Species/Strain)Dose (mg/kg)Administration RouteKey Findings
Study 1 (Rats/Sprague-Dawley)[10][11]3.0s.c.Reduced the hyperactivity observed in olfactory bulbectomized rats.[10][11]
Study 2 (Rats)[14]0.2 - 3.2s.c.Dose-dependent decrease in total locomotor activity and rearing.[14]
Study 3 (Mice/C57BL/6J)[8]0.3 - 3.0s.c.Decreased activity on several behavioral measures.[8]

Reproducibility: The effects of flesinoxan on locomotor activity in the OFT are generally consistent, with most studies reporting a dose-dependent decrease in overall activity.[8][14] This is an important consideration when interpreting results from the EPM and FST, as reduced motor activity could confound the measurement of anxiety and depression-like behaviors.

Experimental Protocols and Methodological Considerations

Variations in experimental protocols can significantly contribute to the variability of behavioral findings. Below are generalized protocols for the key behavioral assays, highlighting critical parameters that can influence outcomes.

Elevated Plus Maze Protocol
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor. Dimensions of the arms and the height of the maze can vary between laboratories.

  • Animal Handling: Animals are typically handled for several days prior to testing to reduce stress.

  • Procedure: The animal is placed in the center of the maze, and its behavior is recorded for a set period (usually 5 minutes). Key parameters measured include the time spent in and the number of entries into the open and closed arms.

  • Environmental Factors: Lighting conditions and the time of day for testing should be consistent.

Forced Swim Test Protocol
  • Apparatus: A cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Animals are placed in the water for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with minimal movements to keep the head above water) is scored.[15]

  • Water Temperature: Water temperature is a critical factor and is typically maintained between 23-25°C.

Open Field Test Protocol
  • Apparatus: A square or circular arena with walls to prevent escape.

  • Procedure: The animal is placed in the center of the arena, and its activity is recorded for a specific duration. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[16]

  • Habituation: The level of novelty of the arena can influence exploratory behavior.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of flesinoxan and the workflow of behavioral testing, the following diagrams are provided.

Flesinoxan_Signaling_Pathway Flesinoxan Flesinoxan HT1A_Receptor 5-HT1A Receptor Flesinoxan->HT1A_Receptor Binds to Gi_Protein Gi/o Protein HT1A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits K_Channel ↑ K+ Conductance (Hyperpolarization) Gi_Protein->K_Channel Ca_Channel ↓ Ca2+ Conductance Gi_Protein->Ca_Channel ERK_Pathway ERK Pathway Modulation Gi_Protein->ERK_Pathway cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Behavioral_Effects Anxiolytic & Antidepressant Effects PKA->Behavioral_Effects K_Channel->Behavioral_Effects Ca_Channel->Behavioral_Effects ERK_Pathway->Behavioral_Effects

Flesinoxan's 5-HT1A Receptor Signaling Pathway

Behavioral_Testing_Workflow Start Start: Animal Acclimation Drug_Admin Flesinoxan or Vehicle Administration Start->Drug_Admin Pre_Test_Wait Pre-Test Waiting Period Drug_Admin->Pre_Test_Wait Behavioral_Assay Behavioral Assay (EPM, FST, or OFT) Pre_Test_Wait->Behavioral_Assay Data_Collection Data Collection (Automated or Manual) Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results: Comparison of Groups Data_Analysis->Results

General Workflow for Behavioral Testing

Conclusion

The behavioral findings for flesinoxan hydrochloride demonstrate its potential as an anxiolytic and antidepressant agent. However, the reproducibility of these effects, particularly its anxiolytic properties, is subject to significant variation due to factors such as animal strain, dosage, and specific experimental protocols. The antidepressant-like effects in the forced swim test appear to be more robust and reproducible across studies. For researchers and drug development professionals, it is imperative to carefully consider these variables when designing and interpreting studies on flesinoxan and other 5-HT1A receptor agonists. Standardization of experimental protocols and the use of multiple, genetically diverse animal strains are recommended to enhance the reliability and generalizability of preclinical behavioral findings. Furthermore, clinical trials in humans have shown mixed results, with some studies suggesting potential antidepressant effects while others in panic disorder patients reported a worsening of symptoms at higher doses, indicating a complex dose-response relationship that may not be fully captured in preclinical models.[17][18][19]

References

Flesinoxan Hydrochloride: A Comparative Analysis of Its 5-HT1A Receptor Activation Profile Against Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flesinoxan (B1672771) Hydrochloride's Functional Activity at the 5-HT1A Receptor with Key Partial Agonists, Supported by Experimental Data.

Flesinoxan hydrochloride, a selective serotonin (B10506) 1A (5-HT1A) receptor ligand, has been a subject of extensive research in neuroscience and psychopharmacology. Its distinct receptor activation profile, particularly when contrasted with classic partial agonists, offers valuable insights for the development of novel therapeutics targeting the serotonergic system. This guide provides a detailed comparison of flesinoxan with the well-established 5-HT1A partial agonists, buspirone (B1668070) and tandospirone (B1205299), focusing on their receptor binding affinities and functional efficacies.

Quantitative Comparison of Receptor Activation Parameters

The functional activity of a ligand at a G-protein coupled receptor, such as the 5-HT1A receptor, is primarily defined by its binding affinity (Ki), potency (EC50), and intrinsic activity (Emax). The following table summarizes these key parameters for flesinoxan, buspirone, and tandospirone, based on data from in vitro experimental studies.

CompoundReceptor Binding Affinity (pKi / Ki)Intrinsic Activity (Emax) (relative to 5-HT)Assay TypeReference
Flesinoxan 8.910.93Adenylyl Cyclase Inhibition[1]
Buspirone 7.500.49Adenylyl Cyclase Inhibition[1]
Tandospirone 27 nM~60% of 8-OH-DPAT's effectAdenylyl Cyclase Inhibition[2]

Note: A higher pKi value indicates a higher binding affinity. The intrinsic activity of 5-HT, the endogenous full agonist, is considered 1.0.

Based on the presented data, flesinoxan demonstrates a significantly higher binding affinity for the 5-HT1A receptor compared to buspirone.[1] Furthermore, with an intrinsic activity of 0.93, flesinoxan is classified as a high-efficacy agonist, approaching the maximal effect of the endogenous neurotransmitter, serotonin.[1] In contrast, buspirone and tandospirone exhibit lower intrinsic activities, characteristic of partial agonists.[1][2]

Understanding the 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a member of the Gi/o-coupled receptor family, initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

5-HT1A Receptor Signaling Pathway 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (α subunit) Agonist Agonist (e.g., Flesinoxan) Agonist->5-HT1A_Receptor Binds to cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates targets leading to Experimental Workflow Experimental Workflow for 5-HT1A Agonist Characterization Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_Choice Choose Functional Assay Binding_Assay->Functional_Assay_Choice GTP_Assay [³⁵S]GTPγS Binding Assay (Determine EC50, Emax) Functional_Assay_Choice->GTP_Assay Direct G-protein activation AC_Assay Adenylyl Cyclase Inhibition Assay (Determine EC50, Emax) Functional_Assay_Choice->AC_Assay Downstream signaling Data_Analysis Data Analysis and Parameter Calculation GTP_Assay->Data_Analysis AC_Assay->Data_Analysis Classification Classify Compound (Full vs. Partial Agonist) Data_Analysis->Classification End End: Characterized Compound Classification->End

References

In Vivo Validation of Flesinoxan Hydrochloride: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flesinoxan (B1672771) hydrochloride's in vivo performance against other key 5-HT1A receptor agonists, supported by experimental data. Flesinoxan is a selective and high-affinity 5-HT1A receptor agonist that has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders.[1] This document summarizes key in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of Flesinoxan's mechanism of action.

Comparative In Vivo Pharmacology of 5-HT1A Agonists

The in vivo effects of 5-HT1A agonists are varied and depend on factors such as their intrinsic efficacy (full vs. partial agonism) and selectivity for presynaptic versus postsynaptic receptors.[2] Flesinoxan, for instance, has been shown to act as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.[1] This dual activity contributes to its distinct pharmacological profile compared to other agonists like the full agonist 8-OH-DPAT and the partial agonist buspirone.[1][2]

Quantitative Data Summary

The following tables summarize key in vivo data for Flesinoxan and comparable 5-HT1A agonists, providing a quantitative basis for comparison across different experimental paradigms.

Table 1: Neuroendocrine and Physiological Effects in Humans

CompoundDoseRoute of AdministrationKey Findings
Flesinoxan 7 and 14 µg/kgIntravenousDose-related decrease in body temperature; increases in growth hormone, ACTH, cortisol, and prolactin plasma levels.[3]
Flesinoxan 1 mgIntravenousGrowth hormone response blocked by pindolol (B1678383) (5-HT1A antagonist); prolactin response blocked by methysergide (B1194908) (5-HT1/2 antagonist).[3]

Table 2: Electrophysiological Effects in Rats

CompoundDose and DurationKey Findings
Flesinoxan 2.5 and 5 mg/kg/day for 2 days (s.c.)Significantly decreased the spontaneous firing activity of dorsal raphe serotonin (B10506) (5-HT) neurons.[4]
Flesinoxan 5 mg/kg/day for 14 days (s.c.)Firing rate of 5-HT neurons returned to normal, indicating desensitization of somatodendritic 5-HT1A autoreceptors.[4] No change in the sensitivity of postsynaptic 5-HT1A receptors in the hippocampus.[4]
Flesinoxan IntravenousSuppressed the firing activity of both CA3 pyramidal neurons and dorsal raphe 5-HT neurons.[1]
8-OH-DPAT IntravenousRequired lower doses than Flesinoxan to suppress firing activity of CA3 pyramidal and dorsal raphe 5-HT neurons.[1]

Table 3: Behavioral Effects in Rodents

CompoundDose (Route)Animal ModelKey Findings
Flesinoxan 1 and 3 mg/kg (s.c.)Forced Swim Test (Rat)Significantly reduced immobility time.[5]
Flesinoxan 3 mg/kg (s.c.)Olfactory Bulbectomized Rat 'Open Field'Significantly reduced the deficit in ambulation.[5]
Flesinoxan 1 and 3 mg/kg (s.c.)Shock-Probe Burying Paradigm (Rat)Significantly reduced burying and freezing behavior, indicating anxiolytic properties.[6]
8-OH-DPAT 16 µg (i.c.v.)Forced Swim Test (Rat)Decreased immobility time, indicating antidepressant-like effects.[2]
8-OH-DPAT 0.06 mg/kg (i.p.)Social Interaction Test (Rat)Increased social interaction time, suggesting anxiolytic-like effects.[2]
Buspirone 1 mg/kg (i.p.)Social Interaction Test (Rat)Increased social interaction time with a bell-shaped dose-response curve.[2]

Table 4: Cardiovascular Effects in Rats

CompoundAnimal ModelKey Findings
Flesinoxan Anesthetized Wistar rats and conscious Spontaneously Hypertensive Rats (SHR)Potently lowered blood pressure and heart rate.[7]
8-OH-DPAT Anesthetized Wistar rats and conscious SHRPotently lowered blood pressure and heart rate.[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to enable replication and critical evaluation of the cited data.

Forced Swim Test

This test is a widely used rodent behavioral model to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 15 cm.

  • Procedure:

    • On the first day (pre-test), rats are individually placed in the cylinder for 15 minutes.

    • 24 hours later, the rats are administered the test compound (e.g., Flesinoxan 1 and 3 mg/kg, s.c.) or vehicle.[5]

    • Following a specific pre-treatment time, the rats are placed in the cylinder again for a 5-minute test session.

    • The duration of immobility (when the rat makes only the movements necessary to keep its head above water) is recorded.

  • Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.[5]

In Vivo Electrophysiology

This technique is used to measure the firing activity of individual neurons in response to drug administration.

  • Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the brain region of interest (e.g., dorsal raphe nucleus or hippocampus).

  • Drug Administration: Flesinoxan or other compounds are administered intravenously or via microiontophoresis directly onto the neuron being recorded.[1][4]

  • Data Acquisition: The spontaneous and drug-induced changes in the firing rate of the neurons are recorded and analyzed.

  • Endpoint: Suppression or alteration of neuronal firing rates provides direct evidence of the drug's effect on neuronal activity.

Hypothermia Induction

Activation of 5-HT1A receptors can lead to a decrease in body temperature.

  • Animal Preparation: Rodents are habituated to the testing room. Baseline rectal temperature is measured.

  • Drug Administration: Flesinoxan or other 5-HT1A agonists are administered (e.g., subcutaneously).[1]

  • Temperature Measurement: Rectal temperature is measured at regular intervals post-administration.

  • Endpoint: A significant dose-dependent decrease in body temperature is indicative of 5-HT1A receptor agonism.[1] The attenuation of this hypothermic response by a 5-HT1A antagonist can confirm the receptor-mediated effect.[1]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms underlying the in vivo effects of Flesinoxan, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane Flesinoxan Flesinoxan Receptor 5-HT1A Receptor Flesinoxan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

G start Start acclimation Animal Acclimation start->acclimation baseline Baseline Measurement (e.g., Body Temperature, Behavior) acclimation->baseline grouping Random Assignment to Groups (Vehicle, Flesinoxan, Comparator) baseline->grouping administration Drug Administration grouping->administration observation Post-treatment Observation and Data Collection administration->observation analysis Statistical Analysis observation->analysis end End analysis->end

Caption: General In Vivo Experimental Workflow.

References

Distinguishing the neurochemical signatures of Flesinoxan and tandospirone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct pharmacological signatures of two prominent 5-HT1A receptor modulators, providing researchers, scientists, and drug development professionals with a comprehensive guide to their neurochemical properties and experimental characterization.

Flesinoxan and tandospirone (B1205299) are two pharmacologically significant compounds that exert their primary effects through the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depressive disorders. While both molecules engage this receptor, their distinct neurochemical signatures give rise to different pharmacological profiles. Flesinoxan is characterized as a potent and selective full agonist, whereas tandospirone acts as a partial agonist at the 5-HT1A receptor.[1] This fundamental difference in intrinsic efficacy dictates their downstream neurochemical and physiological effects. This guide provides a detailed comparison of their receptor binding affinities, functional efficacies, and the experimental protocols used to elucidate these properties.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constant (Ki) values for Flesinoxan and tandospirone at the 5-HT1A receptor and a range of other neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeFlesinoxan (Ki, nM)Tandospirone (Ki, nM)
5-HT1A ~1.7 [2]27 ± 5 [1]
5-HT2>10001300 - 41000[1]
5-HT1C>10001300 - 41000[1]
α1-adrenergic~501300 - 41000[1]
α2-adrenergic>10001300 - 41000[1]
Dopamine (B1211576) D1>10001300 - 41000[1]
Dopamine D2>10001300 - 41000[1]

Note: Data is compiled from various sources and experimental conditions may vary.

Functional Efficacy at the 5-HT1A Receptor

Beyond binding affinity, the intrinsic efficacy (Emax) of a ligand describes its ability to activate the receptor upon binding. Flesinoxan, as a full agonist, elicits a maximal response from the 5-HT1A receptor, comparable to the endogenous neurotransmitter serotonin. In contrast, tandospirone, as a partial agonist, produces a submaximal response.

Compound5-HT1A Receptor Efficacy (Emax)
Flesinoxan ~0.93 (relative to 5-HT) [2]
Tandospirone ~60% of a full agonist

This difference in efficacy is a key factor in their distinct therapeutic and side-effect profiles.

Signaling Pathways and Neurotransmitter Interactions

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability. Both Flesinoxan and tandospirone trigger this pathway, albeit with different maximal effects.

An important consequence of 5-HT1A receptor agonism is the modulation of other neurotransmitter systems, particularly dopamine. Activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei decreases serotonin release in projection areas like the prefrontal cortex. This can lead to a disinhibition of dopaminergic neurons in the ventral tegmental area (VTA), resulting in increased dopamine release in the prefrontal cortex.

G cluster_presynaptic Presynaptic Serotonergic Neuron (Raphe) cluster_postsynaptic_da Postsynaptic Dopaminergic Neuron (VTA) cluster_postsynaptic_other Postsynaptic Neuron (e.g., Hippocampus, Cortex) Flesinoxan_pre Flesinoxan (Full Agonist) HT1A_auto 5-HT1A Autoreceptor Flesinoxan_pre->HT1A_auto Tandospirone_pre Tandospirone (Partial Agonist) Tandospirone_pre->HT1A_auto Serotonin_release Serotonin Release ↓ HT1A_auto->Serotonin_release Inhibition Serotonin_inhibition Serotonergic Inhibition ↓ Serotonin_release->Serotonin_inhibition Dopamine_release Dopamine Release ↑ (in PFC) Serotonin_inhibition->Dopamine_release Disinhibition Flesinoxan_post Flesinoxan HT1A_post Postsynaptic 5-HT1A Receptor Flesinoxan_post->HT1A_post Tandospirone_post Tandospirone Tandospirone_post->HT1A_post AC Adenylyl Cyclase ↓ HT1A_post->AC Inhibition cAMP cAMP ↓ AC->cAMP Neuronal_activity Modulation of Neuronal Activity cAMP->Neuronal_activity

Figure 1. Simplified signaling pathways of Flesinoxan and tandospirone.

Experimental Protocols

The characterization of Flesinoxan and tandospirone relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of Flesinoxan and tandospirone for the 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand (e.g., [3H]8-OH-DPAT).

    • Test compounds (Flesinoxan, tandospirone).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (Flesinoxan or tandospirone) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

  • Objective: To measure the effects of Flesinoxan and tandospirone administration on serotonin and dopamine levels in specific brain regions (e.g., prefrontal cortex, raphe nucleus).

  • Materials:

    • Microdialysis probes.

    • Stereotaxic apparatus for probe implantation.

    • Syringe pump.

    • Artificial cerebrospinal fluid (aCSF).

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Procedure:

    • A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

    • The animal is allowed to recover from surgery.

    • The probe is continuously perfused with aCSF at a slow, constant flow rate.

    • Neurotransmitters and their metabolites in the extracellular fluid diffuse across the dialysis membrane into the aCSF.

    • The collected dialysate samples are analyzed at regular intervals using HPLC-ED to quantify the concentrations of serotonin, dopamine, and their metabolites.

    • After establishing a stable baseline, the test compound (Flesinoxan or tandospirone) is administered, and changes in neurotransmitter levels are monitored over time.

Electrophysiological Recording

This technique is used to measure the electrical activity of neurons and assess the effects of drugs on neuronal firing.

  • Objective: To determine the effects of Flesinoxan and tandospirone on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

  • Materials:

    • Microelectrodes.

    • Micromanipulator.

    • Amplifier and data acquisition system.

    • Anesthetized animal.

  • Procedure:

    • A recording microelectrode is stereotaxically lowered into the dorsal raphe nucleus of an anesthetized animal.

    • The spontaneous firing of individual serotonergic neurons is recorded to establish a baseline firing rate.

    • The test compound (Flesinoxan or tandospirone) is administered systemically or applied locally via iontophoresis.

    • Changes in the firing rate of the neuron in response to the drug are recorded and analyzed.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Neurochemical Profiling cluster_behavioral Behavioral Pharmacology radioligand Radioligand Binding Assay (Determine Ki) functional Functional Assay (e.g., cAMP accumulation) (Determine Emax) radioligand->functional microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels - Serotonin, Dopamine) functional->microdialysis electrophysiology Electrophysiology (Measure Neuronal Firing Rate - Raphe Nucleus) microdialysis->electrophysiology behavior Animal Models of Anxiety/Depression (e.g., Elevated Plus Maze, Forced Swim Test) electrophysiology->behavior end end behavior->end Clinical Trials start Compound Synthesis (Flesinoxan / Tandospirone) start->radioligand

Figure 2. A generalized experimental workflow for characterizing 5-HT1A receptor agonists.

Conclusion

Flesinoxan and tandospirone, while both targeting the 5-HT1A receptor, exhibit distinct neurochemical signatures primarily due to their differing intrinsic activities. Flesinoxan's profile as a high-affinity, selective full agonist suggests a robust and direct activation of 5-HT1A-mediated signaling. In contrast, tandospirone's partial agonism allows it to function as a modulator of the serotonergic system, potentially offering a different therapeutic window and side-effect profile. A thorough understanding of these differences, supported by the experimental data and methodologies outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting the 5-HT1A receptor.

References

A Comparative Meta-Analysis of Flesinoxan Hydrochloride for Anxiety and Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the available clinical trial data for Flesinoxan (B1672771) hydrochloride, a selective 5-HT1A receptor agonist. Due to the discontinuation of its clinical development, publicly available data is limited to early-phase trials. This guide summarizes the existing findings and contrasts them with established first-line treatments for major depressive disorder (MDD) and panic disorder, primarily selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Flesinoxan Hydrochloride: An Overview

Flesinoxan is a potent and selective 5-HT1A receptor agonist.[1] Preclinical studies suggested its potential as an anxiolytic and antidepressant agent.[2][3][4] However, its development was halted, and it was never commercialized.[5]

Clinical Trial Data Summary

The available clinical data for Flesinoxan is derived from small-scale pilot and open-label studies. A comprehensive meta-analysis is not feasible due to the limited number of trials and the lack of extensive, controlled data.

Flesinoxan in Panic Disorder

Two pilot studies investigated the efficacy of Flesinoxan in patients with panic disorder.[1]

Table 1: Summary of Flesinoxan Clinical Trials in Panic Disorder

Study DesignNumber of PatientsDosageTreatment DurationKey FindingsReported Adverse Events
Single-blind, crossover5Up to 2.4 mg/day4 weeksWorsening of patients' condition.[1]Anxiety was frequently reported.[1]
Double-blind, three-armed, placebo-controlled150.6 or 1.2 mg/day8 weeksNo treatment effects were observed in either group.[1]Anxiety was less prominent than in the first study; a lowering of mood was seen in some patients.[1]

The results from these small studies were not encouraging and suggested that Flesinoxan might even worsen symptoms in some panic disorder patients.[1]

Flesinoxan in Treatment-Resistant Depression

An open-label study explored the use of Flesinoxan in patients with treatment-resistant depression.[6]

Table 2: Summary of Flesinoxan Clinical Trial in Treatment-Resistant Depression

Study DesignNumber of PatientsDosageTreatment DurationKey FindingsReported Adverse Events
Open-labelNot specified4-8 mgNot specifiedThe observations suggested that flesinoxan is an antidepressant agent and may be of particular value in some difficult, treatment-resistant depressions.[6] A double-blind, placebo-controlled evaluation was warranted.[6]Headache, dizziness, and nausea were the most frequently reported side effects.[6]

Comparison with First-Line Antidepressants (SSRIs & SNRIs)

Given the limited and inconclusive data for Flesinoxan, a direct comparison with established first-line treatments is challenging. The following tables summarize the general efficacy and common adverse events of SSRIs and SNRIs based on extensive clinical trials and meta-analyses.

Table 3: General Efficacy of First-Line Antidepressants in MDD and Panic Disorder

Drug ClassIndicationGeneral Efficacy
SSRIs (e.g., Sertraline (B1200038), Escitalopram)Major Depressive DisorderAll 21 antidepressants included in a major meta-analysis were more effective than placebo for the short-term treatment of acute depression in adults.[5] SSRIs are recommended as a first-line treatment for major depression.[7]
Panic DisorderSSRIs are considered a first-line treatment for panic disorder due to their efficacy and favorable side-effect profile.[8] A network meta-analysis identified sertraline and escitalopram (B1671245) as highly efficacious with a low risk of adverse events.[9]
SNRIs (e.g., Venlafaxine)Major Depressive DisorderGenerally considered as effective as SSRIs.[7]
Panic DisorderVenlafaxine has demonstrated efficacy for panic disorder in controlled studies.[10][11] SNRIs are considered a second-line treatment option.[9]

Table 4: Common Adverse Events of First-Line Antidepressants

Drug ClassCommon Adverse Events
SSRIsNausea, headache, insomnia, somnolence, sexual dysfunction, gastrointestinal disturbances.[12]
SNRIsSimilar to SSRIs, with the potential for increased blood pressure and heart rate due to norepinephrine (B1679862) reuptake inhibition.

Experimental Protocols

Detailed experimental protocols for the Flesinoxan trials are not extensively published. Below are summaries based on the available information.

Flesinoxan in Panic Disorder (Study II by van Vliet et al., 1996)[1]
  • Design: Double-blind, three-armed, placebo-controlled study.

  • Participants: 15 patients with panic disorder.

  • Procedure: Following a one-week single-blind placebo run-in phase, patients were randomized to receive placebo, 0.6 mg/day Flesinoxan, or 1.2 mg/day Flesinoxan for 8 weeks.

  • Outcome Measures: The specific rating scales used to assess treatment effects were not detailed in the abstract.

Flesinoxan in Treatment-Resistant Depression (Grof et al., 1993)[6]
  • Design: Open-label study.

  • Participants: Patients with treatment-resistant depression.

  • Procedure: Patients were administered Flesinoxan at a dosage of 4-8 mg. The duration of the treatment was not specified.

  • Outcome Measures: The abstract suggests clinical observation was the primary method of assessing efficacy.

Mandatory Visualizations

Signaling Pathway of Flesinoxan (5-HT1A Receptor Agonism)

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle 5HT_release 5-HT Release 5HT_vesicle->5HT_release Synaptic_Cleft Synaptic Cleft 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->5HT_release Inhibits Flesinoxan_pre Flesinoxan Flesinoxan_pre->5HT1A_auto Agonist 5HT1A_post Postsynaptic 5-HT1A Receptor Adenylyl_cyclase Adenylyl Cyclase 5HT1A_post->Adenylyl_cyclase Inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP Neuronal_activity ↓ Neuronal Firing (Anxiolytic/Antidepressant Effect) cAMP->Neuronal_activity Flesinoxan_post Flesinoxan Flesinoxan_post->5HT1A_post Agonist

Caption: Flesinoxan acts as a 5-HT1A receptor agonist on both presynaptic and postsynaptic receptors.

Generalized Clinical Trial Workflow

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Protocol_Dev Protocol Development IRB_Approval IRB/EC Approval Protocol_Dev->IRB_Approval Site_Selection Site Selection IRB_Approval->Site_Selection Patient_Recruitment Patient Recruitment & Screening Site_Selection->Patient_Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment Treatment Administration (Drug vs. Placebo/Comparator) Randomization->Treatment Data_Collection Data Collection (Efficacy & Safety) Treatment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Final_Report Clinical Study Report Results_Interpretation->Final_Report Publication Publication Final_Report->Publication

Caption: A generalized workflow for a randomized controlled clinical trial.

References

Flesinoxan Hydrochloride: A Comparative Analysis Against Gold-Standard Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Flesinoxan (B1672771) hydrochloride, a selective 5-HT1A receptor agonist, against established gold-standard anxiolytics, namely the benzodiazepine (B76468) diazepam and the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038). This analysis is based on available preclinical and clinical data, focusing on mechanism of action, efficacy in established anxiety models, receptor binding profiles, and side effect profiles.

Executive Summary

Flesinoxan hydrochloride demonstrates clear anxiolytic properties in preclinical models, primarily through its potent and selective agonism at the 5-HT1A receptor. Its mechanism of action offers a distinct alternative to the GABAergic modulation of benzodiazepines and the serotonin reuptake inhibition of SSRIs. While preclinical evidence suggests efficacy comparable to standard anxiolytics in certain paradigms, clinical data in anxiety disorders such as panic disorder have been less conclusive, with some studies reporting a worsening of symptoms. The side effect profile of Flesinoxan appears to differ from that of benzodiazepines, with less sedation, but includes notable effects such as headache, dizziness, and nausea.

Mechanism of Action

Flesinoxan acts as a potent and selective full agonist at the serotonin 5-HT1A receptor.[1][2] This receptor is a key component of the serotonergic system, which is heavily implicated in the regulation of mood and anxiety. The anxiolytic effects of Flesinoxan are mediated through its interaction with these receptors.[3]

In contrast, diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a widespread depression of the central nervous system. Sertraline, an SSRI, selectively inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the availability of serotonin to bind to postsynaptic receptors.[4]

Signaling Pathway of Flesinoxan (5-HT1A Receptor Agonism)

G Flesinoxan Flesinoxan HT1A_Receptor 5-HT1A Receptor Flesinoxan->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A cAMP->PKA Reduces activation of Anxiolysis Anxiolytic Effect PKA->Anxiolysis Contributes to K_ion K+ Efflux GIRK->K_ion Increases Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Anxiolysis

Flesinoxan's 5-HT1A Receptor Signaling Pathway.

Efficacy in Preclinical Anxiety Models

Flesinoxan has been evaluated in several well-established animal models of anxiety, demonstrating anxiolytic-like effects.

Elevated Plus-Maze (EPM)

In the elevated plus-maze, a test that assesses anxiety-like behavior in rodents based on their aversion to open, elevated spaces, Flesinoxan has been shown to increase the time spent in and the number of entries into the open arms, an indicator of anxiolytic activity. One study found that at low doses (0.1-0.5 mg/kg), flesinoxan inhibited risk assessment behaviors, and at a higher dose of 1.0 mg/kg, it increased open arm entries and time spent in the open arms.[5]

For comparison, diazepam is a standard positive control in this assay and reliably increases open arm exploration.[6][7][8][9][10] The anxiolytic effects of diazepam in the EPM are well-documented.[6][7][8][9][10] SSRIs like sertraline can also produce anxiolytic-like effects in the EPM, though their effects can be more variable and may require chronic administration to become apparent.

Vogel Conflict Test

The Vogel conflict test is another widely used model for screening anxiolytic drugs.[11][12][13][14] In this test, the drinking behavior of water-deprived rats is punished by a mild electric shock. Anxiolytic drugs increase the number of punished licks. While specific head-to-head data for Flesinoxan in this model is limited in the available literature, its mechanism of action through 5-HT1A agonism is consistent with the profile of other anxiolytic agents that are effective in this paradigm. Diazepam is consistently effective in the Vogel conflict test, increasing the number of shocks taken by the animals.

Data Presentation

Receptor Binding Affinity (Ki, nM)
ReceptorFlesinoxanDiazepamSertraline
5-HT1A ~1.2 [1]-~250
GABA-A (Benzodiazepine site) -~3 [15]-
SERT (Serotonin Transporter) --~0.2-2 [4]
D2 (Dopamine) >1000[3]-~25
α1-adrenergic ~30-~40

Note: Ki values are approximate and can vary depending on the experimental conditions. Lower values indicate higher affinity.

Preclinical Efficacy in Elevated Plus-Maze
CompoundDose RangeEffect on Open Arm Time/Entries
Flesinoxan 0.1 - 1.0 mg/kgIncrease[5]
Diazepam 0.5 - 2.0 mg/kgConsistent Increase[6][7][8][9][10]
Sertraline 5 - 20 mg/kg (chronic)Variable Increase

Side Effect Profile

Flesinoxan

Clinical trials with Flesinoxan have reported the following side effects:

  • Common: Headache, dizziness, nausea.[16]

  • Less Common: In some studies on panic disorder, Flesinoxan was associated with a worsening of anxiety symptoms.[17] Lowering of mood has also been observed in some patients.[17]

Diazepam (Benzodiazepine)

The side effect profile of diazepam is well-characterized and includes:

  • Common: Drowsiness, sedation, muscle weakness, ataxia.

  • Less Common: Confusion, depression, slurred speech.

  • Risks: Dependence, tolerance, and withdrawal symptoms upon discontinuation.

Sertraline (SSRI)

Common side effects associated with sertraline include:

  • Common: Nausea, diarrhea, insomnia, somnolence, headache, dry mouth.

  • Less Common: Sexual dysfunction, anxiety, agitation.

  • Risks: Serotonin syndrome (rare but serious), increased suicidal ideation in young adults.

Experimental Protocols

Elevated Plus-Maze

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • The test compound (Flesinoxan, diazepam, sertraline, or vehicle) is administered at a predetermined time before the test.

  • Each animal is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute period.

  • Behavior is recorded by an overhead video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.

Endpoint Measures:

  • Percentage of time spent in the open arms.

  • Percentage of entries into the open arms.

  • Total number of arm entries (as a measure of general activity).

Experimental Workflow: Elevated Plus-Maze

G cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis Habituation Animal Habituation Drug_Admin Drug Administration (Flesinoxan/Diazepam/Sertraline/Vehicle) Habituation->Drug_Admin Placement Place Animal on Center of EPM Drug_Admin->Placement Exploration 5-minute Free Exploration Placement->Exploration Recording Video Recording of Behavior Exploration->Recording Scoring Behavioral Scoring (Time/Entries in Arms) Recording->Scoring Stats Statistical Analysis Scoring->Stats Interpretation Interpretation of Anxiolytic Effect Stats->Interpretation

Workflow for the Elevated Plus-Maze experiment.
Vogel Conflict Test

Objective: To assess the anti-conflict (anxiolytic) effects of drugs.

Apparatus: An operant chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lickometer.

Procedure:

  • Rats are water-deprived for a period of 24-48 hours.

  • The test compound (Flesinoxan, diazepam, sertraline, or vehicle) is administered prior to the test session.

  • The animal is placed in the operant chamber.

  • After a set number of licks from the drinking spout (e.g., 20), a brief, mild electric shock is delivered through the grid floor.

  • The number of shocks the animal is willing to take to continue drinking is recorded over a fixed period (e.g., 3-5 minutes).

Endpoint Measures:

  • The total number of shocks received. An increase in the number of shocks indicates an anxiolytic effect.

Conclusion

This compound presents a distinct pharmacological profile as a selective 5-HT1A receptor agonist with demonstrated anxiolytic potential in preclinical models. Its mechanism of action, which is different from that of benzodiazepines and SSRIs, suggests it could have a role in treating anxiety, potentially with a different side effect profile, notably lacking the sedative and dependence liabilities of benzodiazepines. However, the translation of its preclinical efficacy to clinical settings has been challenging, with some studies in panic disorder showing a lack of efficacy or even a worsening of symptoms.[17] Further research is warranted to fully elucidate the therapeutic potential and target patient populations for Flesinoxan in the management of anxiety disorders. This comparative guide provides a foundation for researchers to evaluate the relative merits of Flesinoxan against current gold-standard treatments.

References

Safety Operating Guide

Proper Disposal of Flesinoxan Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling Flesinoxan hydrochloride must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, aligning with standard practices for pharmaceutical waste management.

This compound is a potent and selective 5-HT1A receptor agonist.[1][2] While originally investigated for antihypertensive and later for antidepressant and anxiolytic effects, its development was discontinued.[2] As with any biologically active compound, proper handling and disposal are paramount to prevent potential environmental contamination and ensure personnel safety.

Disposal Procedures

The disposal of this compound, as with all pharmaceutical waste, is governed by federal, state, and local regulations. The primary regulatory frameworks in the United States are set by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA). The following procedures provide a general guideline; however, laboratory personnel must consult their institution's specific policies and local regulations.

Step 1: Waste Identification and Classification

Step 2: Segregation and Storage

  • Segregate Waste: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.

  • Use Appropriate Containers: Store waste this compound in designated, properly labeled, sealed, and leak-proof containers.

Step 3: Disposal by a Licensed Vendor

  • Engage a Professional Service: All pharmaceutical waste, including this compound, should be disposed of through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all regulations.

  • Documentation: Maintain a manifest or other records of disposal as required by your institution and local regulations. This documentation provides a record of the waste's journey from your facility to its final disposal site.

Step 4: Do Not Dispose Down the Drain or in Regular Trash

  • Avoid Sewerage Systems: Never dispose of this compound down the drain. Pharmaceutical compounds can persist in wastewater and have adverse effects on aquatic life and ecosystems.

  • No General Waste: Do not dispose of this compound in the regular trash. This can lead to environmental contamination and potential exposure to personnel handling the waste.

Safety and Handling Information

The following table summarizes key safety information for this compound based on available data.

ParameterInformation
Primary Hazards Based on its pharmacological activity, direct contact should be avoided. The specific toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
First Aid: Eyes Immediately flush with plenty of water for at least 15 minutes.
First Aid: Skin Wash off immediately with soap and plenty of water.
First Aid: Ingestion Do not induce vomiting. Call a physician or poison control center immediately.
First Aid: Inhalation Move to fresh air. If breathing is difficult, give oxygen.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed in accordance with standard laboratory practices for handling potent pharmacological agents. This includes conducting a thorough risk assessment, using the minimum quantity of the substance necessary for the experiment, and performing all manipulations in a well-ventilated area or a chemical fume hood.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A This compound Waste Generated B Consult Safety Data Sheet (SDS) and Institutional Waste Plan A->B C Determine if Hazardous Waste B->C D Segregate in Labeled, Sealed Container for Hazardous Pharmaceutical Waste C->D Yes E Segregate in Labeled, Sealed Container for Non-Hazardous Pharmaceutical Waste C->E No F Store in Designated Waste Accumulation Area D->F E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Maintain Disposal Records (Manifest) G->H I Final Disposal at Permitted Facility H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Flesinoxan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Flesinoxan hydrochloride, a potent and selective 5-HT1A receptor agonist. This document provides immediate access to critical safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.

Physical and Chemical Properties

This compound is a phenylpiperazine derivative with a complex molecular structure. A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular Formula C22H27ClFN3O4[1]
Molecular Weight 451.9 g/mol [1]
CAS Number 98205-89-1[1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO[3]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). Stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[3][4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling.

PPESpecificationRationale
Gloves Two pairs of chemotherapy-rated glovesPrevents skin contact and absorption.
Gown Disposable, lint-free, solid-front gown with closed back and elastic or knit cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-certified N95 or higher respiratorRecommended when handling the powder form to prevent inhalation.

Operational Plans: Handling and Storage

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Handling
  • Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.

  • Weighing: When weighing the powder, use a containment balance enclosure or a powder-containment hood.

  • Solution Preparation: Prepare solutions in a chemical fume hood. When dissolving, add the solvent to the powder slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.[5]

Storage
  • Container: Store this compound in its original, tightly sealed container in a cool, dry, and dark place.[3]

  • Segregation: Store separately from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Emergency Procedures: Spill and Disposal Plans

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before re-entering the area, don the appropriate PPE as listed above, including respiratory protection.

  • Containment: For liquid spills, contain the spill using absorbent pads or spill pillows. For powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup:

    • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • Powder Spill: Carefully wipe up the dampened material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan

All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Collection: Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[5][6] Do not dispose of it in the regular trash or pour it down the drain.[7][8] If available, utilize a drug take-back program for disposal.[7]

Visual Protocols

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Designated Handling Area a->b c Weigh this compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff PPE g->h G This compound (5-HT1A Receptor Agonist) Signaling Pathway Flesinoxan Flesinoxan Hydrochloride HT1A_R 5-HT1A Receptor Flesinoxan->HT1A_R binds and activates Gi Gi/o Protein HT1A_R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion inhibited PKA Protein Kinase A cAMP->PKA activation reduced Neuronal_Response Decreased Neuronal Excitability PKA->Neuronal_Response leads to

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。